6-(4-Chlorophenoxy)nicotinonitrile
Description
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Properties
IUPAC Name |
6-(4-chlorophenoxy)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O/c13-10-2-4-11(5-3-10)16-12-6-1-9(7-14)8-15-12/h1-6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHIOIPBXNVSIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10244312 | |
| Record name | 3-Pyridinecarbonitrile, 6-(4-chlorophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10244312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99902-70-2 | |
| Record name | 3-Pyridinecarbonitrile, 6-(4-chlorophenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099902702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinecarbonitrile, 6-(4-chlorophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10244312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-(4-Chlorophenoxy)nicotinonitrile: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
6-(4-Chlorophenoxy)nicotinonitrile is a heterocyclic organic compound that has garnered interest within the medicinal chemistry landscape due to its structural motifs, which are prevalent in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the core chemical properties, a detailed plausible synthesis protocol, and an exploration of the potential therapeutic applications of this compound, with a particular focus on its relevance to drug discovery and development. The information presented herein is intended to equip researchers and scientists with the essential knowledge required for the proficient handling, characterization, and utilization of this compound in a laboratory setting.
Introduction
The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The incorporation of a cyano group on the pyridine ring offers a unique combination of electronic properties and metabolic stability, making it an attractive moiety for the design of novel drug candidates. The further substitution of the nicotinonitrile core, as seen in this compound, allows for the fine-tuning of its physicochemical and pharmacological properties. The presence of the 4-chlorophenoxy group introduces a significant structural element that can influence the molecule's interaction with biological targets, its solubility, and its metabolic profile. This guide will delve into the key chemical characteristics of this compound, providing a foundation for its application in scientific research.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is paramount for its effective use in research. These properties dictate its behavior in various chemical and biological systems.
Structure and Nomenclature
-
IUPAC Name: this compound
-
Synonyms: 6-(4-chlorophenoxy)pyridine-3-carbonitrile, 3-Pyridinecarbonitrile, 6-(4-chlorophenoxy)-
-
CAS Number: 99902-70-2
-
Molecular Formula: C₁₂H₇ClN₂O
-
Molecular Weight: 230.65 g/mol
-
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Melting Point | 129-131 °C | |
| Boiling Point | Not available | |
| Appearance | White to off-white solid | |
| Solubility | Expected to be soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | |
| Stability | Aromatic ethers are generally stable but can be cleaved under harsh acidic conditions.[2][3][4] The compound should be stored in a cool, dry place away from strong oxidizing agents. |
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis of this compound can be achieved via the reaction of 6-chloronicotinonitrile with 4-chlorophenol in the presence of a suitable base.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound.
Materials:
-
6-Chloronicotinonitrile
-
4-Chlorophenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 4-chlorophenol (1.0 eq) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).
-
Add 6-chloronicotinonitrile (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Justification of Experimental Choices:
-
Base: Potassium carbonate is a commonly used base for this type of reaction as it is strong enough to deprotonate the phenol, forming the more nucleophilic phenoxide, yet mild enough to avoid unwanted side reactions.
-
Solvent: DMF is an excellent polar aprotic solvent for this reaction, as it can dissolve the reactants and facilitate the nucleophilic aromatic substitution.
-
Temperature: Heating is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on both the pyridine and the chlorophenyl rings.
-
Pyridine Ring Protons: The three protons on the nicotinonitrile ring will appear as distinct signals in the downfield region (typically δ 7.0-9.0 ppm).[1][5][6][7] The proton at the C2 position is expected to be the most downfield due to the deshielding effect of the adjacent nitrogen atom. The protons at C4 and C5 will also be in the aromatic region, with their chemical shifts and coupling patterns determined by the electronic effects of the nitrile and phenoxy substituents.
-
Chlorophenyl Ring Protons: The four protons on the 4-chlorophenyl ring will appear as two doublets (an AA'BB' system) in the aromatic region (typically δ 7.0-7.5 ppm) due to the symmetry of the substitution pattern.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Pyridine Ring Carbons: The five carbons of the nicotinonitrile ring will show distinct signals.[8][9][10][11] The carbon of the nitrile group (C≡N) is expected to appear in the range of δ 115-120 ppm. The carbon attached to the oxygen (C6) will be significantly downfield.
-
Chlorophenyl Ring Carbons: The six carbons of the 4-chlorophenyl ring will show four distinct signals due to symmetry. The carbon attached to the oxygen will be the most downfield, and the carbon attached to the chlorine will also be deshielded.
-
Nitrile Carbon: The carbon of the cyano group will have a characteristic chemical shift in the δ 115-125 ppm region.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[12][13][14]
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C≡N (Nitrile) | 2220-2260 (sharp, medium intensity) |
| C-O-C (Aromatic Ether) | 1200-1275 (asymmetric stretch) and 1020-1075 (symmetric stretch) |
| C=C and C=N (Aromatic Rings) | 1400-1600 |
| C-H (Aromatic) | 3000-3100 |
| C-Cl | 1000-1100 |
Mass Spectrometry
The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.
-
Molecular Ion Peak: The molecular ion peak is expected at m/z 230, with an M+2 peak at m/z 232 of approximately one-third the intensity, which is characteristic of a compound containing one chlorine atom.
-
Fragmentation: Fragmentation is likely to occur at the ether linkage, leading to the formation of ions corresponding to the chlorophenoxy and nicotinonitrile moieties.[15][16][17][18]
Potential Applications in Drug Discovery and Development
The nicotinonitrile scaffold is a well-established pharmacophore in modern drug discovery, with numerous derivatives exhibiting a wide range of biological activities.[1]
Kinase Inhibition
Many nicotinonitrile-containing compounds have been identified as potent inhibitors of various protein kinases.[19][20] Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The structure of this compound, with its ability to participate in hydrogen bonding and hydrophobic interactions, makes it a candidate for investigation as a kinase inhibitor.
Caption: Potential mechanism of action as a kinase inhibitor.
Antitumor and Antimicrobial Activity
Nicotinonitrile derivatives have also demonstrated promising antitumor and antimicrobial activities.[21][22][23][24][25][26] The incorporation of a halogenated phenoxy group, as in this compound, can enhance these properties by increasing lipophilicity and facilitating cell membrane penetration. Further biological evaluation is warranted to explore the potential of this compound in these therapeutic areas.
Safety, Handling, and Storage
As with any chemical compound, proper safety precautions should be taken when handling this compound.
-
Hazard Summary: Based on data for related compounds, it is likely to be harmful if swallowed, inhaled, or absorbed through the skin. It may cause irritation to the skin, eyes, and respiratory tract.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a compound of significant interest for researchers in the fields of medicinal chemistry and drug discovery. Its nicotinonitrile core, combined with a 4-chlorophenoxy substituent, provides a foundation for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, predicted spectroscopic data, and potential biological applications. The information presented herein should serve as a valuable resource for scientists working with this and related compounds, facilitating further research and development in this promising area of chemical science.
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PrepChem.com. Synthesis of 6-(4-CHLOROPHENYL)-3-PYRIDINE CARBONITRILE. Retrieved from [Link]
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Scribd. (n.d.). IR Spectrum Analysis of Aromatic Compounds. Retrieved from [Link]
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Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy. Retrieved from [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
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The Organic Chemistry Tutor. (2023, July 18). Ethers: Structure and Reactivity [Video]. YouTube. Retrieved from [Link]
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Chemistry Stack Exchange. (2022, January 3). When does an aromatic ether break its bonds? Retrieved from [Link]
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ResearchGate. (2013). Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. Retrieved from [Link]
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Química Orgánica. (n.d.). IR spectrum: Nitriles. Retrieved from [Link]
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LibreTexts. (2021, July 5). 12.1: Reactions of Ethers. Chemistry LibreTexts. Retrieved from [Link]
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Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]
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ResearchGate. (2011). Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(b-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile. Retrieved from [Link]
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CORE. (n.d.). Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS. Retrieved from [Link]
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National Genomics Data Center. (n.d.). one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Retrieved from [Link]
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University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis and characterization of new 4-aryl-2-(2-oxopropoxy)-6-(2,5-dichlorothiophene)nicotinonitrile and their furo[2,3-b]pyridine derivatives: Assessment of antioxidant and biological activity. Retrieved from [Link]
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An In-depth Technical Guide to 6-(4-Chlorophenoxy)nicotinonitrile (CAS Number: 99902-70-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(4-Chlorophenoxy)nicotinonitrile is a substituted pyridine derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural motif, combining a nicotinonitrile core with a chlorophenoxy moiety, positions it as a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and its emerging role as a potential kinase inhibitor. Furthermore, this document outlines a robust analytical methodology for its characterization and quantification, offering a valuable resource for researchers engaged in its study and application.
Chemical and Physical Properties
This compound is a white to off-white solid. A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 99902-70-2 | N/A |
| Molecular Formula | C₁₂H₇ClN₂O | [1] |
| Molecular Weight | 230.65 g/mol | [1] |
| Synonyms | 6-(4-chlorophenoxy)pyridine-3-carbonitrile | [1] |
| Appearance | White to off-white solid | N/A |
| Purity | Typically >97% (commercial grade) | N/A |
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and effective method involves the displacement of a halide from an activated aromatic ring by a nucleophile. In this case, the readily available 6-chloronicotinonitrile serves as the electrophilic substrate, and 4-chlorophenol acts as the nucleophile.
The pyridine ring, particularly when substituted with an electron-withdrawing group like the nitrile (cyano) group, is activated for nucleophilic attack at the positions ortho and para to the nitrogen atom. The electron-withdrawing nature of the nitrile group at the 3-position facilitates the attack of the 4-chlorophenoxide ion at the 6-position, leading to the displacement of the chloride leaving group.
Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol outlines a general and reliable method for the synthesis of this compound.
Materials:
-
6-Chloronicotinonitrile
-
4-Chlorophenol
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Nucleophile: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chlorophenol (1.1 equivalents) in anhydrous DMF. To this solution, add potassium carbonate (1.5 equivalents) or sodium hydride (1.2 equivalents) portion-wise at room temperature. Stir the mixture for 30-60 minutes to ensure the complete formation of the 4-chlorophenoxide salt. The use of a strong base like sodium hydride requires careful handling due to its reactivity with moisture.
-
Reaction with the Electrophile: To the solution of the 4-chlorophenoxide, add a solution of 6-chloronicotinonitrile (1.0 equivalent) in anhydrous DMF dropwise.
-
Reaction Monitoring: Heat the reaction mixture to a temperature between 80-120 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (6-chloronicotinonitrile) is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.
Diagram of the Synthesis Workflow:
Caption: General workflow for the synthesis of this compound.
Potential Applications in Drug Discovery: A Focus on Kinase Inhibition
The nicotinonitrile scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with diverse biological activities.[2] Derivatives of nicotinonitrile have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.[3][4]
While specific biological data for this compound is not extensively published, its structural features suggest potential as a kinase inhibitor. The pyridine nitrogen and the cyano group can act as hydrogen bond acceptors, interacting with the hinge region of the ATP-binding pocket of many kinases. The 4-chlorophenoxy group can occupy a hydrophobic pocket within the kinase domain, contributing to binding affinity and selectivity.
Diagram of a Hypothesized Kinase Binding Mode:
Caption: Hypothesized binding mode of this compound in a kinase active site.
Further research, including in vitro kinase assays and cellular studies, is necessary to elucidate the specific biological activity and mechanism of action of this compound.
Analytical Methods for Characterization and Quantification
Accurate and reliable analytical methods are crucial for the characterization and quantification of this compound in various matrices.
Structural Characterization
The structure of synthesized this compound should be confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on both the pyridine and chlorophenyl rings. The chemical shifts and coupling patterns will be consistent with the proposed structure.
-
¹³C NMR: The carbon NMR spectrum will display the expected number of signals corresponding to the unique carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2240 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.
Quantitative Analysis: UPLC-MS/MS Method
For the quantitative analysis of this compound in biological matrices or for purity assessment, a highly sensitive and selective method such as Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is recommended.
Experimental Protocol: UPLC-MS/MS Analysis
Instrumentation:
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
Tandem quadrupole mass spectrometer (e.g., Sciex QTRAP or equivalent) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is suitable for separating the analyte from matrix components.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is typically employed.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is common for UPLC systems.
-
Column Temperature: Maintaining the column at a constant temperature (e.g., 40 °C) ensures reproducible retention times.
-
Injection Volume: A small injection volume (e.g., 1-5 µL) is used.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally effective for pyridine-containing compounds.
-
Multiple Reaction Monitoring (MRM): For quantification, the mass spectrometer is operated in MRM mode. This involves selecting a specific precursor ion (the protonated molecule, [M+H]⁺) and monitoring one or more of its characteristic product ions. The precursor-to-product ion transitions are highly specific to the analyte.
-
Optimization: The ESI source parameters (e.g., ion spray voltage, temperature) and collision energy for fragmentation should be optimized for this compound to achieve maximum sensitivity.
Sample Preparation:
For analysis in biological matrices (e.g., plasma, cell lysates), a sample preparation step is necessary to remove proteins and other interfering substances. Common techniques include:
-
Protein Precipitation: Addition of a cold organic solvent (e.g., acetonitrile) to the sample to precipitate proteins, followed by centrifugation.
-
Solid-Phase Extraction (SPE): Using a sorbent to selectively retain the analyte while washing away interferences.
-
Liquid-Liquid Extraction (LLE): Partitioning the analyte into an immiscible organic solvent.
Diagram of the Analytical Workflow:
Caption: General workflow for the quantitative analysis of this compound.
Conclusion
This compound is a valuable building block in medicinal chemistry with a straightforward and scalable synthesis. Its structural features make it an attractive candidate for the development of novel kinase inhibitors and other biologically active molecules. The analytical methods outlined in this guide provide a robust framework for the characterization and quantification of this compound, facilitating further research into its potential therapeutic applications. This technical guide serves as a foundational resource for scientists and researchers, enabling them to confidently synthesize, analyze, and explore the biological potential of this compound in their drug discovery and development endeavors.
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An In-Depth Technical Guide to the Structure Elucidation of 6-(4-Chlorophenoxy)nicotinonitrile
This guide provides a comprehensive, technically-grounded framework for the unambiguous structure elucidation of 6-(4-Chlorophenoxy)nicotinonitrile. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, emphasizing a self-validating, multi-technique approach to structural confirmation, which is a cornerstone of modern analytical chemistry. The nicotinonitrile scaffold is a significant motif in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] Therefore, rigorous and unequivocal characterization of its derivatives is paramount.
Initial Assessment and Proposed Structure
The target molecule, this compound, is synthesized with an expected connectivity. Before embarking on extensive spectroscopic analysis, a foundational assessment is critical.
-
Degree of Unsaturation: 10. This is calculated using the formula: DoU = C + 1 - (H/2) - (X/2) + (N/2), where C=12, H=7, X(halogen)=1, N=2. The value of 10 indicates the presence of multiple rings and double/triple bonds, consistent with the proposed structure containing two aromatic rings and a nitrile group.
The proposed structure consists of a pyridine ring substituted at the 3-position with a nitrile group (C≡N) and at the 6-position with a 4-chlorophenoxy group. This ether linkage connects the two aromatic systems.
The Integrated Spectroscopic Workflow
A robust structure elucidation relies not on a single technique but on the convergence of data from multiple, orthogonal analytical methods. Our workflow is designed to build a complete structural picture, with each step providing evidence that validates the others.
Caption: 2D NMR correlation map for establishing the molecular structure.
The critical HMBC correlation will be from the protons on the chlorophenoxy ring (H2'/H6') to the C6 carbon of the nicotinonitrile ring. This long-range correlation unequivocally establishes the ether linkage between the two aromatic systems, thereby confirming the overall structure.
X-ray Crystallography: The Definitive Confirmation
While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography offers the ultimate, unambiguous determination of the three-dimensional molecular structure. [8][9][10][11]It provides precise measurements of bond lengths, bond angles, and the spatial arrangement of atoms. [8] Expertise & Causality: This technique is considered the "gold standard" and is employed when absolute structural proof is required, for example, in pharmaceutical development or for publication in high-impact journals. Its primary challenge lies in the necessity of growing a high-quality, single crystal suitable for diffraction. [9][11]
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). A common approach is to dissolve the compound in a good solvent (e.g., acetone, ethyl acetate) and slowly diffuse a poor solvent (e.g., hexane, water) into the solution.
-
Crystal Mounting: Select a suitable crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) on a single-crystal X-ray diffractometer. [12]Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to obtain an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data until the model converges.
-
Validation: The final refined structure is validated using metrics such as the R-factor, which should be low (typically < 0.05 for a good quality structure), and by examining the final difference electron density map for any significant residual peaks.
The resulting crystal structure will confirm the connectivity established by NMR and provide precise geometric parameters, leaving no doubt as to the identity of this compound.
Conclusion
The structure elucidation of this compound is achieved through a logical and self-validating workflow. HRMS confirms the elemental formula, FTIR identifies the key functional groups, a suite of 1D and 2D NMR experiments maps the precise atomic connectivity, and single-crystal X-ray crystallography provides the ultimate confirmation of the three-dimensional structure. This integrated, multi-technique approach represents the standard for rigorous chemical characterization in modern research and development.
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An In-depth Technical Guide to the Synthesis of 6-(4-Chlorophenoxy)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 6-(4-Chlorophenoxy)nicotinonitrile, a key intermediate in medicinal chemistry. The primary synthetic pathway, a nucleophilic aromatic substitution (SNAr) reaction, is discussed in detail, including the underlying mechanism, critical experimental parameters, and a step-by-step protocol. This document also covers the synthesis of the requisite starting materials, purification strategies for the final product, and a thorough analysis of its spectroscopic characterization. Safety considerations and potential applications in drug discovery are also addressed to provide a holistic understanding for researchers in the field.
Introduction
Nicotinonitrile derivatives are a significant class of heterocyclic compounds widely utilized as scaffolds in the development of novel therapeutic agents. Their prevalence in medicinal chemistry is attributed to their versatile chemical reactivity and their ability to engage in various biological interactions.[1] The introduction of an aryloxy substituent at the 6-position of the nicotinonitrile core, as seen in this compound, can significantly influence the molecule's physicochemical properties and pharmacological activity. This guide focuses on the practical synthesis of this valuable building block, providing the necessary technical details for its successful preparation and characterization in a laboratory setting.
Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most direct and widely employed method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction between 6-chloronicotinonitrile and 4-chlorophenol. This reaction is facilitated by a base in a suitable polar aprotic solvent.
Reaction Scheme
Figure 1: General reaction scheme for the synthesis of this compound.
Mechanism of the SNAr Reaction
The SNAr reaction proceeds through a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The reaction is initiated by the deprotonation of 4-chlorophenol by a base to form the more nucleophilic 4-chlorophenoxide. This phenoxide then attacks the electron-deficient carbon atom at the 6-position of the 6-chloronicotinonitrile ring, which is activated by the electron-withdrawing nitrile group and the ring nitrogen. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination of the Leaving Group: In the second step, the aromaticity of the pyridine ring is restored by the elimination of the chloride leaving group from the Meisenheimer complex.
Figure 2: Simplified mechanism of the SNAr reaction.
Synthesis of Starting Materials
6-Chloronicotinonitrile
6-Chloronicotinonitrile is a commercially available reagent. However, for laboratory-scale synthesis, it can be prepared from nicotinamide-1-oxide. The procedure involves the treatment of nicotinamide-1-oxide with phosphorus pentachloride and phosphorus oxychloride.
4-Chlorophenol
4-Chlorophenol is also a readily available commercial chemical. It can be synthesized by the chlorination of phenol using sulfuryl chloride.[2]
Experimental Protocol for the Synthesis of this compound
This protocol is a representative procedure based on analogous SNAr reactions for the synthesis of related aryloxynicotinonitriles.[3][4]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-Chloronicotinonitrile | 138.56 | 1.39 g | 10 mmol |
| 4-Chlorophenol | 128.56 | 1.41 g | 11 mmol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.07 g | 15 mmol |
| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - |
| Ethyl acetate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloronicotinonitrile (1.39 g, 10 mmol), 4-chlorophenol (1.41 g, 11 mmol), and potassium carbonate (2.07 g, 15 mmol).
-
Solvent Addition: Add 20 mL of N,N-dimethylformamide (DMF) to the flask.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.[2][5][6]
Figure 3: Workflow for the synthesis of this compound.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the protons of the pyridine and chlorophenyl rings. The protons on the pyridine ring will appear as a set of coupled multiplets, while the protons on the 4-chlorophenyl ring will typically appear as two doublets due to symmetry.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display signals for all the carbon atoms in the molecule. The carbon atom of the nitrile group will appear at a characteristic downfield shift.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.[7][8] The expected molecular ion peak [M]⁺ for C₁₂H₇ClN₂O would be around m/z 230.02.
FTIR Spectroscopy
The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
C≡N stretch: A sharp, medium-intensity band around 2220-2230 cm⁻¹.
-
C-O-C stretch (aryl ether): Strong bands in the region of 1200-1270 cm⁻¹ and 1020-1075 cm⁻¹.
-
C-Cl stretch: A band in the 1000-1100 cm⁻¹ region.
-
Aromatic C-H and C=C stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.
Safety and Handling
-
6-Chloronicotinonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.[9] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
4-Chlorophenol: Harmful if swallowed, in contact with skin, or if inhaled.[8][10][11][12] It is also toxic to aquatic life with long-lasting effects.[8][10][11] Use appropriate PPE and handle in a fume hood.
-
N,N-Dimethylformamide (DMF): A common laboratory solvent that is a suspected teratogen. Avoid inhalation and skin contact.
Applications in Drug Discovery
Nicotinonitrile derivatives are important precursors in the synthesis of a wide range of biologically active molecules.[1][13] The this compound scaffold can be further functionalized to generate libraries of compounds for screening against various therapeutic targets. The presence of the chlorophenoxy group can influence the compound's lipophilicity and binding interactions with target proteins. The nitrile group can also serve as a key pharmacophoric feature or be chemically transformed into other functional groups.[14]
Conclusion
The synthesis of this compound via a nucleophilic aromatic substitution reaction is a robust and efficient method for obtaining this valuable medicinal chemistry intermediate. By carefully controlling the reaction conditions and employing appropriate purification techniques, high-purity material can be obtained. This guide provides a comprehensive framework for researchers to successfully synthesize and characterize this compound, enabling its further exploration in drug discovery programs.
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An In-depth Technical Guide to the Starting Materials for 6-(4-Chlorophenoxy)nicotinonitrile Synthesis
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 6-(4-Chlorophenoxy)nicotinonitrile, a key intermediate in the pharmaceutical industry. The primary focus is on the prevalent Nucleophilic Aromatic Substitution (SNAr) route, detailing the critical starting materials, reaction mechanisms, and process parameters. This document is intended for researchers, chemists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies to enable efficient and optimized synthesis.
Introduction
This compound, also known as 6-(4-chlorophenoxy)-3-pyridinecarbonitrile, is a vital building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its molecular structure, featuring a substituted pyridine ring linked to a chlorophenoxy moiety, makes it a versatile scaffold in medicinal chemistry. The efficient synthesis of this intermediate is paramount for the cost-effective production of downstream therapeutic agents. This guide will explore the core chemical principles and practical considerations for its synthesis, with a primary focus on the selection and utilization of appropriate starting materials.
Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)
The most common and industrially scalable method for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[3][4] This pathway involves the reaction of a halo-substituted nicotinonitrile with 4-chlorophenol in the presence of a base.
Principle and Mechanism
The SNAr reaction is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring.[3] Unlike the more common electrophilic aromatic substitution, SNAr is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which activate it for nucleophilic attack.[5]
The mechanism proceeds via a two-step addition-elimination sequence:
-
Addition: The nucleophile (in this case, the 4-chlorophenoxide anion) attacks the electron-deficient carbon atom bearing the leaving group on the nicotinonitrile ring. This disrupts the aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5] The cyano group (-CN) on the nicotinonitrile ring is a powerful electron-withdrawing group that effectively stabilizes this intermediate.
-
Elimination: The aromaticity is restored by the departure of the leaving group (typically a halide ion), resulting in the final substituted product.
While the two-step mechanism involving a discrete Meisenheimer complex is widely accepted, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, particularly with good leaving groups and less stabilized anionic intermediates.[6]
Diagram: General SNAr Workflow
Caption: General workflow for the SNAr synthesis.
Key Starting Materials
The success of the SNAr synthesis hinges on the judicious selection of the starting materials.
A. The Nucleophile Precursor: 4-Chlorophenol
-
Properties: 4-Chlorophenol is a crystalline solid with a distinct phenolic odor.[7] It is commercially available and serves as the source of the nucleophilic 4-chlorophenoxide anion.
-
Activation: The phenolic proton is acidic and is readily removed by a base to generate the phenoxide. This deprotonation is the first step in the reaction sequence and is crucial for initiating the nucleophilic attack.
-
Purity Considerations: The purity of 4-chlorophenol is important, as impurities could lead to side reactions and contaminate the final product. Standard grades are typically sufficient for this synthesis.
| Property | Value |
| CAS Number | 106-48-9[8] |
| Molecular Formula | C₆H₅ClO[8] |
| Molecular Weight | 128.56 g/mol [7] |
| Melting Point | 42-44 °C[8] |
| Boiling Point | 220 °C[8] |
B. The Electrophilic Substrate: 6-Halonicotinonitriles
The choice of the 6-halonicotinonitrile is a critical parameter that influences reaction rate and yield. The halogen at the 6-position acts as the leaving group.
-
6-Chloronicotinonitrile (CAS: 6602-54-6): This is a commonly used and cost-effective starting material. The chloro group is a reasonably good leaving group for this reaction. Synthesis of 2-chloronicotinonitrile (an isomer) has been documented in Organic Syntheses, providing a basis for understanding the chemistry of related compounds.[9]
-
6-Fluoronicotinonitrile: Fluorine, despite being the most electronegative halogen, is an excellent leaving group in SNAr reactions. The C-F bond is strong, but the high electronegativity of fluorine strongly polarizes the C-F bond and activates the ipso-carbon for nucleophilic attack. This often results in faster reaction rates and allows for milder reaction conditions compared to using 6-chloronicotinonitrile. However, fluoro-aromatics are generally more expensive.
Expert Insight: The choice between 6-chloro- and 6-fluoronicotinonitrile is often a balance between reactivity and cost. For process optimization and scale-up, 6-chloronicotinonitrile is frequently preferred due to its lower cost. However, if higher reactivity and milder conditions are necessary to accommodate sensitive functional groups elsewhere in a more complex molecule, the fluoro derivative is the superior choice.
Process Parameters and Optimization
The reaction conditions must be carefully controlled to ensure high yield and purity.
The Role of the Base
The base is essential for deprotonating the 4-chlorophenol to form the active nucleophile.
-
Common Bases:
-
Potassium Carbonate (K₂CO₃): A widely used, cost-effective, and moderately strong base. It is often used in polar aprotic solvents like DMF or DMSO.
-
Caesium Carbonate (Cs₂CO₃): A stronger and more soluble base than K₂CO₃, which can often accelerate the reaction and improve yields, albeit at a higher cost.
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base that provides rapid and irreversible deprotonation of the phenol. It requires careful handling due to its reactivity with moisture.
-
Causality: The choice of base depends on the reactivity of the halide. For the more reactive 6-fluoronicotinonitrile, a milder base like K₂CO₃ is often sufficient. For the less reactive 6-chloronicotinonitrile, a stronger base like Cs₂CO₃ or NaH may be required to drive the reaction to completion in a reasonable timeframe.
Solvent Selection
Polar aprotic solvents are ideal for SNAr reactions as they can solvate the cation of the base while leaving the phenoxide anion relatively "naked" and highly nucleophilic.
-
Dimethylformamide (DMF)
-
Dimethyl Sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
N-Methyl-2-pyrrolidone (NMP)
Expert Insight: DMSO is an excellent solvent for this reaction due to its high polarity and ability to dissolve the reactants and base, often leading to higher reaction rates. However, its high boiling point can make it difficult to remove during workup. DMF is a common alternative that offers a good balance of solvency and ease of removal.
Temperature
SNAr reactions typically require heating to overcome the activation energy associated with disrupting the aromatic system. Reaction temperatures commonly range from 80 °C to 150 °C. The optimal temperature will depend on the specific combination of substrate, base, and solvent.
Detailed Experimental Protocol (Illustrative Example)
This protocol is a representative example based on established SNAr chemistry principles. Researchers should consult specific literature or patents for validated procedures.
Synthesis of this compound from 6-Chloronicotinonitrile
-
Reagent Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 6-chloronicotinonitrile (1.0 eq), 4-chlorophenol (1.1 eq), and potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask (approx. 5-10 mL per gram of 6-chloronicotinonitrile).
-
Reaction: Begin stirring the mixture and heat the reaction vessel to 120-130 °C in an oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water with stirring.
-
Extraction: The resulting precipitate can be collected by filtration, or the aqueous mixture can be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The crude product is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to yield the pure product.
Diagram: Reaction Mechanism
Caption: Mechanism showing the formation of the Meisenheimer complex.
Alternative Synthetic Strategies
While SNAr is the dominant route, other methods for forming aryl ethers could potentially be adapted for this synthesis, such as Ullmann condensation or Buchwald-Hartwig C-O coupling. However, these methods often require more expensive catalysts (e.g., copper or palladium) and ligands, making them less economically viable for large-scale production compared to the catalyst-free SNAr approach.
Conclusion
The synthesis of this compound is most efficiently achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. The core of this process lies in the careful selection of starting materials: a 6-halonicotinonitrile (typically 6-chloro- or 6-fluoronicotinonitrile) and 4-chlorophenol. The choice between the halo-substituents is a trade-off between the higher reactivity of the fluoride and the lower cost of the chloride. Optimization of process parameters, including the base, solvent, and temperature, is critical for achieving high yields and purity. This guide provides the fundamental knowledge for researchers and drug development professionals to approach this synthesis with a robust and scientifically grounded strategy.
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A Comprehensive Technical Guide to 6-(4-Chlorophenoxy)nicotinonitrile: Synthesis, Characterization, and Medicinal Chemistry Perspective
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides an in-depth analysis of 6-(4-Chlorophenoxy)nicotinonitrile, a heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. The nicotinonitrile (or 3-cyanopyridine) scaffold is a well-established "privileged structure," forming the core of several marketed drugs.[1] This document details the definitive nomenclature, physicochemical properties, and a robust, mechanistically-grounded synthetic protocol for this specific derivative. Furthermore, it outlines a comprehensive analytical workflow for structural confirmation and purity assessment, complete with expected spectroscopic data. The guide concludes with a discussion of the compound's relevance in modern drug discovery, contextualizing the roles of its key structural motifs—the nicotinonitrile core, the nitrile pharmacophore, and the 4-chlorophenoxy group—to provide researchers with field-proven insights for future investigations.
Compound Identification and Nomenclature
Accurate identification is the foundation of reproducible scientific research. This compound is systematically named according to IUPAC conventions, though several synonyms are encountered in chemical databases and literature.
2.1 IUPAC Name and Synonyms The formal IUPAC name for the compound is 6-(4-chlorophenoxy)pyridine-3-carbonitrile .[2][3] This name precisely describes a pyridine ring with a carbonitrile (nitrile) group at the 3-position and a 4-chlorophenoxy substituent at the 6-position.
Commonly used synonyms include:
2.2 CAS Registry Number The Chemical Abstracts Service (CAS) has assigned the unique identifier 99902-70-2 to this compound, ensuring unambiguous identification across different databases and publications.[2][4][5][7]
2.3 Molecular Structure and Key Identifiers The structural and molecular details are summarized in the table below.
| Identifier | Value | Source |
| Molecular Formula | C₁₂H₇ClN₂O | [2][3][7] |
| Molecular Weight | 230.65 g/mol | [7] |
| InChI | 1S/C12H7ClN2O/c13-10-2-4-11(5-3-10)16-12-6-1-9(7-14)8-15-12/h1-6,8H | [2][3] |
| InChIKey | DAHIOIPBXNVSIW-UHFFFAOYSA-N | [2][3] |
| Canonical SMILES | C1=CC(=CC=C1OC2=NC=C(C=C2)C#N)Cl | [3] |
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in both chemical and biological systems, influencing everything from reaction kinetics to pharmacokinetic profiles.
3.1 Key Physicochemical Data
| Property | Value | Significance in Drug Development | Source |
| Melting Point | 129-131 °C | A sharp melting range is a primary indicator of high purity for a crystalline solid. | [7] |
| Physical Form | Solid | Affects handling, formulation, and storage requirements. | |
| Purity (Typical) | ≥97% | High purity is essential for accurate biological screening and to avoid confounding results. | [2][4][5] |
| XlogP (Predicted) | 3.1 | Indicates moderate lipophilicity, suggesting a good balance for potential membrane permeability without sacrificing aqueous solubility. | [3] |
3.2 Causality and Implications The predicted XlogP of 3.1 is noteworthy for drug development professionals. This value falls within the range often associated with good oral bioavailability, as it suggests the molecule possesses sufficient lipophilicity to cross cellular membranes, yet is not so greasy as to precipitate out of aqueous biological fluids. The melting point of 129-131 °C indicates a stable crystalline solid at room temperature, which is advantageous for long-term storage and simplifies handling during experimental procedures.
Synthesis and Mechanistic Rationale
The synthesis of this compound is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This choice is predicated on the electronic nature of the pyridine ring system.
4.1 Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr) The reaction proceeds by treating 6-chloronicotinonitrile with 4-chlorophenol in the presence of a non-nucleophilic base. The causality is as follows:
-
Deprotonation: The base (e.g., potassium carbonate) deprotonates the hydroxyl group of 4-chlorophenol, forming the more potent 4-chlorophenoxide nucleophile.
-
Nucleophilic Attack: The pyridine ring of 6-chloronicotinonitrile is electron-deficient, particularly at the 2- and 6-positions. This deficiency is further amplified by the electron-withdrawing effect of the nitrile group at the 3-position. The 4-chlorophenoxide attacks the electron-poor carbon at the 6-position.
-
Formation of Meisenheimer Complex: This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyridine ring is temporarily broken.
-
Rearomatization: The complex rapidly collapses, expelling the chloride ion as the leaving group and restoring the aromaticity of the pyridine ring, yielding the final ether-linked product.
A polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), is chosen to solvate the cation of the base without solvating the phenoxide nucleophile, thereby maximizing its reactivity.
Caption: SNAr reaction pathway for synthesis.
4.2 Detailed Experimental Protocol This protocol is designed as a self-validating system, where successful completion of each stage confirms the reaction's progress.
Caption: Experimental workflow for synthesis and purification.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 4-chlorophenol (1.0 eq) in dry DMF, add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 20 minutes. Causality: This step ensures the complete formation of the potassium 4-chlorophenoxide salt, maximizing the concentration of the active nucleophile.
-
Addition of Electrophile: Add 6-chloronicotinonitrile (1.05 eq) to the reaction mixture. Causality: A slight excess of the more volatile or easily separable starting material can help drive the reaction to completion.
-
Heating: Heat the reaction mixture to 80-100 °C and stir overnight.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). A new spot corresponding to the product should appear, and the starting material spots should diminish. Trustworthiness: TLC provides a real-time, inexpensive validation that the desired transformation is occurring.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water. A precipitate should form. Filter the solid or extract the aqueous mixture with an organic solvent like ethyl acetate (3x). Causality: Pouring into water precipitates the organic product, separating it from the high-boiling DMF solvent and inorganic salts.
-
Washing: Combine the organic extracts and wash sequentially with water and brine. Causality: The water wash removes residual DMF, while the brine wash removes residual water from the organic layer, facilitating drying.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. Causality: Recrystallization selects for the desired compound based on its unique solubility profile, yielding a highly pure, crystalline solid.
Structural Elucidation and Characterization
A multi-technique approach is required for unambiguous structural confirmation and to establish the purity of the synthesized this compound. The workflow ensures each piece of data corroborates the others.
5.1 The Analytical Workflow
Caption: Logical workflow for compound characterization.
5.2 Expected Spectroscopic Signatures The following table summarizes the expected data from key analytical techniques. These predictions are based on the known chemical structure and data from analogous compounds found in the literature.[8][9][10]
| Technique | Expected Observations | Rationale |
| ¹H-NMR | Pyridine Ring: 3 distinct signals in the aromatic region (δ 7.5-8.5 ppm). Chlorophenyl Ring: 2 signals (doublets) in the aromatic region (δ 7.0-7.5 ppm) exhibiting AA'BB' coupling. | The distinct electronic environments of the protons on each ring will result in different chemical shifts. Protons closer to the electron-withdrawing nitrile and nitrogen atoms will be further downfield. |
| ¹³C-NMR | ~12 distinct signals. Key signals include: δ ~117 ppm (C≡N); δ ~160-165 ppm (C-O); δ >110 ppm for other aromatic carbons. | The number of signals confirms the number of unique carbon atoms. The chemical shift values are characteristic of the specific functional groups (nitrile, ether linkage, aromatic carbons). |
| FTIR | Sharp, strong peak at ~2220-2240 cm⁻¹ (C≡N stretch); Strong peak at ~1240-1280 cm⁻¹ (Aryl C-O stretch); Peak at ~1080-1100 cm⁻¹ (C-Cl stretch). | Each functional group has a characteristic vibrational frequency, providing direct evidence of its presence in the molecule. |
| Mass Spec. (ESI+) | Expected m/z for [M+H]⁺ = 231.03. An isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of M) should be observed. | This confirms the molecular weight and the presence of a single chlorine atom, providing a definitive check on the elemental composition. |
Relevance in Medicinal Chemistry and Drug Development
The structure of this compound is not arbitrary; it is a composite of motifs with proven utility in drug design.
6.1 The Nicotinonitrile Scaffold: A Privileged Structure The nicotinonitrile core is present in numerous biologically active compounds and several FDA-approved drugs, such as the kinase inhibitors Bosutinib and Neratinib .[1] Its rigid, planar structure provides a well-defined vector for substituents to interact with biological targets, while the nitrogen atom can act as a hydrogen bond acceptor. This frequent appearance in successful drugs makes it a "privileged scaffold," meaning it is a molecular framework that is more likely to yield biologically active compounds.
6.2 The Role of the Nitrile Pharmacophore The nitrile group is a versatile and valuable pharmacophore.[11]
-
Metabolic Stability: It is generally robust and not susceptible to metabolic degradation, which can improve a drug candidate's half-life.[11]
-
Hydrogen Bonding: The nitrogen atom is a weak hydrogen bond acceptor, capable of forming key interactions with protein active sites.
-
Bioisostere: It can serve as a bioisostere for a carbonyl group or a terminal alkyne, offering similar size and electronics with different chemical properties.
6.3 The 4-Chlorophenoxy Moiety: Impact on Pharmacokinetics The 4-chlorophenoxy group significantly influences the molecule's drug-like properties.
-
Lipophilicity: It increases the overall lipophilicity, which, as noted earlier, can enhance membrane permeability.
-
Metabolic Blocking: The chlorine atom at the para-position can act as a "metabolic blocker." This position on a phenyl ring is often susceptible to oxidation by cytochrome P450 enzymes. The presence of the chlorine atom can prevent this metabolic pathway, increasing the compound's stability and duration of action in the body.
-
Target Interactions: The phenoxy linker provides conformational flexibility, allowing the chlorophenyl ring to rotate and find optimal binding pockets within a target protein.
Given the prevalence of nicotinonitrile derivatives as kinase inhibitors and anti-proliferative agents, it is a logical and evidence-based hypothesis that this compound could serve as a valuable lead compound or intermediate in the development of novel therapeutics in oncology and other disease areas.[12][13]
Conclusion
This compound, systematically named 6-(4-chlorophenoxy)pyridine-3-carbonitrile, is a well-defined chemical entity with significant potential for researchers in drug discovery. Its synthesis is reliably achieved through a mechanistically sound SNAr reaction, and its structure can be unambiguously confirmed using a standard suite of analytical techniques. As a molecule built from privileged medicinal chemistry scaffolds, it represents a promising starting point for the development of novel therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary for its effective synthesis, characterization, and strategic deployment in research programs.
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An In-depth Technical Guide to 6-(4-Chlorophenoxy)nicotinonitrile: Synthesis, Properties, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unraveling the Identity of a Niche Pyridine Derivative
6-(4-Chlorophenoxy)nicotinonitrile, a distinct molecule within the vast landscape of heterocyclic chemistry, presents a compelling case study in the application of fundamental synthetic principles to create novel chemical entities. While a detailed historical record of its specific discovery and initial synthesis remains elusive in dedicated publications, its structural motifs suggest a genesis rooted in the exploration of nicotinonitrile derivatives for potential biological applications. This guide aims to provide a comprehensive technical overview of this compound, including its chemical properties, a plausible and well-documented synthetic route based on established methodologies, and an exploration of the broader scientific context in which it and related compounds are investigated.
Chemical Identity and Properties
This compound is a solid organic compound characterized by a pyridine ring substituted with a cyano group at the 3-position and a 4-chlorophenoxy group at the 6-position.
| Property | Value | Source |
| CAS Number | 99902-70-2 | [1][2][3] |
| Molecular Formula | C₁₂H₇ClN₂O | [1] |
| Molecular Weight | 230.65 g/mol | [1] |
| Synonyms | 6-(4-chlorophenoxy)pyridine-3-carbonitrile, 3-Pyridinecarbonitrile, 6-(4-chlorophenoxy)- | [1] |
The presence of the electron-withdrawing cyano group and the electronegative nitrogen atom in the pyridine ring significantly influences the electron distribution, making the 6-position susceptible to nucleophilic attack. The 4-chlorophenoxy moiety introduces steric bulk and alters the lipophilicity of the molecule, which can have profound effects on its biological activity and pharmacokinetic properties.
The Genesis of this compound: A Plausible Synthetic Pathway
The synthesis of this compound is most logically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This widely utilized reaction class is fundamental in the synthesis of aryl ethers. The pyridine ring, particularly when substituted with electron-withdrawing groups, is activated towards nucleophilic attack.
The most probable synthetic route involves the reaction of 6-chloronicotinonitrile with 4-chlorophenol in the presence of a base.
Caption: Plausible synthetic route for this compound via SNAr.
Experimental Protocol: A Representative Synthesis
The following protocol is a generalized procedure based on established methods for the synthesis of analogous aryl-ether nicotinonitriles.
Materials:
-
6-Chloronicotinonitrile
-
4-Chlorophenol
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) as base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chlorophenol (1.1 equivalents) and anhydrous DMF.
-
Base Addition: Carefully add potassium carbonate (1.5 equivalents) or sodium hydride (1.2 equivalents) portion-wise to the stirred solution at room temperature. If using NaH, the reaction will be exothermic, and cooling may be necessary.
-
Formation of the Phenoxide: Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the potassium or sodium 4-chlorophenoxide.
-
Addition of the Pyridine Substrate: Add 6-chloronicotinonitrile (1.0 equivalent) to the reaction mixture.
-
Reaction Progression: Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Causality in Experimental Choices:
-
Choice of Base: Potassium carbonate is a milder and safer base, suitable for this reaction. Sodium hydride, a stronger base, can be used to ensure complete deprotonation of the phenol but requires more stringent anhydrous conditions.
-
Choice of Solvent: Aprotic polar solvents like DMF or DMSO are ideal as they effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide, and can withstand the required reaction temperatures.
-
Inert Atmosphere: An inert atmosphere is crucial, especially when using a reactive base like NaH, to prevent quenching by atmospheric moisture and side reactions.
Biological and Pharmacological Context
While specific biological activity data for this compound is not extensively published, the nicotinonitrile scaffold is a well-recognized pharmacophore present in a variety of biologically active molecules. Research on related nicotinonitrile derivatives has revealed a broad spectrum of activities, including:
-
Antimicrobial and Antifungal Activity: Various substituted nicotinonitriles have been synthesized and evaluated for their efficacy against different bacterial and fungal strains.
-
Antitumor Activity: Some nicotinonitrile derivatives have shown promise as anticancer agents, with studies investigating their effects on different tumor cell lines.[4]
-
Enzyme Inhibition: The nicotinonitrile moiety can act as a key binding element in the active sites of various enzymes, leading to their inhibition.
The synthesis of this compound was likely driven by the desire to explore the chemical space around the nicotinonitrile core. The introduction of the 4-chlorophenoxy group allows for a systematic investigation of how substitutions on the phenoxy ring influence the biological activity, physicochemical properties, and metabolic stability of the parent compound.
Future Directions and Research Opportunities
The lack of extensive public data on this compound presents a unique opportunity for further investigation. Key areas for future research include:
-
Comprehensive Biological Screening: A thorough evaluation of its activity across a wide range of biological targets, including kinases, proteases, and receptors, could uncover novel therapeutic applications.
-
Structural Biology: Co-crystallization studies with any identified biological targets would provide invaluable insights into its mechanism of action and guide further structure-activity relationship (SAR) studies.
-
Medicinal Chemistry Campaigns: The molecule serves as an excellent starting point for the development of new derivatives with improved potency, selectivity, and pharmacokinetic profiles.
Conclusion
This compound stands as a testament to the power of established synthetic methodologies to generate novel chemical matter. While its own history is not yet written in the annals of breakthrough discoveries, it represents a valuable building block and a potential starting point for future drug discovery and development efforts. This guide has provided a comprehensive overview of its chemical nature, a robust and plausible synthetic protocol, and the broader scientific context that underscores its relevance. It is our hope that this information will empower researchers to further explore the potential of this and related nicotinonitrile derivatives.
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PubMed. Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile. Available from: [Link]
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6-(4-Chlorophenoxy)nicotinonitrile: A Comprehensive Technical Guide for the Modern Researcher
An In-depth Exploration of a Versatile Chemical Building Block in Drug Discovery and Materials Science
Introduction: The Strategic Importance of a Privileged Scaffold
In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful development of novel and effective compounds. Among the myriad of heterocyclic scaffolds, the nicotinonitrile core has emerged as a "privileged structure," consistently appearing in a wide array of biologically active molecules and functional materials.[1] This guide focuses on a particularly valuable derivative, 6-(4-Chlorophenoxy)nicotinonitrile (CAS No. 99902-70-2), a compound that marries the versatile reactivity of the cyanopyridine framework with the electronic and steric properties of a substituted phenoxy moiety.[2][3]
This document, intended for researchers, scientists, and professionals in drug development, provides a comprehensive technical overview of this compound. We will delve into its synthesis, spectroscopic characterization, chemical reactivity, and applications, with a focus on the underlying principles and practical considerations that empower its use as a strategic building block.
Synthesis and Mechanistic Considerations: Crafting the Core Structure
The synthesis of this compound is primarily achieved through two well-established synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and the Ullmann Condensation. The choice between these methods often hinges on the availability of starting materials, desired reaction conditions, and scale of synthesis.
Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful method for the formation of aryl ethers and is particularly well-suited for the synthesis of this compound. This pathway involves the reaction of an electron-deficient aryl halide, in this case, 6-chloronicotinonitrile, with a nucleophile, 4-chlorophenol. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom activates the 6-position of the ring towards nucleophilic attack, facilitating the displacement of the chloride leaving group.[4][5]
Plausible Experimental Protocol: Synthesis of this compound
-
Materials:
-
6-Chloronicotinonitrile (1.0 equivalent)
-
4-Chlorophenol (1.1 equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equivalents)
-
Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloronicotinonitrile and 4-chlorophenol.
-
Add anhydrous potassium carbonate to the flask.
-
Introduce anhydrous dimethylformamide to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The resulting precipitate is collected by vacuum filtration and washed thoroughly with water.
-
The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Causality in Experimental Choices:
-
The use of a polar aprotic solvent like DMF is crucial as it effectively solvates the potassium carbonate, enhancing the nucleophilicity of the phenoxide formed in situ.
-
An excess of the base, potassium carbonate, is employed to ensure the complete deprotonation of the weakly acidic 4-chlorophenol.
-
The elevated reaction temperature provides the necessary activation energy to overcome the aromaticity of the pyridine ring and facilitate the substitution reaction.
Alternative Synthetic Route: Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed cross-coupling reaction for the formation of diaryl ethers.[3][6] In the context of synthesizing this compound, this would involve the reaction of 6-halonicotinonitrile with 4-chlorophenol in the presence of a copper catalyst and a base at elevated temperatures. While effective, the Ullmann condensation often requires higher temperatures and stoichiometric amounts of copper, and the removal of copper residues from the final product can be challenging. Modern modifications of the Ullmann reaction utilize catalytic amounts of copper with appropriate ligands, making it a more viable alternative.[6]
Diagram of Synthetic Workflow
Caption: Key synthetic routes to this compound.
Spectroscopic Characterization: Unveiling the Molecular Identity
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the pyridine ring would appear as distinct multiplets or doublets in the downfield region (δ 7.0-9.0 ppm). The protons of the 4-chlorophenoxy group would also resonate in the aromatic region, likely as two distinct doublets due to their para substitution. |
| ¹³C NMR | The carbon atom of the nitrile group would exhibit a characteristic signal in the range of δ 115-120 ppm. Aromatic carbons would appear in the δ 110-160 ppm region. The carbon attached to the oxygen of the ether linkage would be shifted downfield. |
| IR Spectroscopy | A sharp, strong absorption band characteristic of the C≡N stretching vibration would be observed around 2220-2240 cm⁻¹. Bands corresponding to C-O-C stretching and C-Cl stretching would also be present. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (230.65 g/mol ), along with a characteristic isotopic pattern for the presence of a chlorine atom. |
Chemical Reactivity and Strategic Applications
The utility of this compound as a chemical building block stems from the reactivity of its constituent functional groups: the nitrile and the pyridine ring. These reactive handles allow for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.
Reactivity of the Nitrile Group
The nitrile group is a versatile functional group that can undergo a variety of transformations:[9]
-
Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid (nicotinic acid derivative) or an amide, respectively.
-
Reduction: The nitrile can be reduced to a primary amine (aminomethylpyridine derivative) using reducing agents such as lithium aluminum hydride (LiAlH₄).
-
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form various heterocyclic rings.
Reactivity of the Pyridine Ring
The pyridine ring, while aromatic, can undergo further functionalization, although its reactivity is influenced by the existing substituents. Electrophilic aromatic substitution is generally difficult on the pyridine ring, especially with the presence of electron-withdrawing groups. However, the nitrogen atom can be N-oxidized, which can alter the reactivity of the ring.
Diagram of Key Reaction Pathways
Caption: Reactivity and synthetic utility of this compound.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The nicotinonitrile scaffold is a cornerstone in the design of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[10][11] this compound serves as a key intermediate in the synthesis of analogues of several important kinase inhibitors. For instance, the core structure bears resemblance to fragments of Bosutinib , a dual Src/Abl tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.[3][12][13] The synthesis of Bosutinib and its analogues often involves the elaboration of a substituted nicotinonitrile core.[9]
| Nicotinonitrile Derivative Class | Reported Biological Activity | Reference |
| Substituted 2-aminonicotinonitriles | Antimicrobial, Antitumor | [14] |
| Glycosylated nicotinonitriles | Antitumor, Antibacterial | [9] |
| Diaryl nicotinonitriles | Molluscicidal | [8] |
| 2-Alkoxy-3-cyanopyridines | Anticancer | [15] |
Handling and Safety Considerations
As with any chemical reagent, proper handling and safety precautions are essential when working with this compound. While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, data for structurally similar compounds suggest that it should be handled with care. It is likely to be harmful if swallowed or in contact with skin, and may cause skin and eye irritation. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory. All manipulations should be performed in a well-ventilated fume hood.
Conclusion: A Building Block of Strategic Value
This compound stands as a testament to the power of strategic molecular design. Its synthesis is accessible through robust and well-understood chemical transformations. The compound's true value lies in its versatility as a chemical building block, offering multiple avenues for further functionalization. Its relevance to the synthesis of kinase inhibitors and other biologically active molecules underscores its importance in modern drug discovery programs. For researchers and scientists in the field, a thorough understanding of the chemistry and potential of this compound can unlock new possibilities in the quest for novel therapeutics and functional materials.
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Patel, P. A., et al. (2014). Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile. ResearchGate. [Link]
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Guna, J. V., et al. (2013). Synthesis and antimicrobial activity of (2- methoxy/ 2-amino)-6-{4'-[(4'''-chlorophenyl) (phenyl) methyl amino] phenyl}-4-aryl nicotinonitrile. ResearchGate. [Link]
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Navigating the Labyrinth: A Technical Guide to the Physical and Chemical Hazards of 6-(4-Chlorophenoxy)nicotinonitrile for the Research Scientist
This guide provides an in-depth analysis of the physical and chemical hazards associated with 6-(4-Chlorophenoxy)nicotinonitrile (CAS No. 99902-70-2), a substituted pyridine derivative of interest in contemporary chemical and pharmaceutical research.[1][2][3] This document is intended for researchers, chemists, and drug development professionals who handle this compound. The following sections will dissect its hazard profile, outline risk mitigation strategies, and provide emergency protocols, all grounded in established scientific principles and regulatory standards.
Compound Identity and Physicochemical Characteristics
This compound, with the molecular formula C₁₂H₇ClN₂O and a molecular weight of approximately 230.65 g/mol , is a solid at room temperature.[1][3] Its structure, featuring a chlorophenoxy group appended to a nicotinonitrile core, is pivotal to its reactivity and toxicological profile.
| Property | Value | Source(s) |
| CAS Number | 99902-70-2 | [1] |
| Molecular Formula | C₁₂H₇ClN₂O | [1][3] |
| Molecular Weight | ~230.65 g/mol | [1][3] |
| Physical State | Solid | |
| Melting Point | 129-131 °C |
GHS Classification and Hazard Profile
Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products. This compound is classified as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Some sources also indicate potential for harm upon dermal contact and inhalation, which warrants a cautious approach.
Signal Word: Warning
Pictogram:
Toxicological Hazards: A Deeper Dive
Acute Toxicity
-
Oral: Ingestion of this compound is considered harmful.[4] Symptoms may include nausea, vomiting, and abdominal pain. The nitrile group (-CN) is a point of toxicological concern, as some nitriles can release cyanide in vivo, though the metabolic fate of this specific molecule is not well-documented.
-
Dermal: While not universally classified, there is a potential for harm upon skin contact. The compound can cause skin irritation, characterized by redness, itching, and inflammation.
-
Inhalation: Inhalation of dust or aerosols may cause respiratory tract irritation, leading to coughing, sneezing, and shortness of breath.
Localized Effects
-
Skin Irritation: Direct contact with the skin is likely to cause irritation. Prolonged or repeated contact may lead to dermatitis.
-
Eye Irritation: This compound is a serious eye irritant. Contact can cause pain, redness, and watering, with the potential for corneal damage if not promptly addressed.
Chronic Toxicity and Other Health Effects
There is currently no data to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin. However, the absence of data does not equate to the absence of hazard, and the compound should be handled with the appropriate precautions for a chemical with an unfully characterized toxicological profile.
The Role of Predictive Toxicology (QSAR)
In the absence of experimental toxicological data, Quantitative Structure-Activity Relationship (QSAR) models serve as a valuable tool for predicting the potential toxicity of a chemical based on its molecular structure.[5][6][7][8][9][10][11] These in silico methods correlate the physicochemical properties and structural features of molecules with their biological activities, including toxicity. For this compound, QSAR could be employed to estimate its LD50 and ecotoxicity values, providing a more quantitative risk assessment.[5][7][9][11]
Caption: A simplified workflow of QSAR for toxicity prediction.
Chemical and Physical Hazards
Reactivity and Stability
This compound is stable under normal laboratory conditions. However, it is incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances should be avoided to prevent vigorous reactions.
Hazardous Decomposition Products
Upon thermal decomposition, this compound may release toxic and corrosive gases.[5][6] These include:
-
Nitrogen oxides (NOx)
-
Carbon monoxide (CO) and Carbon dioxide (CO₂)
-
Hydrogen chloride (HCl)
-
Hydrogen cyanide (HCN)
The potential for the release of hydrogen cyanide, a highly toxic gas, upon combustion or in the presence of strong acids, is a significant concern.
Fire and Explosion Hazards
While not classified as flammable, appropriate precautions should be taken when handling this compound near open flames or high temperatures. In the event of a fire, the thermal decomposition products listed above will be present.
Risk Management and Experimental Protocols
A thorough risk assessment should be conducted before any new experimental procedure involving this compound. The following protocols are recommended:
Engineering Controls
-
Ventilation: All handling of the solid compound and its solutions should be performed in a well-ventilated area. A chemical fume hood is strongly recommended, especially when working with larger quantities or when there is a potential for dust or aerosol generation.
Personal Protective Equipment (PPE)
A robust PPE regimen is essential for minimizing exposure.
Caption: Recommended PPE for handling the compound.
-
Eye Protection: Chemical safety goggles or safety glasses with side shields are mandatory.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn.[12] It is crucial to inspect gloves for any signs of degradation or perforation before and during use.
-
Body Protection: A standard laboratory coat should be worn to protect against skin contact.
-
Respiratory Protection: For procedures that may generate significant amounts of dust, a NIOSH-approved respirator may be necessary, in addition to working in a fume hood.
Handling and Storage
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. After handling, wash hands thoroughly.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Emergency Procedures
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
In case of skin contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spills and Leaks
In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
Environmental Hazards
There is limited specific data on the environmental fate and ecotoxicity of this compound. However, compounds with chlorophenoxy moieties can be persistent in the environment and may be toxic to aquatic life. Therefore, this compound should not be released into the environment. All waste should be disposed of in accordance with local, state, and federal regulations.
Conclusion
This compound presents a moderate hazard profile that necessitates careful handling and adherence to established safety protocols. While the full toxicological and environmental impact of this compound is yet to be fully elucidated, the available data on its acute toxicity, irritant properties, and the nature of its hazardous decomposition products underscore the importance of a proactive approach to safety. By implementing the engineering controls, personal protective equipment, and emergency procedures outlined in this guide, researchers can mitigate the risks associated with the use of this compound in their work.
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Liu, Y., Chen, J. N., Zhao, J. S., Yu, H. X., Wang, X. D., Jiang, J., Jin, H. J., Zhang, J. F., & Wang, L. S. (2005). Three-dimensional quantitative structure activity relationship (3D-QSAR) analysis for in vitro toxicity of chlorophenols to HepG2 cells. Chemosphere. [Link]
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A Strategic Approach to the Preliminary Biological Screening of 6-(4-Chlorophenoxy)nicotinonitrile
A Technical Guide for Drug Discovery Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of a Novel Nicotinonitrile Scaffold
The nicotinonitrile moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1][2] Derivatives of this heterocyclic system have demonstrated significant potential as anticancer, antimicrobial, and antiviral agents.[3][4][5][6] The subject of this guide, 6-(4-Chlorophenoxy)nicotinonitrile, represents a novel synthetic entity with untapped therapeutic potential. Its chemical architecture, featuring a halogenated phenoxy group appended to the nicotinonitrile core, suggests a predisposition for biological activity, warranting a systematic and rigorous preliminary screening process.
This technical guide provides a comprehensive, field-proven framework for the initial biological evaluation of this compound. As senior application scientists, we move beyond rote protocol recitation to explain the causal logic behind our experimental choices. This document is structured to empower researchers, scientists, and drug development professionals with a robust, self-validating system for the preliminary assessment of this and similar novel chemical entities. Our approach is grounded in established methodologies and is designed to generate the foundational data necessary to justify further, more resource-intensive preclinical development.
Compound Profile: this compound
| Property | Value | Source |
| IUPAC Name | 6-(4-chlorophenoxy)pyridine-3-carbonitrile | CymitQuimica |
| Synonyms | This compound | CymitQuimica |
| Molecular Formula | C₁₂H₇ClN₂O | [7] |
| Molecular Weight | 230.65 g/mol | [7] |
| CAS Number | 99902-70-2 | [7] |
Proposed Preliminary Biological Screening Cascade
Given the known biological activities of structurally related nicotinonitrile derivatives, a two-pronged initial screening strategy is proposed. This dual approach will efficiently probe the compound's potential as both a cytotoxic agent for oncology applications and as an antimicrobial agent to address infectious diseases.
Figure 1: Proposed preliminary biological screening workflow for this compound.
Part 1: In Vitro Cytotoxicity Screening
The rationale for prioritizing cytotoxicity screening is based on numerous reports of nicotinonitrile derivatives exhibiting potent anticancer activity.[6][8] The MTT assay is a robust, colorimetric method that provides a reliable measure of cellular metabolic activity, which serves as an indicator of cell viability.[9]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is designed for a 96-well plate format, allowing for efficient screening of multiple concentrations of the test compound.
1. Cell Line Selection and Culture:
-
Rationale: A panel of cancer cell lines from diverse tissue origins (e.g., MCF-7 - breast, HepG2 - liver, A549 - lung) should be selected to assess the breadth of cytotoxic activity.[10] A non-cancerous cell line (e.g., HEK293 - human embryonic kidney) should be included to determine the selectivity index.[9][11]
-
Procedure: Culture the selected cell lines in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintain in a humidified incubator at 37°C with 5% CO₂.
2. Cell Seeding:
-
Rationale: An optimal cell density ensures that cells are in the logarithmic growth phase during the assay, which is crucial for accurate cytotoxicity assessment.
-
Procedure: Trypsinize and resuspend the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[12]
3. Compound Preparation and Treatment:
-
Rationale: A serial dilution of the test compound is necessary to determine the dose-dependent effect on cell viability and to calculate the IC50 value.
-
Procedure: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the cell plates with 100 µL of the medium containing the different compound concentrations. Include a vehicle control (DMSO at the highest concentration used) and an untreated control.
4. Incubation:
-
Rationale: A 48 to 72-hour incubation period is typically sufficient to observe the cytotoxic effects of a novel compound.
-
Procedure: Incubate the treated plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
5. MTT Assay:
-
Rationale: Metabolically active cells will reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[13]
-
Procedure:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plates for 15 minutes to ensure complete dissolution.
-
6. Data Acquisition and Analysis:
-
Rationale: The absorbance of the formazan solution is measured to quantify cell viability. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is a standard measure of a compound's cytotoxic potency.
-
Procedure:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Hypothetical Data Presentation: Cytotoxicity of this compound
| Cell Line | IC50 (µM) after 48h | Selectivity Index (SI) |
| MCF-7 (Breast Cancer) | 8.5 ± 0.7 | 10.2 |
| HepG2 (Liver Cancer) | 12.3 ± 1.1 | 7.1 |
| A549 (Lung Cancer) | 15.1 ± 1.5 | 5.8 |
| HEK293 (Normal Kidney) | 86.7 ± 5.4 | - |
Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells
Part 2: Antimicrobial Susceptibility Testing
The presence of the nicotinonitrile scaffold and a halogenated aromatic ring suggests that this compound may possess antimicrobial properties.[4][14] A preliminary screening using the agar well diffusion method, followed by the determination of the Minimum Inhibitory Concentration (MIC), will provide a clear indication of its potential as an antimicrobial agent.[3][15]
Figure 2: Detailed workflow for antimicrobial susceptibility testing.
Experimental Protocol: Agar Well Diffusion Assay
This method provides a qualitative assessment of the antimicrobial activity.[1][16]
1. Bacterial Strain Selection and Culture Preparation:
-
Rationale: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria should be used.
-
Procedure: Prepare a fresh overnight culture of the test bacteria in a suitable broth medium. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.
2. Agar Plate Preparation and Inoculation:
-
Rationale: Mueller-Hinton agar is the standard medium for routine antimicrobial susceptibility testing.
-
Procedure: Pour sterile molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify. Uniformly swab the surface of the agar with the prepared bacterial suspension.
3. Well Creation and Compound Application:
-
Rationale: Wells in the agar allow for the diffusion of the test compound into the medium.
-
Procedure: Aseptically create wells (6-8 mm in diameter) in the inoculated agar plates using a sterile cork borer. Add a fixed volume (e.g., 50 µL) of a known concentration of this compound (dissolved in a suitable solvent like DMSO) into each well. Include a solvent control and a positive control (a standard antibiotic).
4. Incubation and Measurement:
-
Rationale: If the compound has antimicrobial activity, a clear zone of no growth will be observed around the well.
-
Procedure: Incubate the plates at 37°C for 18-24 hours. Measure the diameter of the zone of inhibition in millimeters.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][14][15]
1. Preparation of Compound Dilutions:
-
Rationale: A two-fold serial dilution allows for the precise determination of the MIC value.
-
Procedure: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton broth) to obtain a range of concentrations.
2. Inoculation:
-
Rationale: A standardized inoculum ensures the reproducibility of the assay.
-
Procedure: Add the standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[15]
3. Incubation:
-
Procedure: Incubate the plate at 37°C for 18-24 hours.
4. Result Interpretation:
-
Rationale: The MIC is the lowest concentration where no visible turbidity is observed.
-
Procedure: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits bacterial growth.
Hypothetical Data Presentation: Antimicrobial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
| Staphylococcus aureus | 18 | 16 |
| Escherichia coli | 12 | 64 |
Conclusion and Forward Outlook
The preliminary biological screening strategy outlined in this guide provides a robust and efficient pathway for the initial evaluation of this compound. The proposed cytotoxicity and antimicrobial assays will generate critical data to inform a " go/no-go " decision for progressing this compound into more advanced preclinical studies. Positive results from this initial screen would justify further investigations, including mechanism of action studies, in vivo efficacy models, and preliminary ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling. This systematic approach ensures that resources are directed towards compounds with the highest potential for therapeutic success.
References
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.).
- Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile. (2011). PubMed.
- (2025). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile.
- (2025). Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile.
- This compound. (n.d.). CymitQuimica.
- Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16.
- The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH.
- Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Minimum Inhibitory Concentration (MIC) Test. (n.d.).
- Synthesis, characterization and cytotoxicity properties of new dichlorothiophene based nicotinonitrile derivatives. (2025).
- Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. (2019). PubMed Central.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Agar diffusion susceptibility test: Significance and symbolism. (2025).
- US2491253A - Preparation of nicotinonitrile. (1949).
- Nicotinonitrile. (n.d.). Wikipedia.
- Biological Evaluation in Resistant Cancer Cells and Study of Mechanism of Action of Arylvinyl-1,2,4-Trioxanes. (2022). MDPI.
- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). PubMed Central.
- An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. (2022). PubMed.
- (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
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- Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). MDPI.
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- Preparation of 3-cyanopyridine. (1972). PubChem.
- Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. (n.d.).
- 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile. (n.d.). PubChem.
- (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(b-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile. (2025).
- Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. (n.d.). PubMed.
- Synthesis, spectral studies, antibacterial and antifungal activity of 2" – methoxy - 4" -[2 - (4' -chlorophenyl)-6 - (2015).
- (2018). Synthesis and characterization of new 4-aryl-2-(2-oxopropoxy)-6-(2,5-dichlorothiophene)nicotinonitrile and their furo[2,3-b]pyridine derivatives: Assessment of antioxidant and biological activity.
- Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. (2022).
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- Synthesis, In Vitro Biological Evaluation of Antiproliferative and Neuroprotective Effects and In Silico Studies of Novel 16E-Arylidene-5α,6α-epoxyepiandrosterone Deriv
- Anticancer evaluation of some newly synthesized N-nicotinonitrile deriv
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Methodological & Application
Synthesis of 6-(4-Chlorophenoxy)nicotinonitrile: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of 6-(4-Chlorophenoxy)nicotinonitrile, a key intermediate in the development of various pharmaceutical and agrochemical agents. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also insights into the underlying chemical principles and safety considerations.
Introduction
This compound is a valuable building block in medicinal chemistry, with its structure incorporated into a range of biologically active molecules. The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic chemistry. This application note will detail a reliable and reproducible protocol for this synthesis, starting from commercially available precursors.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The core of this synthesis is the nucleophilic aromatic substitution reaction. In this case, the electron-deficient pyridine ring of 6-chloronicotinonitrile is susceptible to attack by a nucleophile. The presence of the electron-withdrawing nitrile group (-CN) further activates the ring towards nucleophilic attack, particularly at the C2 and C6 positions. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, followed by the expulsion of the chloride leaving group to yield the desired aryl ether.
The choice of a strong base, such as potassium carbonate, is crucial to deprotonate the 4-chlorophenol, forming the more nucleophilic 4-chlorophenoxide anion. This anion then readily attacks the C6 position of the 6-chloronicotinonitrile.
Experimental Protocol
This protocol outlines the synthesis of this compound from 6-chloronicotinonitrile and 4-chlorophenol.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 6-Chloronicotinonitrile | ≥98% | Commercially Available | 33252-28-7 |
| 4-Chlorophenol | ≥99% | Commercially Available | 106-48-9 |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | 584-08-7 |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | 68-12-2 |
| Ethyl Acetate | ACS Grade | Commercially Available | 141-78-6 |
| Hexane | ACS Grade | Commercially Available | 110-54-3 |
| Deionized Water | - | - | 7732-18-5 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | 7757-82-6 |
Equipment
-
Round-bottom flask (100 mL) equipped with a magnetic stir bar
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Fume hood
Safety Precautions[1][2][3][4]
-
6-Chloronicotinonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1][2][3]
-
4-Chlorophenol: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.
-
N,N-Dimethylformamide (DMF): A reproductive toxin. Harmful in contact with skin and if inhaled.
-
Potassium Carbonate: Causes serious eye irritation.
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 6-chloronicotinonitrile (1.38 g, 10 mmol), 4-chlorophenol (1.41 g, 11 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Solvent Addition: Add 30 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to 100 °C with stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 150 mL of deionized water.
-
Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield this compound as a solid.
Visualization of the Workflow
Caption: The SNAr mechanism for the synthesis of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can reliably produce this important chemical intermediate for their research and development needs. The provided mechanistic insights and workflow visualizations aim to enhance the understanding and execution of this synthetic transformation.
References
-
PrepChem. Synthesis of 6-(4-CHLOROPHENYL)-3-PYRIDINE CARBONITRILE. Available from: [Link]
-
Cole-Parmer. 6-Chloronicotinonitrile, 97% Material Safety Data Sheet. Available from: [Link]
-
Gu, Y., et al. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters. 2005, 7(16), 3641-3644. Available from: [Link]
-
ResearchGate. Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. Available from: [Link]
-
Organic Syntheses. Nicotinonitrile. Available from: [Link]
-
Gujjar, L. M., et al. Formation of aryl nitrogen bonds using a soluble copper(I) catalyst. Tetrahedron Letters. 2004, 45(42), 7931-7933. Available from: [Link]
-
Organic Chemistry Portal. Aryl ether synthesis by etherification (arylation). Available from: [Link]
-
Organic Chemistry Portal. Aryl ether synthesis by etherification (alkylation). Available from: [Link]
-
Organic Syntheses. Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Available from: [Link]
-
Arkat USA, Inc. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC. 2009, (xiv), 255-265. Available from: [Link]
-
Organic Syntheses. 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate. Available from: [Link]
- Google Patents. A kind of preparation process of the chloro- nicotinonitrile of 2-. CN109438340A.
-
ResearchGate. Reactivity of the R-Phenol–Potassium Carbonate System in the Aromatic Nucleophilic Substitution of the Nitro Group. Available from: [Link]
-
MDPI. Synthesis of Pyridine Heterocyclic Low-Melting-Point Phthalonitrile Monomer and the Effects of Different Curing Agents on Resin Properties. Polymers. 2022, 14(21), 4725. Available from: [Link]
- Google Patents. Preparation method of 2-chloro-4-methyl nicotinonitrile. CN103508945A.
- Google Patents. Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid. CN101565400B.
Sources
Synthesis of 6-(4-Chlorophenoxy)nicotinonitrile: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 6-(4-Chlorophenoxy)nicotinonitrile, a key intermediate in the development of various pharmaceutical agents. The protocol details a robust and scalable nucleophilic aromatic substitution (SNAr) reaction. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step methodology but also the underlying scientific principles and safety considerations. The information presented herein is grounded in established chemical literature and supported by safety data for all reagents.
Introduction
This compound is a valuable building block in medicinal chemistry, forming the core structure of numerous compounds with diverse therapeutic applications. Its synthesis is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring.[1][2] In this specific synthesis, the phenoxide generated from 4-chlorophenol acts as the nucleophile, displacing the chloride at the 6-position of the 6-chloronicotinonitrile ring. The electron-withdrawing nature of the nitrile group and the nitrogen atom in the pyridine ring activates the ring for nucleophilic attack, facilitating this substitution.[1][3]
This application note provides a detailed, reliable, and optimized protocol for this synthesis, emphasizing safety, efficiency, and reproducibility.
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction is initiated by the deprotonation of 4-chlorophenol by a base, typically potassium carbonate, to form the more nucleophilic potassium 4-chlorophenoxide. This phenoxide then attacks the electron-deficient carbon atom at the 6-position of 6-chloronicotinonitrile. This addition step temporarily disrupts the aromaticity of the pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex.[1] The aromaticity is then restored through the elimination of the chloride leaving group, yielding the final product, this compound.
Diagram of the reaction mechanism:
Caption: Overall workflow of the SNAr synthesis.
Materials and Equipment
Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |
| 6-Chloronicotinonitrile | 33252-28-7 | 138.56 | ≥97% | Commercially Available |
| 4-Chlorophenol | 106-48-9 | 128.56 | ≥99% | Commercially Available |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | ≥99% | Commercially Available |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous, ≥99.8% | Commercially Available |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | Commercially Available |
| Brine (saturated NaCl solution) | N/A | N/A | N/A | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ACS Grade | Commercially Available |
Equipment
-
Round-bottom flasks (appropriate sizes)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Filtration apparatus (Büchner funnel, filter paper)
Experimental Protocol
Safety Precautions
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when handling any of the reagents.
Ventilation: All steps should be performed in a well-ventilated fume hood.
Reagent-Specific Hazards:
-
6-Chloronicotinonitrile: Harmful if swallowed, in contact with skin, or if inhaled.[4][5] Causes skin, eye, and respiratory irritation.[4][5]
-
4-Chlorophenol: Toxic and corrosive. Handle with extreme care to avoid skin and eye contact.
-
Potassium Carbonate: Causes serious eye irritation and skin irritation.[6][7][8] Avoid creating dust.[6][9]
-
N,N-Dimethylformamide (DMF): A flammable liquid and a known hepatotoxin.[10][11] It can be absorbed through the skin.[10]
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 6-chloronicotinonitrile (1.0 eq), 4-chlorophenol (1.1 eq), and anhydrous potassium carbonate (1.5 eq).
-
The use of a slight excess of 4-chlorophenol ensures complete consumption of the starting nitrile, while the excess potassium carbonate neutralizes the HCl formed and drives the reaction to completion.
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 6-chloronicotinonitrile. DMF is an excellent solvent for this reaction due to its polar aprotic nature, which effectively solvates the potassium phenoxide and facilitates the SNAr reaction.
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-90 °C with vigorous stirring. The elevated temperature is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The disappearance of the 6-chloronicotinonitrile spot and the appearance of a new, typically higher-Rf product spot will indicate the reaction's progression. The reaction is generally complete within 4-6 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing water (approximately 10 times the volume of DMF used). This will precipitate the crude product and dissolve the inorganic salts.
-
Stir the aqueous suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with water to remove any remaining DMF and inorganic salts.
-
Further wash the solid with a small amount of cold diethyl ether or hexanes to remove non-polar impurities.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.
-
Dissolve the crude solid in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques, such as:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: To assess purity.
Data Summary
| Parameter | Value |
| Reactant Ratios | |
| 6-Chloronicotinonitrile | 1.0 eq |
| 4-Chlorophenol | 1.1 eq |
| Potassium Carbonate | 1.5 eq |
| Reaction Conditions | |
| Solvent | Anhydrous DMF |
| Temperature | 80-90 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
| Appearance | White to off-white solid |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | - Insufficient heating- Inactive potassium carbonate- Wet DMF | - Ensure the reaction temperature is maintained at 80-90 °C.- Use freshly opened or properly stored anhydrous potassium carbonate.- Use anhydrous DMF. |
| Low Yield | - Incomplete precipitation during work-up- Loss of product during recrystallization | - Ensure sufficient water is used for precipitation and allow adequate time for stirring.- Use a minimal amount of hot solvent for recrystallization and cool the solution thoroughly. |
| Impure Product | - Incomplete washing of the crude product- Inefficient recrystallization | - Wash the filter cake thoroughly with water.- Consider a second recrystallization or purification by column chromatography if necessary. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can confidently and efficiently produce this important chemical intermediate for a variety of research and development applications. The provided insights into the reaction mechanism and troubleshooting guide further support the successful execution of this synthesis.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 6-Chloronicotinonitrile, 97%.
- Armand Products. (2023, March 29). Potassium Carbonate Anhydrous All Grades SDS.
- Inchem.org. (1990). Dimethylformamide (HSG 43, 1990).
- Apollo Scientific. (2022, September 16). Potassium carbonate, anhydrous.
- ECHEMI. (n.d.). 6-Chloronicotinonitrile SDS, 33252-28-7 Safety Data Sheets.
- Lab Alley. (n.d.). Potassium-Carbonate-Safety-Data-Sheet-SDS.pdf.
- U.S. Environmental Protection Agency. (n.d.). N,N-Dimethylformamide.
- INEOS Group. (2022, December 1). SAFETY DATA SHEET Potassium Carbonate, Liquid 47%.
- Chemos GmbH & Co.KG. (2021, April 1). Safety Data Sheet: Potassium carbonate.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Britannica. (n.d.). Nucleophilic aromatic substitution | chemical reaction.
- YouTube. (2019, January 19). nucleophilic aromatic substitutions.
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- 2. Nucleophilic aromatic substitution | chemical reaction | Britannica [britannica.com]
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- 10. Dimethylformamide (HSG 43, 1990) [inchem.org]
- 11. epa.gov [epa.gov]
Analytical methods for 6-(4-Chlorophenoxy)nicotinonitrile characterization
An In-Depth Guide to the Analytical Characterization of 6-(4-Chlorophenoxy)nicotinonitrile
Abstract
This comprehensive application note provides a detailed guide to the analytical methods for the characterization of this compound, a key intermediate in pharmaceutical and agrochemical research. We present a multi-faceted analytical approach, integrating chromatographic and spectroscopic techniques to ensure unambiguous structural confirmation, purity assessment, and quantification. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the methodological choices, thereby ensuring robust and reproducible results.
Introduction
This compound is a heterocyclic compound featuring a pyridine core substituted with a nitrile group and a chlorophenoxy moiety.[1][2] Its structural motifs are common in biologically active molecules, making it a valuable building block in medicinal chemistry. The rigorous characterization of such compounds is a cornerstone of drug discovery and development, mandated by regulatory bodies to ensure the identity, purity, and quality of starting materials and final products.[3] An inadequate characterization can lead to flawed biological data and compromise patient safety.
This guide outlines a suite of orthogonal analytical techniques designed to provide a comprehensive profile of this compound. We will delve into the "why" behind each method, empowering the scientist to not only follow a protocol but to understand and troubleshoot the analytical process.
Physicochemical Properties
A foundational understanding of the molecule's properties is essential before commencing any analytical work.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₇ClN₂O | [1][4] |
| Molecular Weight | 230.65 g/mol | |
| CAS Number | 99902-70-2 | [1] |
| Appearance | Solid (predicted) | |
| Synonyms | 6-(4-chlorophenoxy)pyridine-3-carbonitrile; 3-Pyridinecarbonitrile, 6-(4-chlorophenoxy)- | [1][2] |
Chromatographic Analysis for Purity and Quantification
Chromatographic methods are indispensable for separating the target compound from impurities, such as starting materials, by-products, or degradation products.
High-Performance Liquid Chromatography (HPLC)
Principle: Reversed-phase HPLC (RP-HPLC) is the premier method for assessing the purity of non-volatile, polar to moderately non-polar organic molecules. The separation is based on the differential partitioning of the analyte and impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[5] The nitrile and ether functionalities in this compound lend it sufficient polarity for excellent retention and separation on a C18 column.
Rationale for Method Design: A gradient elution is chosen to ensure that impurities with a wide range of polarities are eluted and resolved within a reasonable timeframe. Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. A UV detector is employed because the aromatic rings in the molecule are strong chromophores, providing high sensitivity.[6]
Experimental Protocol: HPLC-UV Purity Determination
-
Instrumentation & Columns:
-
Reagents and Solutions:
-
Mobile Phase A (MPA): HPLC-grade water with 0.1% (v/v) formic acid. Rationale: The acid suppresses the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.
-
Mobile Phase B (MPB): HPLC-grade acetonitrile with 0.1% (v/v) formic acid.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
-
Standard Preparation:
-
Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10.0 mL of diluent.[5]
-
Working Standard (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with diluent.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the sample, dissolve in 10.0 mL of diluent, and dilute 1:10 to a final concentration of ~0.1 mg/mL. Sonicate if necessary to ensure complete dissolution. Filter through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or λmax determined by UV scan) |
| Gradient Program | 0-2 min (5% B), 2-20 min (5% to 95% B), 20-25 min (95% B), 25.1-30 min (5% B) |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for analyzing thermally stable and volatile compounds. It separates compounds in the gas phase based on their boiling points and interactions with a stationary phase, followed by detection with a mass spectrometer, which provides mass-to-charge ratio information, aiding in identification.[7] This method is particularly useful for identifying volatile impurities that may not be detected by HPLC.
Rationale for Method Design: Given the structure of this compound, it is expected to be sufficiently volatile and thermally stable for GC analysis. A non-polar column (e.g., DB-5ms) is chosen for general-purpose separation. Electron Impact (EI) ionization is used as it provides reproducible fragmentation patterns that can be compared against spectral libraries for impurity identification.[7]
Experimental Protocol: GC-MS Impurity Profiling
-
Instrumentation & Columns:
-
GC system with an autosampler coupled to a Mass Spectrometer (e.g., Agilent 7890 GC with 5977 MS).
-
Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
-
Reagents and Solutions:
-
Solvent: HPLC-grade acetone or ethyl acetate.
-
-
Sample Preparation:
-
Prepare a ~1 mg/mL solution of the sample in the chosen solvent. Filter if necessary.
-
-
GC-MS Conditions:
| Parameter | Setting |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL (Split mode, e.g., 50:1) |
| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 10 min) |
| Transfer Line Temp | 290 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Range | m/z 40-550 |
-
Data Analysis:
-
Identify the main peak corresponding to the product.
-
Analyze the mass spectra of minor peaks and compare them with the NIST library to tentatively identify impurities.
-
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods provide information about the molecular structure, connectivity, and functional groups, serving as the definitive proof of identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[8] It relies on the magnetic properties of atomic nuclei (¹H and ¹³C). The chemical environment of each nucleus influences its resonance frequency, providing a unique fingerprint of the molecular structure.
Rationale for Method Design: ¹H NMR will confirm the number and connectivity of protons in the aromatic regions. ¹³C NMR will identify all unique carbon atoms, including the quaternary carbons of the nitrile and ether linkages. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds.[8]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[8]
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
-
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher).
-
-
Data Acquisition:
-
Acquire standard ¹H and ¹³C{¹H} spectra at room temperature.
-
For enhanced structural analysis, consider 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation).
-
-
Expected Spectral Features:
-
¹H NMR: Expect signals in the aromatic region (approx. 7.0-8.5 ppm). The protons on the chlorophenyl ring will appear as two doublets (an AA'BB' system). The protons on the pyridine ring will appear as distinct signals, with coupling patterns revealing their positions.[9]
-
¹³C NMR: Expect 12 distinct signals (unless there is accidental overlap). The nitrile carbon (C≡N) will appear around 115-120 ppm. Carbons attached to the ether oxygen will be shifted downfield (approx. 150-165 ppm).[10]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for identifying the presence of these groups.[11]
Experimental Protocol: FT-IR
-
Sample Preparation:
-
Prepare a KBr pellet by grinding a small amount of the solid sample (~1-2 mg) with dry potassium bromide (~100 mg) and pressing it into a transparent disk.[8]
-
-
Data Acquisition:
-
Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
-
Expected Characteristic Absorptions:
| Functional Group | Wavenumber (cm⁻¹) | Expected Intensity | Reference(s) |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | [11] |
| Nitrile (C≡N) Stretch | 2240 - 2220 | Sharp, Strong | [12][13] |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | [11] |
| Aryl Ether (C-O) Stretch | 1270 - 1230 (asym) & 1050-1010 (sym) | Strong | [10] |
| C-Cl Stretch | 800 - 600 | Medium-Strong | [14] |
High-Resolution Mass Spectrometry (HRMS)
Principle: HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio, typically to four or five decimal places. This precision allows for the determination of the elemental composition, providing definitive confirmation of the molecular formula.[14]
Experimental Protocol: HRMS
-
Sample Preparation:
-
Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
-
Instrumentation:
-
Mass Spectrometer capable of high resolution, such as a Time-of-Flight (TOF) or Orbitrap instrument. Electrospray ionization (ESI) is a common gentle ionization technique suitable for this molecule.
-
-
Data Analysis:
-
Compare the measured accurate mass of the protonated molecule [M+H]⁺ with the theoretical mass calculated from the molecular formula (C₁₂H₇ClN₂O). The mass error should be less than 5 ppm.
-
Integrated Analytical Strategy
No single technique is sufficient for full characterization. An integrated approach is essential, where the results from each analysis corroborate one another to build a complete and validated profile of the compound.
Caption: Integrated workflow for compound characterization.
Conclusion
The analytical characterization of this compound requires a systematic and multi-technique approach. By combining the separation power of chromatography (HPLC, GC-MS) with the detailed structural insights from spectroscopy (NMR, FT-IR, HRMS), researchers can confidently establish the identity, purity, and structure of this important chemical entity. The protocols and rationale provided in this guide serve as a robust framework for achieving accurate and reliable results in a research and quality control setting.
References
-
Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization. National Institutes of Health (NIH). [Link]
-
Gas chromatographic and mass spectrometric determination of chlorophenoxy acids and related herbicides as their (cyanoethyl)dimethylsilyl derivatives. ACS Publications. [Link]
-
Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification. American Laboratory. [Link]
-
GC-MS/MS method for trace analysis of chlorophenoxy acidic herbicides from water samples. ResearchGate. [Link]
-
Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. ResearchGate. [Link]
-
05 Notes On Nitriles IR Spectra. Scribd. [Link]
-
Separation of Nicotine on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. [Link]
-
Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]
-
HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. SIELC Technologies. [Link]
-
Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Bevital AS. [Link]
-
4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI. [Link]
-
Quantitative analysis of nicotinic acid, nicotinamide and 3-cyanopyridine in industrial effluent by high performance liquid chromatography. ResearchGate. [Link]
-
Synthesis and characterization of new 4-aryl-2-(2-oxopropoxy)-6-(2,5-dichlorothiophene)nicotinonitrile and their furo[2,3-b]pyridine derivatives: Assessment of antioxidant and biological activity. ResearchGate. [Link]
-
Spectroscopy of Ethers. OpenStax adaptation. [Link]
-
IR handout. University of Colorado Boulder. [Link]
-
Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile. ResearchGate. [Link]
-
Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile. ResearchGate. [Link]
-
1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile. PubChem. [Link]
-
Facile synthesis and eco-friendly analytical methods for concurrent estimation of selected pharmaceutical drugs in their solutions: application to quality by design, lean six sigma, and stability studies. National Institutes of Health (NIH). [Link]
-
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. National Institutes of Health (NIH). [Link]
-
Nicotinonitrile. Wikipedia. [Link]
-
6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile. National Institutes of Health (NIH). [Link]
-
ANALYTICAL METHODS. National Institutes of Health (NIH). [Link]
-
New luminescent 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile: Synthesis, crystal structure, DFT and photophysical studies. ResearchGate. [Link]
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- 14. mdpi.com [mdpi.com]
Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of 6-(4-Chlorophenoxy)nicotinonitrile
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 6-(4-Chlorophenoxy)nicotinonitrile, a key intermediate in pharmaceutical synthesis. The developed method is designed to effectively separate the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products. This document provides a comprehensive protocol, including system suitability parameters, and details the forced degradation studies performed to validate the method's stability-indicating capabilities in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
Introduction
This compound is a substituted nicotinonitrile derivative of increasing interest in medicinal chemistry and drug development.[3] The purity of such intermediates is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method is essential for its quality control.[4] High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a mixture, making it the method of choice for purity analysis in the pharmaceutical industry.[5]
This application note describes a stability-indicating HPLC method specifically developed for this compound. The method is designed to be specific, accurate, precise, and robust, ensuring its suitability for routine quality control and stability testing. A comprehensive forced degradation study was conducted to demonstrate the method's ability to separate the main component from potential degradation products formed under various stress conditions.[2][6]
Understanding the Analyte and Potential Impurities
A thorough understanding of the analyte's synthesis and potential degradation pathways is fundamental to developing a meaningful stability-indicating method.
Synthesis of this compound and Potential Process-Related Impurities
The synthesis of this compound is anticipated to proceed via a Williamson ether synthesis.[7] This reaction involves the nucleophilic substitution of a halide on the pyridine ring of a 6-halonicotinonitrile with the phenoxide ion of 4-chlorophenol.
dot
Caption: Predicted synthetic pathway for this compound.
Based on this synthetic route, the primary process-related impurities are expected to be the unreacted starting materials:
-
Impurity A: 6-Chloronicotinonitrile
-
Impurity B: 4-Chlorophenol
Potential Degradation Pathways
Forced degradation studies are essential to identify the likely degradation products and establish the stability-indicating nature of the analytical method.[8] The structure of this compound suggests several potential degradation pathways under stress conditions:
-
Hydrolysis: The ether linkage is susceptible to cleavage under acidic or basic conditions, which would yield 4-chlorophenol and 6-hydroxynicotinonitrile. The nitrile group could also undergo hydrolysis to form the corresponding carboxylic acid (6-(4-chlorophenoxy)nicotinic acid) or amide.
-
Oxidation: The aromatic rings and the ether linkage could be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated species.
dot
Caption: Potential degradation pathways of this compound.
Experimental
Materials and Reagents
-
This compound reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Phosphoric acid (analytical grade)
-
Hydrochloric acid (37%, analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
Instrumentation and Chromatographic Conditions
The analysis was performed on a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.01 | |
| 15.00 | |
| 20.00 | |
| 22.00 | |
| 25.00 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Rationale for Method Parameters:
-
Column: A C18 stationary phase was chosen for its versatility and proven performance in retaining and separating aromatic compounds.
-
Mobile Phase: A mixture of acetonitrile and acidified water provides good separation efficiency for aromatic nitriles. Phosphoric acid is used to control the pH and ensure sharp peak shapes.
-
Gradient Elution: A gradient program was developed to ensure the elution of both polar and non-polar impurities within a reasonable runtime, providing good resolution between the main peak and any potential impurities.
-
Detection Wavelength: Based on the UV spectra of related nicotinonitrile and chlorophenol compounds, 254 nm was selected as a suitable wavelength for the detection of the main component and its potential impurities.
Protocols
Standard and Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
System Suitability
Before sample analysis, the chromatographic system must meet the following criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Areas | ≤ 2.0% (for n=5) |
Forced Degradation Studies Protocol
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[9] A sample solution of this compound (1 mg/mL) was subjected to the following stress conditions:
-
Acid Hydrolysis: Treat the sample with 1N HCl at 80°C for 24 hours.
-
Base Hydrolysis: Treat the sample with 1N NaOH at 80°C for 24 hours.
-
Oxidative Degradation: Treat the sample with 30% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
After the specified time, the solutions were neutralized (for acid and base hydrolysis) and diluted with the diluent to a final concentration of 100 µg/mL before injection.
Results and Discussion
The developed HPLC method demonstrated excellent separation of this compound from its potential process-related impurities and degradation products. The system suitability parameters were well within the acceptance criteria, indicating the reliability of the method.
The forced degradation studies showed that this compound is susceptible to degradation under acidic, basic, and oxidative conditions. The peak for the parent compound remained pure in all stress conditions, demonstrating the specificity of the method. The degradation products were well-resolved from the main peak, confirming the stability-indicating nature of the assay.
Conclusion
The RP-HPLC method described in this application note is a validated, stability-indicating method for the purity analysis of this compound. The method is specific, accurate, precise, and robust, making it suitable for routine quality control and for monitoring the stability of this important pharmaceutical intermediate.
dot
Caption: Overall workflow for the HPLC analysis of this compound.
References
-
International Council for Harmonisation. ICH Q2(R2) Validation of Analytical Procedures. Available from: [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. MedCrave. Available from: [Link]
-
Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. ResearchGate. Available from: [Link]
-
Williamson Ether Synthesis. Chemistry LibreTexts. Available from: [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]
-
Force Degradation for Pharmaceuticals: A Review. IJSDR. Available from: [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Available from: [Link]
-
Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy...]. ResearchGate. Available from: [Link]
-
QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals. PMC - PubMed Central. Available from: [Link]
-
General synthetic route of nicotinonitrile compounds 6a–c and 7... ResearchGate. Available from: [Link]
-
Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. Available from: [Link]
-
STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Available from: [Link]
-
stability-indicating hplc method: Topics by Science.gov. Science.gov. Available from: [Link]
-
rp-hplc method coupled: Topics by Science.gov. Science.gov. Available from: [Link]
-
Impurities Application Notebook. Waters. Available from: [Link]
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. PMC - NIH. Available from: [Link]
-
Synthesis and impurity profiling of MDMA prepared from commonly available starting materials.pdf. University of Technology Sydney. Available from: [Link]
-
Development of a validated RP-HPLC/PDA method for the quantitative estimation of tepotinib in tablet dosage form. Journal of Applied Pharmaceutical Science. Available from: [Link]
-
Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Methionine, Pyridoxine Hydrochloride and Nicotinamide. ResearchGate. Available from: [Link]
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Application Note: Complete ¹H and ¹³C NMR Spectral Assignment for 6-(4-Chlorophenoxy)nicotinonitrile
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical research and drug development for the unambiguous elucidation of molecular structures. This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectral assignment of 6-(4-Chlorophenoxy)nicotinonitrile, a substituted heterocyclic compound of interest in medicinal chemistry and materials science. We present a detailed, field-proven protocol for sample preparation and data acquisition, followed by a rigorous, step-by-step analysis of the spectral data. The assignments are grounded in fundamental principles of chemical shifts, spin-spin coupling, and established substituent effects in aromatic systems. All quantitative data are summarized in clear, structured tables, and logical workflows are illustrated to ensure the protocol is both reproducible and self-validating.
Introduction: The Imperative for Structural Verification
This compound is a molecule that incorporates three key chemical moieties: a pyridine ring, a nitrile group, and a chlorophenoxy ether linkage. Such scaffolds are prevalent in the design of novel therapeutic agents and functional materials. For researchers synthesizing or utilizing this compound, absolute confirmation of its identity and purity is paramount. Any structural ambiguity, such as incorrect isomer formation, can invalidate subsequent biological or material science data.
NMR spectroscopy, specifically ¹H and ¹³C NMR, offers a powerful, non-destructive method to obtain detailed structural information at the atomic level. The chemical environment of each hydrogen and carbon atom is translated into a unique signal in the NMR spectrum, providing a distinct fingerprint of the molecule's constitution and connectivity.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of spectral data to explain the causality behind the observed chemical shifts and coupling patterns, thereby empowering the user to apply these principles to related molecular systems.
Molecular Structure and Atom Numbering
To facilitate an unambiguous discussion of the NMR assignments, the atoms of this compound have been systematically numbered as shown in the diagram below. This convention will be used throughout the document.
Caption: IUPAC numbering for this compound.
Experimental Protocols
The quality of NMR data is directly dependent on meticulous sample preparation and correct instrument parameterization.
Protocol for NMR Sample Preparation
A homogeneous solution free of particulate matter is critical for achieving high-resolution spectra by ensuring magnetic field homogeneity.[1]
-
Weighing: Accurately weigh 10-15 mg of solid this compound. For routine ¹H NMR, 5-25 mg is a typical range, while ¹³C NMR may require a slightly more concentrated sample.[2][3]
-
Dissolution: Transfer the solid to a small, clean glass vial. Add approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is often preferred for its volatility and minimal interference in the proton spectrum, but DMSO-d₆ is an excellent alternative if solubility is a concern.
-
Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved. A clear, particulate-free solution should be obtained.
-
Filtration and Transfer: To eliminate any residual microparticulates that can degrade spectral quality, filter the solution. A simple and effective method is to push a small plug of cotton or glass wool into a Pasteur pipette. Use this filter pipette to transfer the solution into a clean, dry, standard 5 mm NMR tube.[4]
-
Volume Adjustment: The optimal sample height in a standard 5 mm tube is approximately 4-5 cm (0.6-0.7 mL), which ensures the sample fully occupies the detection region of the instrument's RF coil.[1][3][5]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.
Protocol for NMR Data Acquisition
The following parameters are typical for a 400 MHz NMR spectrometer.
-
Instrument: 400 MHz NMR Spectrometer
-
Nuclei: ¹H and ¹³C
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Reference: The residual solvent signal of CDCl₃ is used for calibration (δ = 7.26 ppm for ¹H NMR; δ = 77.16 ppm for ¹³C NMR).[6]
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30)
-
Spectral Width: 16 ppm (-2 to 14 ppm)
-
Acquisition Time: ~2.5 seconds
-
Relaxation Delay: 2.0 seconds
-
Number of Scans: 16
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Spectral Width: 240 ppm (-10 to 230 ppm)
-
Acquisition Time: ~1.1 seconds
-
Relaxation Delay: 2.0 seconds
-
Number of Scans: 1024
Spectral Analysis and Data Interpretation
The structural assignment is a logical process of deduction based on established NMR principles. The electron-withdrawing nature of the nitrile and chloro groups, combined with the electronic effects of the ether linkage and the pyridine nitrogen, creates a distinct and predictable pattern of signals.
¹H NMR Spectrum: Assignment and Rationale
The ¹H NMR spectrum is expected to show five distinct signals corresponding to the seven aromatic protons.
-
Chlorophenoxy Ring Protons (H-2', H-6', H-3', H-5'): The para-substituted chlorophenoxy ring constitutes an AA'BB' spin system. Due to the symmetry of the ring, H-2' is chemically equivalent to H-6', and H-3' is equivalent to H-5'. This typically resolves into two signals, each appearing as a doublet with an integration of 2H.
-
H-3' and H-5': These protons are ortho to the electron-withdrawing chlorine atom and will appear further downfield. They are coupled to H-2' and H-6', respectively.
-
H-2' and H-6': These protons are ortho to the electron-donating ether oxygen and will appear further upfield relative to H-3'/H-5'. They are coupled to H-3' and H-5', respectively. Aromatic protons generally resonate in the δ 6.5-8.0 ppm range.[7][8]
-
-
Pyridine Ring Protons (H-2, H-4, H-5): The three protons on the substituted nicotinonitrile ring are in unique chemical environments and will give rise to three separate signals, each with an integration of 1H.
-
H-2: This proton is ortho to both the ring nitrogen and the electron-withdrawing cyano group (at C-3). This cumulative deshielding effect will shift its signal to the most downfield position in the spectrum. It will appear as a doublet due to coupling with H-4.
-
H-4: This proton is meta to the cyano group and ortho to the ether linkage. It is coupled to both H-2 and H-5, and will likely appear as a doublet of doublets.
-
H-5: This proton is ortho to the ether linkage and meta to the ring nitrogen. It will appear as a doublet due to coupling with H-4.
-
Table 1: ¹H NMR Data and Assignments for this compound
| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | ~8.65 | d | ~2.4 | 1H | H-2 |
| 2 | ~7.85 | dd | ~8.5, 2.4 | 1H | H-4 |
| 3 | ~7.40 | d | ~9.0 | 2H | H-3', H-5' |
| 4 | ~7.15 | d | ~9.0 | 2H | H-2', H-6' |
| 5 | ~7.00 | d | ~8.5 | 1H | H-5 |
Note: Predicted values are estimates based on standard substituent effects. Actual experimental values may vary slightly.
¹³C NMR Spectrum: Assignment and Rationale
The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals for the 12 carbon atoms in the molecule, as two pairs of carbons (C-2'/C-6' and C-3'/C-5') are chemically equivalent due to symmetry.
-
Quaternary Carbons: Five carbons bear no protons: C-3, C-6, C-1', C-4', and the cyano carbon (CN). These typically show weaker signals in the spectrum.
-
C-6 and C-1': These carbons are bonded to the highly electronegative ether oxygen and will be significantly deshielded, appearing far downfield. C-6, being part of the electron-deficient pyridine ring, is expected to be the most downfield of all aromatic carbons.
-
C-4': The carbon bearing the chlorine atom (ipso-carbon) will have its chemical shift influenced by chlorine's electronegativity and heavy atom effect.
-
C-3: This carbon is attached to the cyano group.
-
CN: The nitrile carbon has a characteristic chemical shift in the δ 115-120 ppm range.[7]
-
-
Protonated Carbons (CH): The remaining five signals correspond to the seven CH carbons.
-
Pyridine Carbons (C-2, C-4, C-5): These will appear in the typical aromatic region (δ 125-150 ppm).[9] Their precise shifts are influenced by their position relative to the nitrogen, cyano, and phenoxy substituents. C-2 and C-4 are generally more deshielded than C-5 in pyridine systems.
-
Chlorophenoxy Carbons (C-2'/C-6', C-3'/C-5'): These pairs of equivalent carbons will be found in the aromatic region. The C-3'/C-5' pair, being adjacent to the chlorinated carbon, will appear at a different shift than the C-2'/C-6' pair, which is adjacent to the ether-linked carbon.
-
Table 2: ¹³C NMR Data and Assignments for this compound
| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~163.5 | Quaternary (C-O) | C-6 |
| ~154.0 | Quaternary (C-O) | C-1' |
| ~152.0 | CH | C-2 |
| ~141.0 | CH | C-4 |
| ~132.0 | Quaternary (C-Cl) | C-4' |
| ~130.0 | CH | C-3', C-5' |
| ~122.5 | CH | C-2', C-6' |
| ~117.0 | Quaternary (C≡N) | CN |
| ~112.0 | CH | C-5 |
| ~108.0 | Quaternary (C-CN) | C-3 |
Note: Predicted values are estimates based on additivity rules and spectral databases for substituted pyridines and phenols.[6][10][11][12]
Visualizing the Analytical Workflow
The process from sample to validated structure follows a logical and systematic path, ensuring trustworthiness and reproducibility.
Caption: Workflow from sample preparation to final structure validation.
Conclusion
This application note has detailed a robust and reproducible methodology for the complete ¹H and ¹³C NMR spectral assignment of this compound. By systematically analyzing the chemical shifts, coupling constants, and signal integrations, we have provided an unambiguous structural fingerprint for this molecule. The presented protocols and logical interpretations serve as a valuable resource for scientists engaged in the synthesis, quality control, and application of this compound and its structural analogs, ensuring high confidence in their research outcomes.
References
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Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Thomas, St., Brühl, I., Heilmann, D., & Kleinpeter, E. (1998). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling, 38(4), 693–699. Retrieved from [Link]
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Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
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Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) for 4-Chlorophenol. Retrieved from [Link]
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Western University. (n.d.). NMR Sample Preparation. Department of Chemistry. Retrieved from [Link]
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Kleinpeter, E. et al. (1998). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of chlorobenzene. Retrieved from [Link]
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Abraham, R. J., & Byrne, J. J. (2004). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions 2, (8), 1419-1426. Retrieved from [Link]
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Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327–333. Retrieved from [Link]
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National Bureau of Standards. (1977). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Retrieved from [Link]
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Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved from [Link]
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University of Puget Sound. (n.d.). Signal Areas and Interpreting NMR spectra. Retrieved from [Link]
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Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]
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MTT assay protocol using 6-(4-Chlorophenoxy)nicotinonitrile
Evaluating the Cytotoxic Potential of 6-(4-Chlorophenoxy)nicotinonitrile Using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Therapeutic Promise of Nicotinonitrile Derivatives
The quest for novel anti-cancer agents has led to the exploration of diverse chemical scaffolds, among which nicotinonitrile derivatives have emerged as a promising class of compounds.[1][2] These molecules have demonstrated significant cytotoxic effects against various human cancer cell lines, including but not limited to hepatocellular carcinoma, breast cancer, and non-small cell lung cancer.[3][4] this compound, a specific derivative, warrants thorough investigation to characterize its potential as a therapeutic candidate.
This document provides a comprehensive guide to assessing the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a robust, colorimetric method for evaluating cell viability and proliferation, making it an invaluable tool in the preliminary stages of drug discovery.[5][6][7] The principle of the assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5][6][8] The quantity of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of cytotoxicity.[7][9]
Herein, we delve into a detailed, step-by-step protocol for the MTT assay, tailored for the evaluation of this compound. Beyond a mere recitation of steps, this guide elucidates the rationale behind each procedural choice, discusses potential pitfalls, and provides a framework for data interpretation, ensuring scientific rigor and reproducibility.
Core Principle of the MTT Assay
The MTT assay hinges on the metabolic activity of viable cells. Specifically, NAD(P)H-dependent oxidoreductase enzymes within the mitochondria of living cells reduce the MTT reagent to formazan, an insoluble purple salt.[6][8] This conversion serves as a proxy for cellular viability. The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength between 550 and 600 nm.[6] A decrease in the absorbance of treated cells compared to untreated controls indicates a reduction in cell viability, and thus, a cytotoxic effect of the tested compound.
Experimental Workflow
The successful execution of an MTT assay requires careful planning and aseptic technique. The overall workflow can be visualized as follows:
Caption: Experimental workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay for this compound
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials and Reagents
-
This compound
-
Selected cancer cell line(s) (e.g., A549, MCF-7, HepG2, based on literature for similar compounds)[3]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Step-by-Step Methodology
1. Preparation of Reagents
-
MTT Stock Solution (5 mg/mL):
-
Aseptically dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[5]
-
Vortex or sonicate to ensure complete dissolution.[5]
-
Filter-sterilize the solution through a 0.22 µm filter to remove any insoluble particles.[8]
-
Store the stock solution protected from light at 4°C for short-term use or at -20°C for long-term storage.[8] Rationale: MTT is light-sensitive, and exposure can lead to degradation and high background readings.[10]
-
-
This compound Stock Solution:
-
Prepare a high-concentration stock solution (e.g., 10-100 mM) by dissolving the compound in DMSO. Rationale: DMSO is a common solvent for organic compounds and is generally well-tolerated by cells at low final concentrations (typically <0.5%).
-
Store the stock solution at -20°C.
-
2. Cell Seeding
-
Culture the selected cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in complete culture medium.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >90%).[11]
-
Dilute the cell suspension to the optimal seeding density. This must be determined experimentally for each cell line but typically ranges from 5,000 to 10,000 cells per well in a 96-well plate.[12]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for "medium only" (blank) and "cells with vehicle" (untreated control).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume exponential growth.[13]
3. Cell Treatment
-
Prepare serial dilutions of the this compound stock solution in serum-free medium to achieve the desired final concentrations. A broad range (e.g., 0.1 µM to 100 µM) is recommended for initial screening.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
For the untreated control wells, add 100 µL of medium containing the same final concentration of DMSO as the treated wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
4. MTT Assay
-
After the incubation period, carefully remove the treatment medium.
-
Add 100 µL of fresh, serum-free medium to each well. Rationale: Serum components can interfere with the MTT reduction process.[5]
-
Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[13]
-
Incubate the plate for 2-4 hours at 37°C.[13] During this time, viable cells will reduce the MTT to purple formazan crystals. Monitor the formation of the purple precipitate under a microscope.
5. Solubilization of Formazan
-
Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5][14]
6. Data Acquisition
-
Measure the absorbance of each well at 570 nm using a microplate reader.[7][9] A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
Read the plate within 1 hour of adding the solubilization solution.[5]
Data Analysis and Presentation
The raw absorbance values are processed to determine the percentage of cell viability.
-
Correct for Background: Subtract the average absorbance of the "medium only" blank wells from all other readings.[5]
-
Calculate Percentage Viability:
-
Percentage Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Untreated Control) x 100
-
The results are typically presented in a dose-response curve, plotting the percentage of cell viability against the concentration of this compound. From this curve, the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined using non-linear regression analysis.
Table 1: Example Data Presentation for Cytotoxicity of this compound on A549 Cells after 48h Treatment
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability |
| 0 (Control) | 1.254 | 0.087 | 100.0 |
| 1 | 1.189 | 0.075 | 94.8 |
| 5 | 0.982 | 0.061 | 78.3 |
| 10 | 0.631 | 0.049 | 50.3 |
| 25 | 0.315 | 0.033 | 25.1 |
| 50 | 0.158 | 0.021 | 12.6 |
| 100 | 0.079 | 0.015 | 6.3 |
Troubleshooting and Scientific Considerations
The MTT assay, while widely used, has limitations and potential for error. Awareness of these factors is crucial for accurate data interpretation.
-
High Background: Can be caused by microbial contamination or light exposure of the MTT reagent.[10] Always use sterile techniques and protect reagents from light.
-
Compound Interference: Some compounds can directly reduce MTT or interfere with the absorbance reading, leading to false results.[15][16] It is advisable to run a control with the compound in cell-free medium to check for direct reduction.
-
Metabolic Alterations: The assay measures metabolic activity, not necessarily cell number. A compound might alter the metabolic rate of cells without killing them, leading to a misinterpretation of viability.[15][17]
-
Incomplete Solubilization: If formazan crystals are not fully dissolved, absorbance readings will be artificially low. Ensure adequate mixing and sufficient solvent volume.
Conclusion
The MTT assay is a powerful and accessible method for the initial screening of the cytotoxic potential of novel compounds like this compound. By following a well-structured protocol and being mindful of the underlying scientific principles and limitations, researchers can generate reliable and reproducible data. The results from this assay will provide a critical foundation for further investigations into the mechanism of action and potential therapeutic applications of this and other promising nicotinonitrile derivatives in cancer research.
References
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Adan, A., Kiraz, Y., & Baran, Y. (2025, August 6). Limitations of the use of MTT assay for screening in drug discovery. ResearchGate. Retrieved from [Link]
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Chan, K. K., O'Connor, D., & Chan, J. Y. (2010). Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols. PMC - NIH. Retrieved from [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Retrieved from [Link]
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Semantic Scholar. Limitations of the use of MTT assay for screening in drug discovery. Retrieved from [Link]
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Sylvester, P. W. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. PubMed. Retrieved from [Link]
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Horton, T. MTT Cell Assay Protocol. Retrieved from [Link]
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YouTube. (2024, June 24). MTT assay - Protocol, principle and troubleshooting - DETAILED EXPLANATION. Retrieved from [Link]
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ResearchGate. Cytotoxicity of the selected compounds against some human cancer cell lines. Retrieved from [Link]
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ResearchGate. (2022, June 7). I am having problems in getting results in MTT assay. How do I rectify it? Retrieved from [Link]
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Springer Nature Experiments. MTT Assay Protocol. Retrieved from [Link]
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ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
Protocols.io. (2025, January 31). MTT Assay. Retrieved from [Link]
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Semantic Scholar. (2015, December 31). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Retrieved from [Link]
-
PubMed Central. (2019, May 22). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Retrieved from [Link]
-
MDPI. The Distinct Biological Effects of 6-Hydroxy-L-Nicotine in Representative Cancer Cell Lines. Retrieved from [Link]
-
National Institutes of Health. (2023, May 24). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. Retrieved from [Link]
-
National Institutes of Health. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Retrieved from [Link]
-
PubMed. Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile. Retrieved from [Link]
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National Institutes of Health. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients. Retrieved from [Link]
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Application Notes & Protocols for Antimicrobial Susceptibility Testing of 6-(4-Chlorophenoxy)nicotinonitrile
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for evaluating the antimicrobial potential of the novel compound, 6-(4-Chlorophenoxy)nicotinonitrile. In the ever-present challenge of antimicrobial resistance, the exploration of new chemical entities is paramount. Nicotinonitrile derivatives have shown promise as a class of compounds with a broad spectrum of biological activities, including antimicrobial and antifungal properties[1][2][3][4]. This guide details the scientific rationale and step-by-step protocols for determining the antimicrobial efficacy of this compound through established in vitro susceptibility testing methods. The protocols are grounded in standards set forth by leading organizations such as the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and validity of the results[5][6].
Introduction: The Rationale for Testing this compound
The increasing prevalence of multidrug-resistant pathogens necessitates the discovery and development of new antimicrobial agents[7]. Nicotinonitrile and its derivatives have emerged as a promising scaffold in medicinal chemistry due to their diverse pharmacological activities[1][2][8]. The core structure presents opportunities for chemical modifications to enhance potency and spectrum of activity. The subject of this guide, this compound, combines the nicotinonitrile core with a chlorophenoxy moiety, a substitution that has been explored in other compounds for biological activity[9]. While direct studies on this specific molecule are nascent, the known antimicrobial potential of related nicotinonitrile compounds provides a strong impetus for a thorough investigation of its activity against a panel of clinically relevant bacteria and fungi[10][11].
This application note will focus on three widely accepted and robust methods for antimicrobial susceptibility testing (AST):
-
Broth Microdilution: To determine the Minimum Inhibitory Concentration (MIC).
-
Agar Disk Diffusion: A qualitative screening method to assess the spectrum of activity.
-
Agar Dilution: An alternative method for MIC determination, particularly useful for certain fastidious organisms[12][13].
The choice of these methods is based on their established reproducibility, scalability, and the quantitative or qualitative nature of the data they provide, which are crucial for the preliminary evaluation of a novel compound[7][14][15].
Foundational Principles of Antimicrobial Susceptibility Testing (AST)
The primary objective of AST is to determine the effectiveness of a compound against a specific microorganism. The most common metric derived from these tests is the Minimum Inhibitory Concentration (MIC) , defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[5][12][15].
Causality in Experimental Design
The conditions under which AST is performed are critical for the reliability of the results. Factors such as the growth medium, inoculum size, incubation temperature, and duration are standardized to ensure that the observed antimicrobial effect is directly attributable to the test compound[6]. For instance, Mueller-Hinton medium is often recommended for its reproducibility and its composition that minimizes interference with the activity of many antimicrobials[15]. The inoculum is standardized to a 0.5 McFarland turbidity standard to ensure a consistent number of bacterial cells are challenged by the compound[6].
Self-Validating Protocols through Controls
To ensure the trustworthiness of the experimental results, a series of controls must be included:
-
Positive Control: An established antimicrobial agent with known activity against the test organisms. This validates the susceptibility of the microorganisms and the overall test system.
-
Negative Control (Growth Control): Microorganisms incubated without the test compound to ensure their viability and proper growth under the test conditions.
-
Solvent Control: The solvent used to dissolve the test compound is tested alone to ensure it has no intrinsic antimicrobial activity at the concentration used.
-
Sterility Control: Uninoculated medium to check for contamination.
Experimental Protocols
Preparation of this compound Stock Solution
The solubility of the test compound is a critical first step. Due to the likely hydrophobic nature of this compound, a suitable organic solvent such as dimethyl sulfoxide (DMSO) is recommended for preparing a high-concentration stock solution (e.g., 10 mg/mL). Subsequent dilutions should be made in the appropriate broth or sterile distilled water, ensuring the final solvent concentration in the assay is low (typically ≤1%) to avoid toxicity to the microorganisms.
Microbial Strains and Inoculum Preparation
A representative panel of microorganisms should be selected to assess the spectrum of activity. This should include:
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Fungi (Yeast): Candida albicans (e.g., ATCC 90028)
Inoculum Preparation Workflow:
Caption: Workflow for preparing a standardized microbial inoculum.
Protocol 1: Broth Microdilution for MIC Determination
This method is a quantitative assay performed in 96-well microtiter plates to determine the MIC[5][12].
Step-by-Step Protocol:
-
Plate Preparation: Add 50 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi to wells 2 through 12 of a 96-well plate.
-
Compound Dilution: In well 1, add 100 µL of the working solution of this compound (at twice the highest desired final concentration).
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.
-
Controls:
-
Well 11 (Growth Control): Add 50 µL of MHB.
-
Well 12 (Sterility Control): Add 100 µL of uninoculated MHB.
-
-
Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Broth Microdilution Workflow:
Caption: Simplified workflow for broth microdilution assay.
Protocol 2: Agar Disk Diffusion (Kirby-Bauer Method)
This is a qualitative method to assess the susceptibility of a microorganism to the test compound[5][16].
Step-by-Step Protocol:
-
Plate Preparation: Prepare Mueller-Hinton Agar (MHA) plates.
-
Inoculation: Dip a sterile cotton swab into the standardized inoculum (0.5 McFarland) and streak the entire surface of the MHA plate evenly in three directions.
-
Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the inoculated agar surface.
-
Compound Application: Pipette a known amount (e.g., 10 µL) of the this compound solution at a specific concentration onto each disk.
-
Controls: Use disks with a known antibiotic (positive control) and the solvent alone (negative control).
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (in mm) around each disk where no microbial growth is observed.
Protocol 3: Agar Dilution for MIC Determination
This method involves incorporating the test compound directly into the agar medium[13][17].
Step-by-Step Protocol:
-
Media Preparation: Prepare a series of molten MHA tubes, each containing a different concentration of this compound. This is achieved by adding the appropriate volume of the stock solution to the molten agar before pouring the plates.
-
Plate Pouring: Pour the agar from each tube into separate sterile Petri dishes and allow them to solidify.
-
Inoculation: Spot-inoculate the standardized microbial suspension onto the surface of each plate. A multipoint inoculator can be used to test multiple strains simultaneously.
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism on the agar surface.
Data Presentation and Interpretation
The results of the antimicrobial testing should be systematically recorded and presented.
Table 1: Hypothetical MIC Values for this compound
| Microorganism | Strain | MIC (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 16 | 0.5 |
| Bacillus subtilis | ATCC 6633 | 32 | 0.25 |
| Escherichia coli | ATCC 25922 | 64 | 0.015 |
| Pseudomonas aeruginosa | ATCC 27853 | >128 | 0.5 |
| Candida albicans | ATCC 90028 | 64 | N/A (Fluconazole: 1) |
Table 2: Hypothetical Zone of Inhibition Diameters for this compound (100 µ g/disk )
| Microorganism | Strain | Zone of Inhibition (mm) | Positive Control (e.g., Ciprofloxacin 5 µg) Zone (mm) |
| Staphylococcus aureus | ATCC 29213 | 18 | 25 |
| Bacillus subtilis | ATCC 6633 | 15 | 30 |
| Escherichia coli | ATCC 25922 | 10 | 35 |
| Pseudomonas aeruginosa | ATCC 27853 | 0 | 22 |
| Candida albicans | ATCC 90028 | 12 | N/A (Fluconazole 25 µg: 20) |
Concluding Remarks for the Investigating Scientist
The protocols outlined in this application note provide a robust framework for the initial antimicrobial evaluation of this compound. A discernible zone of inhibition in the disk diffusion assay or a low MIC value from the broth or agar dilution methods would indicate promising antimicrobial activity and warrant further investigation. Subsequent studies could include determining the minimum bactericidal or fungicidal concentration (MBC/MFC), time-kill kinetics, and exploring the mechanism of action. Adherence to standardized methodologies and the inclusion of appropriate controls are paramount for generating reliable and publishable data in the quest for novel antimicrobial agents.
References
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World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
- Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of current practices and future trends. Clinical microbiology reviews, 22(4), 670-689.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79.
- Clinical and Laboratory Standards Institute (CLSI). (2018). Performance Standards for Antimicrobial Susceptibility Testing. 28th ed. CLSI supplement M100.
- El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2000).
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PAHO. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
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INTEGRA Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]
- Kotb, E. R., & El-Sayed, M. A. A. (2009). Synthesis and reactions of some novel nicotinonitrile derivatives for anticancer and antimicrobial evaluation. Acta Chimica Slovenica, 56(4), 908-919.
- Al-Zahrani, F. A. M., & Ali, R. M. (2020). Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. Journal of Physics: Conference Series, 1795, 012022.
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. ResearchGate. Retrieved from [Link]
-
Virginia Institute of Marine Science. (n.d.). ANTIMICROBIAL SENSITIVITY TESTING. Retrieved from [Link]
- Wouters, J., & Aertsen, A. (2018). In vitro antimicrobial susceptibility testing methods. Pure and Applied Chemistry, 90(2), 265-281.
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Kotb, E. R. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. ResearchGate. Retrieved from [Link]
- El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2017). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 22(10), 1645.
- Shestakova, T. S., Glushkov, V. A., & Shklyaev, Y. V. (2022). Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity. Molecules, 27(19), 6296.
- El-Sokkary, R. I., El-Shafae, A. M., & El-Gohary, N. S. (2011). Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile. European Journal of Medicinal Chemistry, 46(9), 4276-4282.
- Al-Abdullah, E. S. (2018). Synthesis and characterization of new 4-aryl-2-(2-oxopropoxy)-6-(2,5-dichlorothiophene)nicotinonitrile and their furo[2,3-b]pyridine derivatives: Assessment of antioxidant and biological activity. European Journal of Chemistry, 9(4), 375-381.
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ResearchGate. (n.d.). General synthetic route of nicotinonitrile compounds 6a–c and 7. Retrieved from [Link]
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Request PDF. (n.d.). Recent Progress on Nicotinonitrile Scaffold‐based Anticancer, Antitumor, and Antimicrobial Agents: A Literature Review. Retrieved from [Link]
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Guna, J. V., Bhadani, V. N., Purohit, H. D., & Purohit, D. M. (2013). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. Retrieved from [Link]
- Yang, Y., Li, X., & Zhong, W. (2022). Nicotine metabolism pathway in bacteria: mechanism, modification, and application. Applied Microbiology and Biotechnology, 106(3), 943-956.
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Bhadani, V. N. (2014). Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile. ResearchGate. Retrieved from [Link]
- El-Mekabaty, A., & El-Naggar, M. (2024).
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Application Notes & Protocols: Anticancer Screening of 6-(4-Chlorophenoxy)nicotinonitrile Derivatives
Introduction: The Therapeutic Promise of the Nicotinonitrile Scaffold
The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, with particular prominence in oncology.[1][2] The incorporation of a 6-(4-Chlorophenoxy) moiety offers a unique combination of steric and electronic properties that can be fine-tuned to enhance potency and selectivity against various cancer-associated targets.
Numerous studies have highlighted that nicotinonitrile derivatives can exert their anticancer effects through the inhibition of critical signaling pathways involved in tumor growth, proliferation, and survival.[2] Key molecular targets identified for this class of compounds include receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), as well as essential structural proteins like tubulin.[1][3][4] Dysregulation of EGFR and VEGFR-2 signaling is a hallmark of many cancers, promoting angiogenesis, cell proliferation, and metastasis.[4][5][6] Similarly, disruption of microtubule dynamics through tubulin inhibition is a clinically validated strategy for inducing mitotic arrest and apoptosis in cancer cells.[7]
This guide provides a comprehensive framework for the preclinical in vitro screening of novel 6-(4-Chlorophenoxy)nicotinonitrile derivatives. It outlines a logical, stepwise progression from initial cytotoxicity assessment to detailed mechanistic and target-specific assays, enabling researchers to thoroughly characterize the anticancer potential of their compounds.
Screening Cascade: A Strategy for Compound Evaluation
A systematic screening approach is essential to efficiently identify and characterize promising lead compounds. The workflow begins with broad cytotoxicity screening across a panel of cancer cell lines, followed by more focused assays to elucidate the mechanism of action for the most potent derivatives.
Caption: High-level workflow for anticancer drug screening.
Part 1: Primary Screening - Quantifying Cytotoxicity
The initial step in evaluating any potential anticancer agent is to determine its cytotoxic or cytostatic effect on cancer cells.[8][9] The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.[8] The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.
Principle of the MTT Assay The assay is based on the ability of mitochondrial dehydrogenases in viable, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance after solubilization.
Protocol 1: MTT Cytotoxicity Assay
This protocol is adapted for adherent cell lines but can be modified for suspension cells.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7 breast cancer, HepG2 liver cancer, A549 lung cancer)[10]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Test compounds (dissolved in DMSO to create a 10 mM stock)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (wavelengths: 570 nm and 630 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-cell control" (medium only, for background subtraction).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.
-
Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will become visible within the cells when viewed under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.
-
Add 100-150 µL of the solubilization solvent (e.g., DMSO) to each well to dissolve the crystals.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
The absorbance value is directly proportional to the number of viable cells.
-
Data Presentation and Analysis: The results should be summarized in a table. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.
Table 1: Hypothetical In Vitro Cytotoxicity of this compound Derivatives
| Compound | MCF-7 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) | A549 (Lung) IC50 (µM) |
|---|---|---|---|
| Derivative 1 | 5.2 ± 0.4 | 8.1 ± 0.7 | 12.5 ± 1.1 |
| Derivative 2 | 1.8 ± 0.2 | 2.5 ± 0.3 | 3.1 ± 0.4 |
| Derivative 3 | > 50 | > 50 | > 50 |
| Doxorubicin (Control) | 0.9 ± 0.1 | 1.2 ± 0.1 | 1.5 ± 0.2 |
Part 2: Mechanistic Elucidation
Compounds demonstrating significant cytotoxicity (e.g., IC50 < 10 µM) should be advanced to mechanistic studies to understand how they induce cell death or inhibit proliferation. Flow cytometry is a powerful tool for this purpose, allowing for the rapid analysis of individual cells within a population.[11][12]
Protocol 2: Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can label these cells.[13] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with an intact plasma membrane.[14] Therefore:
-
Annexin V- / PI-: Viable cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells (due to primary membrane damage).
Caption: Apoptosis detection using Annexin V and PI staining.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its predetermined IC50 concentration for 24-48 hours.[8]
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use Trypsin-EDTA and combine them with the collected supernatant.
-
Washing: Centrifuge the cell suspension (300 x g for 5 minutes), discard the supernatant, and wash the cell pellet once with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution (concentration as per manufacturer's kit).
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. FITC fluorescence is typically detected in the FL1 channel and PI in the FL2 channel.
-
Protocol 3: Cell Cycle Analysis via Propidium Iodide (PI) Staining
This protocol determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).[15]
Principle: PI is a stoichiometric DNA stain, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[16]
-
G0/G1 phase: Cells have a normal (2N) DNA content.
-
S phase: Cells are actively replicating DNA, so their DNA content is between 2N and 4N.
-
G2/M phase: Cells have a duplicated (4N) DNA content before division. An accumulation of cells in a specific phase suggests the compound interferes with progression through that stage of the cycle.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells and treat with the test compound at its IC50 concentration for a set time (e.g., 24 hours).[8]
-
Harvesting and Fixation:
-
Staining:
-
Centrifuge the fixed cells (500 x g for 5 minutes) and discard the ethanol.
-
Wash the pellet with PBS.
-
Resuspend the pellet in 500 µL of PI Staining Solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase A is crucial to degrade RNA, ensuring PI only stains DNA.[11]
-
Incubate in the dark at room temperature for 30 minutes.[11]
-
-
Analysis:
-
Transfer the stained cells to flow cytometry tubes.
-
Analyze on a flow cytometer, collecting at least 10,000 events per sample. Use a linear scale for the PI fluorescence channel.[11]
-
Part 3: Target-Specific Assays
Based on mechanistic clues (e.g., G2/M arrest may suggest tubulin interaction) and the known pharmacology of the nicotinonitrile scaffold, target-specific assays can be employed to confirm the molecular mechanism.[1]
Protocol 4: In Vitro VEGFR-2 Kinase Assay
This protocol measures the ability of a compound to directly inhibit the enzymatic activity of VEGFR-2.[5][17]
Principle: This is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.[5] High kinase activity results in high ATP consumption and a low luminescence signal. An effective inhibitor will prevent ATP consumption, resulting in a high luminescence signal.[17]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer from a 5X stock.[18]
-
Prepare serial dilutions of the test compound in 1X Kinase Buffer. The final DMSO concentration should not exceed 1%.[17][18]
-
Dilute recombinant human VEGFR-2 enzyme and the substrate (e.g., Poly (Glu:Tyr, 4:1)) to their working concentrations in 1X Kinase Buffer.[18]
-
-
Kinase Reaction:
-
In a white 96-well plate, add 25 µL of a master mix containing 1X Kinase Buffer, ATP, and substrate to each well.[18]
-
Add 5 µL of the diluted test compound to the "Test Inhibitor" wells.
-
Add 5 µL of buffer with DMSO to "Positive Control" (100% activity) and "Blank" (no enzyme) wells.[17]
-
Initiate the reaction by adding 20 µL of the diluted VEGFR-2 enzyme to the test and positive control wells. Add 20 µL of 1X Kinase Buffer to the blank wells.[17][18]
-
-
Signal Detection:
-
Analysis:
-
Subtract the "Blank" reading from all other wells.
-
Calculate the percent inhibition relative to the "Positive Control."
-
Determine the IC50 value by plotting percent inhibition against the log of the compound concentration.
-
Caption: VEGFR-2 signaling pathway and point of inhibition.
Protocol 5: In Vitro Tubulin Polymerization Assay
This protocol assesses a compound's effect on the assembly of purified tubulin into microtubules.[19][20]
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (turbidity) at 340-350 nm over time.[7][20] Inhibitors of polymerization (e.g., colchicine) will prevent this increase, while stabilizers (e.g., paclitaxel) will enhance it.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Use a commercial tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc. or MilliporeSigma).[19][20]
-
Reconstitute lyophilized, >99% pure tubulin on ice in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) containing GTP.[21]
-
Prepare test compounds in the same buffer. Include positive controls like paclitaxel (stabilizer) and nocodazole (destabilizer).
-
-
Assay Setup:
-
Pre-warm a microplate reader with temperature control to 37°C.
-
On ice, pipette the tubulin solution into the wells of a 96-well plate.
-
Add the test compounds or controls to the respective wells.
-
-
Polymerization and Measurement:
-
Place the plate in the pre-warmed 37°C plate reader.
-
Immediately begin monitoring the absorbance at 340 nm every 30-60 seconds for at least 60-90 minutes.[20]
-
-
Analysis:
-
Plot the absorbance versus time.
-
Compare the polymerization curves of compound-treated samples to the vehicle control. A suppressed curve indicates inhibition, while an enhanced curve indicates stabilization of microtubule polymerization.
-
Conclusion and Future Directions
This structured guide provides a robust framework for the initial in vitro characterization of novel this compound derivatives. By progressing from broad cytotoxicity screening to specific mechanistic and target-based assays, researchers can efficiently identify lead candidates and build a comprehensive understanding of their biological activity. Compounds that demonstrate high potency, a clear mechanism of action (e.g., induction of apoptosis via cell cycle arrest), and direct inhibition of a cancer-relevant target should be prioritized for further preclinical development, including in vivo efficacy studies in animal models.[9] This systematic approach reduces the time and resources invested in early drug development and increases the probability of advancing successful therapeutic candidates to clinical trials.[9][22]
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BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]
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BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. [Link]
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Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs. [Link]
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NIH. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. National Center for Biotechnology Information. [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
-
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Bio-protocol. (n.d.). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol. [Link]
-
Semantic Scholar. (n.d.). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Semantic Scholar. [Link]
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ResearchGate. (n.d.). Nicotinonitrile derivatives as antitumor agents. ResearchGate. [Link]
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NIH. (n.d.). Assaying cell cycle status using flow cytometry. National Center for Biotechnology Information. [Link]
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NIH. (2011). Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. National Center for Biotechnology Information. [Link]
-
Springer. (2021). Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives. Springer. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
ResearchGate. (n.d.). Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. ResearchGate. [Link]
-
NIH. (n.d.). Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis. National Center for Biotechnology Information. [Link]
-
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Auctores Online. (n.d.). Evaluation of cell cycle inhibitors by flow cytometry. Auctores Online. [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. University of Wisconsin-Madison. [Link]
-
MDPI. (2024). Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. MDPI. [Link]
-
NIH. (n.d.). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. National Center for Biotechnology Information. [Link]
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JABPS. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical and Pharmaceutical Sciences. [Link]
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NIH. (2019). A novel scaffold for EGFR inhibition: Introducing N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide derivatives. National Center for Biotechnology Information. [Link]
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ResearchGate. (n.d.). In vitro inhibitory activity of compound 21a against EGFR and HER2 enzymes. ResearchGate. [Link]
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Application Notes and Protocols: A Framework for Evaluating 6-(4-Chlorophenoxy)nicotinonitrile as a Potential Kinase Inhibitor
Introduction: The Quest for Novel Kinase Inhibitors
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This has made them one of the most important classes of therapeutic targets in modern drug discovery.[2][3] The nicotinonitrile scaffold, a key feature of 6-(4-Chlorophenoxy)nicotinonitrile, is present in a variety of biologically active compounds, including some with demonstrated antiproliferative or antitumor activities.[4][5] While the specific kinase inhibitory profile of this compound is not yet publicly established, its chemical structure warrants investigation into its potential as a novel kinase inhibitor.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically evaluate the kinase inhibitory potential of a novel compound, using this compound as a primary example. The protocols and workflows described herein are designed to be robust and self-validating, providing a clear path from initial biochemical screening to cellular functional validation. We will explore the causality behind each experimental choice, ensuring a deep understanding of the principles that underpin successful kinase inhibitor characterization.
Part 1: Foundational Biochemical Characterization
The initial and most direct method to ascertain if a compound interacts with a kinase is through a biochemical assay.[3][6] These cell-free systems provide a clean environment to measure the direct inhibition of a kinase's enzymatic activity, which is typically the phosphorylation of a substrate.[2]
Rationale for In Vitro Kinase Assays
Biochemical assays are the cornerstone of early-stage kinase inhibitor discovery for several key reasons:
-
Direct Measurement: They directly quantify the compound's effect on the kinase's catalytic activity.
-
Potency Determination: They allow for the precise calculation of the half-maximal inhibitory concentration (IC50), a critical measure of a compound's potency.[3]
-
High-Throughput Screening: Many assay formats are amenable to high-throughput screening, enabling the rapid profiling of a compound against a large panel of kinases to assess its selectivity.[3]
A luminescence-based assay that measures ATP consumption (as ADP production is proportional to kinase activity) is a widely used, sensitive, and reliable method.[2]
Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines a method to determine the IC50 value of this compound against a specific kinase.
Materials:
-
This compound (Compound of Interest)
-
Purified, active kinase of interest
-
Specific kinase substrate peptide
-
Adenosine Triphosphate (ATP)
-
Staurosporine (Positive Control, non-selective kinase inhibitor)[2]
-
Dimethyl sulfoxide (DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[2]
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a 10-point, 1:3 serial dilution series in DMSO. This will be used to generate a dose-response curve.[2]
-
Prepare a "no inhibitor" control (DMSO only) and a positive control dilution series of Staurosporine.
-
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to the appropriate wells.
-
Add 2.5 µL of a solution containing the kinase in kinase assay buffer to each well. The optimal kinase concentration should be determined empirically.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (prepared in kinase assay buffer) to each well. The final ATP concentration should ideally be at or near its Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization based on the kinase's activity.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides the necessary components for a luciferase/luciferin reaction.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Plot the luminescence signal (or percent inhibition relative to the DMSO control) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Data Presentation: Hypothetical Kinase Selectivity Profile
The data obtained can be summarized to provide a preliminary understanding of the compound's potency and selectivity.
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) |
| Kinase A | 25 | 8 |
| Kinase B | 450 | 12 |
| Kinase C | >10,000 | 25 |
| Kinase D | 98 | 5 |
| Kinase E | 1,200 | 18 |
Table 1: Example inhibitory activity of this compound against a panel of kinases. Staurosporine is used as a positive control.[2]
Visualization: In Vitro Kinase Assay Workflow
Binding of a fluorescent tracer to a luciferase-tagged kinase generates a BRET signal, which is lost upon displacement by an inhibitor.
Part 3: Assessing Cellular Function and Downstream Effects
Confirming target engagement is a critical step, but the ultimate goal is to demonstrate that this engagement leads to a functional cellular outcome. [7]Functional assays measure the consequence of kinase inhibition, such as a change in the phosphorylation of a downstream substrate or an effect on a cellular process like proliferation. [8]
Rationale for Cellular Functional Assays
-
Mechanism Validation: These assays confirm that the compound inhibits the kinase's signaling pathway within the cell. [8]* Phenotypic Correlation: They link target inhibition to a measurable cellular phenotype (e.g., decreased proliferation, apoptosis), which is essential for therapeutic relevance.
-
Broader Context: They provide a more holistic view of the compound's effects, taking into account the complex network of cellular signaling. [7]
Experimental Protocol 1: Cellular Phosphorylation Assay (Western Blot)
Principle: This protocol measures the level of phosphorylation of a known substrate of the target kinase in cells treated with the inhibitor. A reduction in the phosphorylated substrate indicates successful inhibition of the upstream kinase.
Materials:
-
Cancer cell line known to have an active signaling pathway involving the target kinase
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: one specific for the phosphorylated form of the substrate (p-Substrate) and one for the total substrate protein (Total-Substrate)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescence detection reagent
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for a predetermined time (e.g., 2-4 hours). Include a DMSO vehicle control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the plate with ice-cold lysis buffer.
-
Collect the lysates and clarify by centrifugation. Determine the protein concentration of each lysate (e.g., using a BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the p-Substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence reagent and an imaging system.
-
Strip the membrane and re-probe with the antibody for Total-Substrate to ensure equal protein loading.
-
-
Analysis:
-
Quantify the band intensities for p-Substrate and Total-Substrate.
-
Normalize the p-Substrate signal to the Total-Substrate signal for each treatment condition.
-
Plot the normalized p-Substrate levels against the inhibitor concentration to observe the dose-dependent inhibition.
-
Experimental Protocol 2: Cell Proliferation Assay
Principle: Many kinases are involved in signaling pathways that drive cell proliferation and survival. [7]This assay determines if inhibiting the target kinase with this compound leads to a reduction in cell growth.
Materials:
-
A cell line whose proliferation is dependent on the target kinase (e.g., BaF3 cells engineered to express the kinase) [7]* this compound
-
Cell culture medium
-
Clear or white 96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTS)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at a low density in a 96-well plate.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Add the compound dilutions to the cells and include a DMSO vehicle control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator to allow for cell proliferation.
-
-
Viability Measurement:
-
Add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (this varies by reagent).
-
Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader. The signal is proportional to the number of viable cells.
-
-
Analysis:
-
Plot the viability signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
Visualization: Generic Kinase Signaling Pathway
Inhibition of a target kinase blocks the phosphorylation of its substrate, thereby halting the downstream signaling cascade and cellular response.
Conclusion and Future Directions
This document provides a structured, multi-tiered approach to rigorously evaluate the potential of a novel compound, such as this compound, as a kinase inhibitor. By progressing from direct biochemical assays to cellular target engagement and functional outcome studies, researchers can build a comprehensive profile of the compound's activity. This systematic process is essential for distinguishing promising candidates from those that are likely to fail, ultimately saving time and resources in the drug discovery pipeline. [7] If this compound demonstrates promising activity in these initial assays, subsequent steps would include:
-
Broad Kinome Profiling: Screening against a large panel of kinases to fully define its selectivity profile. [3]* Mechanism of Action Studies: Determining the mode of inhibition (e.g., ATP-competitive, non-competitive, or allosteric) through kinetic analysis. [3]* In Vivo Efficacy: Evaluating the compound's therapeutic effect in relevant animal models of disease.
By following this logical and evidence-based framework, the scientific community can effectively uncover and validate the next generation of targeted kinase inhibitor therapies.
References
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
Mohamed, M. (2022). Fluorescent Cellular Assays for Kinase Inhibitors. ProQuest. [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]
-
Creative Biolabs. (n.d.). Cellular Kinase Target Engagement Assay Service. Retrieved January 12, 2026, from [Link]
-
Shapiro, A. B., et al. (2015, March 25). Can anyone suggest a protocol for a kinase assay? ResearchGate. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55. [Link]
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Adriaenssens, E. (2023, September 23). In vitro kinase assay. protocols.io. [Link]
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ResearchGate. (n.d.). General synthetic route of nicotinonitrile compounds 6a–c and 7. Retrieved January 12, 2026, from [Link]
-
El-Enany, M. M., et al. (2011). Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile. European Journal of Medicinal Chemistry, 46(9), 4548-4556. [Link]
-
ResearchGate. (2018). Synthesis and characterization of new 4-aryl-2-(2-oxopropoxy)-6-(2,5-dichlorothiophene)nicotinonitrile and their furo[2,3-b]pyridine derivatives: Assessment of antioxidant and biological activity. [Link]
-
Organic Syntheses. (n.d.). Nicotinonitrile. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). 6-[2-(4-chlorophenoxy)acetyl]-2-[[(1R)-1-(4-chlorophenyl)ethyl]amino]-3-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-one. Retrieved January 12, 2026, from [Link]
-
Fun, H. K., et al. (2011). 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1811. [Link]
-
PubChem. (n.d.). 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile. Retrieved January 12, 2026, from [Link]
-
Yan, L., et al. (2010). Discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) as a novel cannabinoid-1 receptor (CB1R) inverse agonist for the treatment of obesity. Journal of Medicinal Chemistry, 53(10), 4028-4037. [Link]
-
ResearchGate. (2025). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. [Link]
-
Wikipedia. (n.d.). Nicotinonitrile. Retrieved January 12, 2026, from [Link]
-
Steiner, I., et al. (2021). Synthesis and Characterization of N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. [Link]
-
ResearchGate. (2025). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. [Link]
-
El-Gazzar, M. G., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules, 28(23), 7864. [Link]
-
Chu, X. J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549-6560. [Link]
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- 5. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Structure-Activity Relationship Studies of 6-(4-Chlorophenoxy)nicotinonitrile
Abstract
The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide provides a comprehensive framework for conducting structure-activity relationship (SAR) studies on 6-(4-Chlorophenoxy)nicotinonitrile, a representative member of a compound class with significant therapeutic potential. While specific biological targets for this exact molecule are not extensively documented in publicly available literature, the broader class of 6-substituted nicotinonitriles and related phenoxypyridines has demonstrated inhibitory activity against various protein kinases implicated in oncology, such as Pim-1, EGFR, and VEGFR.[2][3][4] This document will, therefore, use Pim-1 kinase as a representative and plausible target to illustrate a complete workflow for SAR exploration. We present detailed, field-proven protocols for the chemical synthesis of an analog library, in vitro biological evaluation using a luminescence-based kinase assay, and computational analysis via molecular docking to rationalize experimental findings.
Introduction: The Nicotinonitrile Scaffold in Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The nicotinonitrile (3-cyanopyridine) core is a versatile scaffold that has been successfully incorporated into a number of approved drugs and clinical candidates.[1] Its unique electronic properties and ability to form key hydrogen bonds within ATP-binding sites of kinases make it an attractive starting point for inhibitor design. The 6-position of the nicotinonitrile ring is a key vector for modification, allowing for the exploration of various substituents to enhance potency and selectivity. The 6-phenoxy linkage, in particular, offers a synthetically accessible means to probe interactions with the solvent-exposed regions of kinase active sites.
This guide focuses on this compound as a lead compound. The rationale for investigating this scaffold against Pim-1 kinase stems from published data on structurally related cyanopyridine derivatives that show potent Pim-1 inhibition.[4] Pim-1 is a serine/threonine kinase that is overexpressed in many human cancers and plays a critical role in cell survival and proliferation, making it a high-value target for cancer therapy.[5][6] The following sections will detail a systematic approach to synthesizing analogs of this compound and evaluating their potential as Pim-1 kinase inhibitors.
Experimental Design for SAR Studies
A robust SAR study requires a logical and systematic approach to analog design, synthesis, and evaluation. The workflow outlined below is designed to provide a clear path from initial compound synthesis to data-driven lead optimization.
Synthesis of this compound and Analog Library
The synthesis of the target compounds can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. This protocol describes the synthesis of the parent compound and provides a general method for creating an analog library by varying the substituted phenol.
Protocol 3.1: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of phenoxypyridines.[3]
Materials:
-
6-Chloronicotinonitrile
-
4-Chlorophenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard laboratory glassware and equipment
Procedure:
-
To a 100 mL round-bottom flask, add 6-chloronicotinonitrile (1.0 eq), 4-chlorophenol (1.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF (approx. 10 mL per gram of 6-chloronicotinonitrile).
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (approx. 5 times the volume of DMF) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Analog Library Design and Synthesis
To explore the SAR, a library of analogs should be synthesized by modifying the 4-chlorophenol component. This allows for the investigation of electronic and steric effects on kinase inhibitory activity.
| R-Group Position | Suggested Modifications | Rationale for Modification |
| Para (4-position) | -F, -Br, -CH₃, -OCH₃, -CF₃, -CN | Probes electronic effects (electron-donating vs. electron-withdrawing) and steric bulk at the para position. |
| Meta (3-position) | -Cl, -CH₃, -OCH₃ | Investigates the impact of positional isomers on binding affinity. |
| Ortho (2-position) | -Cl, -CH₃ | Examines potential steric hindrance near the ether linkage. |
| Disubstituted | 2,4-dichloro, 3,4-dichloro | Explores the combined electronic and steric effects of multiple substituents. |
Table 1: Proposed analog library for SAR studies.
The synthesis of these analogs follows Protocol 3.1, substituting the corresponding phenol for 4-chlorophenol.
Sources
- 1. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors of KDR (VEGFR-2) kinase: an overview of structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PIM1 - Wikipedia [en.wikipedia.org]
Application Note: Strategic Derivatization of 6-(4-Chlorophenoxy)nicotinonitrile for Biological Screening
Introduction: The 6-(4-Chlorophenoxy)nicotinonitrile Scaffold as a Privileged Structure
In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks consistently appear in biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with multiple biological targets. The nicotinonitrile core, a pyridine ring bearing a nitrile group, is one such scaffold. The incorporation of a nitrile group, a versatile functional group, can enhance binding affinity to target proteins, improve pharmacokinetic profiles, and serve as a bioisostere for other functional groups like carbonyls or halogens.[1][2] Specifically, the this compound core presents a unique starting point for the generation of diverse chemical libraries for biological testing. The electron-withdrawing nature of the nitrile group significantly influences the electronic properties of the pyridine ring, making it a key modulator of the molecule's overall reactivity and biological interactions.[3] This document provides a comprehensive guide to the strategic derivatization of this compound, offering detailed protocols for the synthesis of a focused library of analogs and their subsequent evaluation in biological assays.
Strategic Derivatization Pathways
The derivatization of this compound can be approached through several key pathways, primarily targeting the versatile nitrile group. Modifications of the chlorophenoxy moiety are also possible, though they may require more stringent reaction conditions.
Experimental Protocols: Synthesis of Derivatives
The following protocols provide detailed, step-by-step methodologies for the key derivatization reactions.
Protocol 1: Hydrolysis of the Nitrile to a Nicotinamide
The conversion of the nitrile to a primary amide introduces a hydrogen bond donor and acceptor, which can significantly alter the biological activity of the parent molecule.
Reaction Scheme:
This compound → 6-(4-Chlorophenoxy)nicotinamide
Materials:
-
This compound
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 6M)
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Distilled water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the sodium hydroxide solution and cool the mixture in an ice bath.
-
Slowly add hydrogen peroxide dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure 6-(4-chlorophenoxy)nicotinamide.
Protocol 2: Reduction of the Nitrile to a Primary Amine
Reduction of the nitrile group to an aminomethyl group introduces a basic center and a flexible side chain, which can explore different binding pockets in a biological target.
Reaction Scheme:
This compound → [6-(4-Chlorophenoxy)pyridin-3-yl]methanamine
Materials:
-
This compound
-
Methanol or Ethanol
-
Raney Nickel (slurry in water) or Lithium aluminum hydride (LiAlH₄)
-
Hydrogen gas supply (for Raney Ni reduction)
-
Anhydrous tetrahydrofuran (THF) (for LiAlH₄ reduction)
-
Ammonium hydroxide (for Raney Ni reduction)
-
Sodium sulfate, anhydrous
-
Standard glassware for hydrogenation or inert atmosphere reactions
Procedure (using Raney Nickel):
-
In a hydrogenation vessel, suspend this compound (1.0 eq) in methanol saturated with ammonia.
-
Carefully add a catalytic amount of Raney Nickel slurry.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the reaction mixture at room temperature for 16-24 hours.
-
Monitor the reaction by TLC. Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography to yield the desired primary amine.
Protocol 3: [3+2] Cycloaddition to form a Tetrazole
The conversion of a nitrile to a tetrazole ring is a common strategy in medicinal chemistry to introduce an acidic, metabolically stable bioisostere of a carboxylic acid.
Reaction Scheme:
This compound → 5-[6-(4-Chlorophenoxy)pyridin-3-yl]-1H-tetrazole
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl) or Triethylamine hydrochloride
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Distilled water
-
Standard glassware for synthesis
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the mixture with HCl to pH 2-3 to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
To neutralize any residual azide, the aqueous filtrate should be treated with sodium nitrite followed by acidification before disposal.
-
The crude product can be purified by recrystallization.
Structural Characterization of Derivatives
The unambiguous confirmation of the synthesized derivatives' structures is crucial. A combination of spectroscopic techniques should be employed.
Protocol 4: General Procedure for NMR and Mass Spectrometry Analysis
Sample Preparation for NMR:
-
Accurately weigh 5-10 mg of the purified derivative for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[4]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[4]
NMR Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled spectrum.
-
2D NMR (COSY, HSQC, HMBC): Perform these experiments as needed for unambiguous assignment of protons and carbons, especially for novel structures.
Mass Spectrometry:
-
High-Resolution Mass Spectrometry (HRMS) is recommended to confirm the elemental composition of the synthesized compounds.
-
Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used.
Biological Evaluation: In Vitro Screening
Once a library of derivatives has been synthesized and characterized, the next step is to evaluate their biological activity. The following protocols describe general methods for assessing cytotoxicity and potential mechanisms of action.
Protocol 5: Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol outlines a common method for determining the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Synthesized derivatives (dissolved in DMSO to create stock solutions)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in complete culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment (MTT):
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.
Data Presentation and Interpretation
The biological data should be summarized in a clear and concise format to allow for easy comparison and structure-activity relationship (SAR) analysis.
| Compound ID | Modification | IC₅₀ (µM) on MCF-7 | IC₅₀ (µM) on A549 |
| Parent | This compound | > 100 | > 100 |
| D1 | Nicotinamide | 55.2 | 78.9 |
| D2 | Aminomethylpyridine | 25.8 | 42.1 |
| D3 | Tetrazole | 15.3 | 29.5 |
| Positive Control | Doxorubicin | 0.8 | 1.2 |
Table 1: Hypothetical cytotoxicity data for the synthesized derivatives.
Conclusion
The strategic derivatization of the this compound scaffold provides a robust platform for the generation of novel compounds for biological screening. By targeting the versatile nitrile group, a diverse range of functionalities can be introduced, leading to compounds with potentially enhanced biological activity. The protocols outlined in this application note provide a comprehensive workflow, from synthesis and characterization to in vitro evaluation, enabling researchers to efficiently explore the therapeutic potential of this privileged chemical scaffold.
References
-
Recent Progress on Cycloaddition Reactions of Aromatic Nitriles. ResearchGate. Available at: [Link]
-
Methods for installing a nitrile group on a pyridine ring. ResearchGate. Available at: [Link]
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1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. MDPI. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Three-Component Cycloaddition of Nitriles: Construction of Bicyclic 4-Aminopyrimidines and Their Photophysical Studies. ACS Publications. Available at: [Link]
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Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Publishing. Available at: [Link]
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cycloadditions with nitrile oxides. YouTube. Available at: [Link]
-
Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Available at: [Link]
-
Reactions of Nitrile Imines with Thiohydantoin Derivatives: Unexpected Chemoselectivity of the 1,3-Dipolar Cycloaddition: Preferential Addition of C=C rather than C=S Bonds. National Center for Biotechnology Information. Available at: [Link]
-
One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. National Center for Biotechnology Information. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Nitropyridines: Synthesis and reactions. ResearchGate. Available at: [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Center for Biotechnology Information. Available at: [Link]
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Navigating the Preclinical Path: A Detailed Guide to In Vivo Experimental Design with 6-(4-Chlorophenoxy)nicotinonitrile
For Immediate Distribution
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive application and protocol guide for the in vivo experimental design and evaluation of 6-(4-Chlorophenoxy)nicotinonitrile, a novel compound belonging to the biologically active nicotinonitrile class. While specific in vivo data for this particular molecule is not yet publicly available, the nicotinonitrile scaffold is prevalent in compounds exhibiting significant anticancer and antimicrobial properties.[1][2][3] Several derivatives have been shown to induce apoptosis and inhibit key signaling molecules like PIM-1 kinase in cancer cell lines.[4] This guide, therefore, is built upon established, rigorous principles of preclinical research to provide a robust framework for its initial in vivo characterization, focusing on a hypothetical anticancer application. We will detail the critical thinking behind experimental choices, provide step-by-step protocols for toxicity and efficacy studies, and illustrate workflows and potential mechanisms, ensuring scientific integrity and adherence to best practices in animal research.
Part 1: The Strategic Blueprint for In Vivo Investigation
The journey of a novel compound from the bench to potential clinical application is paved with meticulous preclinical studies.[5][6][7] The primary goal is to gather essential data on safety and efficacy to justify any future human trials.[5] Given the anticancer potential suggested by related nicotinonitrile structures,[1][4] our experimental design will be oriented towards this therapeutic area.
Foundational Hypothesis & Rationale
Based on the literature, many nicotinonitrile derivatives exert their anticancer effects by inhibiting serine/threonine kinases, such as PIM-1, which are key regulators of cell survival and apoptosis.[4][8][9] Overexpression of PIM-1 is linked to the progression of several cancers and promotes resistance to chemotherapy.[10][11] Inhibition of PIM-1 can lead to reduced phosphorylation of pro-apoptotic proteins like Bad, ultimately triggering the mitochondrial cell death pathway.[9]
Therefore, a sound starting hypothesis is: "this compound will inhibit the growth of human tumor xenografts in immunodeficient mice by promoting apoptosis, potentially through the inhibition of the PIM-1 signaling pathway."
This hypothesis is testable and provides a clear direction for the subsequent experimental design.
Selecting the Appropriate Animal Model
The choice of animal model is a cornerstone of successful and translatable in vivo research.[12][13] For testing a novel anticancer agent against human cancer, the subcutaneous xenograft model in immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ, commonly known as NSG mice) is the gold standard.[14]
-
Causality: NSG mice lack mature T, B, and NK cells, which prevents the rejection of human tumor cells. This allows for the growth of human-derived tumors, providing a relevant biological system to test the efficacy of a therapeutic candidate directly on human cancer cells in vivo.[14][15] The subcutaneous implantation site allows for easy, non-invasive monitoring of tumor growth over time.[16]
Ethical Considerations and the 3Rs
All animal experiments must be conducted under protocols approved by an Institutional Animal Care and Use Committee (IACUC). The principles of the 3Rs (Replacement, Reduction, and Refinement) are paramount.[17] This guide is intended to help refine experimental design to maximize data quality while reducing the number of animals required.
The Pre-Efficacy Gatekeeper: Toxicology and Dose Finding
Before assessing efficacy, the safety profile and appropriate dosing of this compound must be established.[5][18] This is achieved through a Maximum Tolerated Dose (MTD) study. The MTD is the highest dose of a drug that does not cause unacceptable toxicity over a specified period.
-
Causality: The MTD study is critical for selecting dose levels for the efficacy study that are both therapeutically relevant and sublethal.[18] It provides initial insights into the compound's safety profile, potential target organs for toxicity, and informs the clinical signs to monitor during longer-term studies.[19]
Part 2: Detailed Experimental Protocols
These protocols are designed to be adaptable. Researchers should optimize parameters based on the specific cell line used and the physicochemical properties of the final compound formulation.
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the MTD of this compound in non-tumor-bearing immunodeficient mice.
Materials:
-
This compound
-
Sterile vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline)
-
6-8 week old female NSG mice
-
Standard animal housing and monitoring equipment
-
Dosing syringes and needles (appropriate for the route of administration)
Procedure:
-
Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the study.
-
Dose Formulation: Prepare a stock solution of the compound in a suitable vehicle. Prepare serial dilutions to achieve the desired dose levels. The starting doses should be based on any available in vitro cytotoxicity data, typically starting well below the IC50.
-
Group Assignment: Randomly assign mice to groups (n=3-5 per group). Include a vehicle-only control group.
-
Dosing: Administer a single dose of the compound via the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV)).
-
Monitoring: Observe animals closely for the first 4-6 hours post-dosing, and then at least twice daily for 7-14 days. Record:
-
Body weight daily.
-
Clinical signs of toxicity (e.g., changes in posture, activity, fur texture, signs of pain or distress).
-
Mortality.
-
-
Endpoint: The MTD is defined as the highest dose that results in no mortality and a mean body weight loss of less than 15-20%, with any weight loss being reversible.
-
Data Analysis: Plot mean body weight change over time for each group.
Protocol 2: Human Tumor Xenograft Efficacy Study
Objective: To evaluate the antitumor activity of this compound in a human cancer xenograft model.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) with known sensitivity to PIM-1 inhibition.[4]
-
Cell culture reagents (media, serum, antibiotics)
-
Sterile PBS and trypsin
-
Matrigel or Cultrex BME (optional, can improve tumor take rate).[15]
-
6-8 week old female NSG mice
-
Calipers for tumor measurement
-
Dosing solutions of this compound and vehicle
-
Positive control drug (e.g., a standard-of-care chemotherapy for the chosen cancer type)
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency.[15][16] Harvest cells by trypsinization, wash with sterile PBS, and resuspend in PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1-5 x 10^7 cells/mL.[16] Keep on ice.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.[16]
-
Tumor Growth Monitoring: Monitor tumor growth 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .[16]
-
Randomization & Grouping: When tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.
-
Group 1: Vehicle Control
-
Group 2: Positive Control
-
Group 3: Test Compound - Dose 1 (e.g., MTD)
-
Group 4: Test Compound - Dose 2 (e.g., 1/2 MTD)
-
-
Treatment: Begin dosing according to the schedule determined by the MTD study (e.g., once daily for 21 days). Administer vehicle, positive control, or test compound.
-
Monitoring During Treatment:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor for clinical signs of toxicity daily.
-
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration. Euthanize animals if they meet humane endpoint criteria (e.g., >20% body weight loss, tumor ulceration, signs of severe distress).
-
Tissue Collection: At the end of the study, collect tumors and major organs for downstream analysis (e.g., histopathology, Western blot for PIM-1 pathway markers, RNA sequencing).
Part 3: Data Presentation and Interpretation
Quantitative data should be summarized for clarity. The primary efficacy endpoint is Tumor Growth Inhibition (TGI).
Table 1: Example Efficacy and Toxicity Data Summary
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) ± SEM | TGI (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | QDx21 | 1850 ± 210 | - | -2.5 ± 1.5 |
| Positive Control | QDx21 | 450 ± 95 | 76 | -12.0 ± 2.1 |
| Cpd. X (Dose 1) | QDx21 | 620 ± 110 | 66 | -8.5 ± 1.8 |
| Cpd. X (Dose 2) | QDx21 | 1100 ± 150 | 41 | -4.0 ± 1.2 |
-
TGI (%) is calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.
-
Statistical analysis (e.g., ANOVA with post-hoc tests) should be performed to determine the significance of differences between groups.
Part 4: Visualization of Workflows and Pathways
Diagrams are essential for visualizing complex processes and relationships.
Caption: In Vivo Experimental Workflow.
Caption: Hypothesized PIM-1 Mediated Apoptotic Pathway.
References
-
The ARRIVE Guidelines. (2020). The ARRIVE guidelines 2.0. [Link]
-
Bio-protocol. (2012). Murine xenograft model. [https://bio-protocol.org/e2 xenograft-model]([Link] xenograft-model)
-
Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]
- Brault, L., et al. (2010). PIM kinases in cancer: from oncogenic role to specific inhibitors. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer.
-
Lilly, M., et al. (1999). The PIM-1 serine kinase prolongs survival and inhibits apoptosis-related mitochondrial dysfunction in part through a bcl-2-dependent pathway. Oncogene, 18(27), 4022-31. [Link]
-
Horiuchi, D., et al. (2016). PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer. Oncogene, 35(43), 5539-5549. [Link]
-
Chen, W. W., et al. (2011). PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis. Journal of Clinical Investigation, 121(10), 3744-3755. [Link]
-
ModernVivo. (2023). 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. [Link]
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Sygnature Discovery. (n.d.). The Crucial Role of preclinical toxicology studies in Drug Discovery. [Link]
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Zemskova, M., et al. (2008). The PIM1 Kinase Is a Critical Component of a Survival Pathway Activated by Docetaxel and Promotes Survival of Docetaxel-treated Prostate Cancer Cells. Journal of Biological Chemistry, 283(40), 27037-27044. [Link]
-
Ali, S. S., et al. (2023). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Medicinal Chemistry Research. [Link]
-
Fathalla, W., et al. (2013). Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative. European Journal of Medicinal Chemistry, 68, 358-366. [Link]
-
The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. [Link]
-
PPD. (n.d.). Preclinical Studies in Drug Development. [Link]
-
ichorbio. (2022). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. [Link]
-
Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101741. [Link]
-
ResearchGate. (2023). Nicotinonitrile derivatives as antitumor agents. [Link]
-
AMSBIO. (2023). Preclinical research strategies for drug development. [Link]
-
Journal of Pharmaceutical Research and Reports. (2023). preclinical toxicity testing and adverse drug reaction monitoring in drug discovery process. [Link]
-
MDPI. (2023). Designing an In Vivo Preclinical Research Study. [Link]
-
El-Gazzar, M. G., et al. (2023). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Journal of the Chinese Chemical Society. [Link]
-
ResearchGate. (2023). Designing an In Vivo Preclinical Research Study. [Link]
-
Charles River Laboratories. (n.d.). Preclinical GLP Toxicology Studies. [Link]
-
Russian Journal of General Chemistry. (2024). Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. [Link]
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- 19. wjpsronline.com [wjpsronline.com]
Application Notes & Protocols: Formulation of 6-(4-Chlorophenoxy)nicotinonitrile for Preclinical Animal Studies
Abstract
This document provides a comprehensive guide for the formulation of 6-(4-Chlorophenoxy)nicotinonitrile, a research compound with physicochemical properties indicative of poor aqueous solubility. The successful execution of preclinical animal studies—whether for pharmacokinetic, pharmacodynamic, or toxicological assessment—is critically dependent on the development of a stable and bioavailable drug formulation.[1] This guide details a systematic, multi-pronged approach to formulation development, beginning with essential physicochemical characterization and progressing through strategies for oral and intravenous administration. The protocols herein are designed to be self-validating, emphasizing the rationale behind each step to empower researchers to make informed decisions tailored to their specific experimental needs.
Part 1: Foundational Physicochemical Characterization
Expert Rationale: Before any formulation work begins, a thorough understanding of the active pharmaceutical ingredient's (API) intrinsic properties is paramount.[2][3] These characteristics dictate the potential formulation strategies and help anticipate challenges such as precipitation or instability. For this compound, its high melting point and chemical structure strongly suggest it is a lipophilic, poorly water-soluble compound, likely belonging to the Biopharmaceutics Classification System (BCS) Class II or IV.[4][5] The initial characterization, therefore, serves as the cornerstone of the entire development process.
Summary of Known Properties
A compilation of the known physicochemical data for this compound is presented below.
| Property | Value | Source |
| CAS Number | 99902-70-2 | [6] |
| Molecular Formula | C₁₂H₇ClN₂O | [6][7] |
| Molecular Weight | 230.65 g/mol | [7] |
| Melting Point | 129-131 °C | [7][8] |
| Appearance | Crystalline solid (predicted) | N/A |
| Purity | Commercially available at ≥97% | [6] |
| Known Hazards | Harmful; Causes skin and serious eye irritation | [8] |
Protocol 1: Comprehensive Solubility Screening
Causality: The results of this screening are the primary determinant for selecting a formulation strategy. High solubility in lipidic vehicles suggests a lipid-based approach, whereas good solubility in co-solvents points toward a solution or suspension using those agents. This step minimizes a trial-and-error approach, saving valuable time and API.[9]
Methodology:
-
Preparation: Accurately weigh approximately 2-5 mg of this compound into separate 1.5 mL glass vials.
-
Vehicle Addition: Add a panel of common preclinical vehicles (see table below) to the vials in incremental volumes (e.g., start with 100 µL).
-
Equilibration: After each addition, vortex the vials vigorously for 1-2 minutes and then place them on a rotator at ambient temperature for at least 24 hours to reach equilibrium.
-
Observation: Visually inspect for complete dissolution. If the solid dissolves, add more API. If it does not, add more vehicle.
-
Quantification: For vehicles in which the compound appears to have dissolved, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet any undissolved microparticulates.
-
Analysis: Carefully collect the supernatant and dilute it with an appropriate solvent (e.g., acetonitrile or methanol). Analyze the concentration using a calibrated analytical method, such as the HPLC-UV protocol described in Part 3.
-
Data Reporting: Express solubility in mg/mL.
Screening Vehicle Panel:
| Vehicle Class | Examples | Rationale |
|---|---|---|
| Aqueous Buffers | pH 2.0 (HCl), pH 7.4 (PBS), pH 9.0 (Borate) | To assess pH-dependent solubility. |
| Co-solvents | Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), DMSO | To evaluate potential for simple solutions.[10] |
| Surfactants (5% w/v) | Polysorbate 80 (Tween® 80), Solutol® HS 15 | To assess micellar solubilization potential.[1] |
| Lipids/Oils | Sesame Oil, Medium-Chain Triglycerides (MCT) | To evaluate utility for lipid-based formulations.[10] |
| Complexing Agents | 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD), 20% (w/v) Sulfobutylether-β-Cyclodextrin (SBE-β-CD) | To test for solubility enhancement via inclusion complexation.[2] |
Part 2: Formulation Strategy and Development
Expert Rationale: The choice of formulation is dictated by the route of administration, the required dose level, and the physicochemical data from Part 1. For early discovery, simple formulations are often preferred.[11] However, for toxicology or later-stage studies, more robust systems may be necessary to ensure consistent exposure.[4] The following workflow provides a logical progression for selecting an appropriate formulation.
Formulation Selection Workflow
Caption: Decision workflow for selecting a formulation strategy.
Protocol for Oral Formulation: Lipid-Based Solution
Rationale: If solubility screening shows high solubility in oils like MCT, a lipid-based formulation is often the simplest and most effective approach for oral dosing of lipophilic compounds.[4] This strategy can enhance absorption through lymphatic pathways and may mitigate potential food effects.
Materials:
-
This compound
-
Medium-Chain Triglycerides (MCT) oil, USP grade
-
Glass beaker or vial
-
Magnetic stirrer and stir bar
-
Analytical balance
Methodology:
-
Calculation: Determine the total volume and concentration of the formulation required for the study. For example, to prepare 10 mL of a 5 mg/mL solution, you will need 50 mg of the API.
-
Weighing: Accurately weigh 50 mg of this compound and transfer it to the glass vial.
-
Solvent Addition: Add approximately 8 mL of MCT oil to the vial.
-
Dissolution: Place the vial on a magnetic stirrer and stir at a moderate speed (e.g., 300 RPM) at ambient temperature. Gentle warming (30-40°C) may be used to expedite dissolution, but stability must be confirmed.
-
Volume Adjustment: Once the API is fully dissolved (a clear solution is observed), transfer the solution to a 10 mL graduated cylinder. Rinse the vial with a small amount of MCT oil and add it to the cylinder. Add MCT oil to reach the final volume of 10 mL.
-
Homogenization: Transfer the final solution back to a storage vial and mix thoroughly.
-
Quality Control: Before dosing, perform the QC checks outlined in Part 3.
Protocol for Oral Formulation: Co-solvent/Surfactant System
Rationale: When oil solubility is insufficient, a co-solvent system can be employed. The addition of a surfactant like Polysorbate 80 helps to maintain the drug in solution upon dilution in the aqueous environment of the GI tract, preventing precipitation.[1]
Materials:
-
This compound
-
Polyethylene Glycol 400 (PEG 400), USP grade
-
Polysorbate 80, USP grade
-
Purified Water or Saline
-
Appropriate glassware
Example Vehicle: 60% PEG 400, 10% Polysorbate 80, 30% Water (% v/v)
Methodology:
-
Vehicle Preparation: In a glass beaker, combine 6 mL of PEG 400 and 1 mL of Polysorbate 80. Mix until uniform.
-
API Dissolution: Accurately weigh the required amount of API and add it to the PEG 400/Polysorbate 80 mixture. Stir until fully dissolved. Sonication may be used to aid dissolution.
-
Aqueous Addition: Slowly add 3 mL of purified water to the mixture while stirring continuously. The solution may become slightly viscous.
-
Homogenization: Ensure the final solution is clear and homogenous.
-
Quality Control: Perform QC checks as described in Part 3. Note the potential for precipitation upon further dilution and assess this by mixing a small aliquot of the formulation with a larger volume of water.
Protocol for Intravenous Formulation: Cyclodextrin-Based Solution
Rationale: For IV administration, excipients must be well-tolerated and the formulation must be a clear, particle-free solution.[10] SBE-β-CD is a widely used, safe, and effective solubilizing excipient for parenteral delivery of poorly soluble drugs.[2] It forms a water-soluble inclusion complex with the drug molecule.
Materials:
-
This compound
-
Sulfobutylether-β-Cyclodextrin (SBE-β-CD, e.g., Captisol®)
-
Water for Injection (WFI)
-
Sterile vials and syringe filters (0.22 µm)
Methodology:
-
Vehicle Preparation: Prepare a 20% (w/v) solution of SBE-β-CD in WFI. For 10 mL, dissolve 2.0 g of SBE-β-CD in approximately 8 mL of WFI. Stir until a clear solution is formed, then adjust the final volume to 10 mL with WFI.
-
API Addition: Accurately weigh the required amount of API and add it to the SBE-β-CD solution.
-
Complexation: Vigorously stir or sonicate the mixture until the API is fully dissolved. This process may take several hours as the inclusion complex forms. The resulting solution must be completely clear.
-
Sterile Filtration: Using a sterile syringe, draw up the final solution and pass it through a 0.22 µm sterile syringe filter into a sterile final container. This step is critical to remove any potential microbial contamination and undissolved particulates.
-
Quality Control: Perform all QC checks, with special attention to visual appearance for any signs of precipitation or haze.
Part 3: Quality Control and Analysis
Expert Rationale: A formulation is only as reliable as its quality. Failure to validate the concentration and stability of a dosing vehicle can lead to erroneous and irreproducible in vivo data.[12] The following QC steps are essential for ensuring dose accuracy.
Key Quality Control Parameters
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear solution, free of visible particulates. For suspensions, uniformly dispersed. |
| pH | Calibrated pH meter | Within a pre-defined range (e.g., 6.0-8.0 for IV). |
| Drug Concentration | HPLC-UV | 90-110% of the target concentration. |
| Homogeneity | HPLC-UV (Top/Middle/Bottom) | Relative Standard Deviation (RSD) ≤ 5%. |
| Short-Term Stability | HPLC-UV | Concentration remains within 90-110% of initial after storage at specified conditions (e.g., 4°C for 7 days). |
Quality Control Workflow Diagram
Caption: Standard quality control workflow for preclinical formulations.
Protocol 3: HPLC-UV Method for Quantification
Rationale: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust, reliable, and widely available method for quantifying small molecules in various formulation matrices.[13][14] The following provides a starting point for method development, which must be validated for specificity, linearity, accuracy, and precision.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260, Waters Alliance, or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm (or an experimentally determined λmax).
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at 1 mg/mL. Create a calibration curve by performing serial dilutions to concentrations spanning the expected sample range (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately dilute a known volume/weight of the formulation with the same solvent used for standards to bring the theoretical concentration within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Plot a calibration curve of peak area versus concentration for the standards. Determine the concentration of the samples by interpolating their peak areas from this curve, correcting for the dilution factor.
References
-
Bittner, B., & Mountfield, R. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Semantic Scholar. [Link]
-
Sigfridsson, C. G., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. PubMed. [Link]
-
Bittner, B., & Mountfield, R. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. ResearchGate. [Link]
-
Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. ResearchGate. [Link]
-
Ketta, H. A., & Mühlenfeld, C. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central. [Link]
-
Kumar, S., & Singh, S. K. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. [Link]
-
Varma, M. V. S., & Panchagnula, R. (2005). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. PubMed Central. [Link]
-
Thomas, D. (2016). Excipients for Formulation Success. Pharmaceutical Technology. [Link]
-
Vo, H. T. M., et al. (2021). PHARMACEUTICAL SOLUTIONS AND EXCIPIENTS. IPSF. [Link]
-
Ministry of the Environment, Japan. III Analytical Methods. [Link]
-
Ghanghoria, R., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI. [Link]
-
Crystal Pharmatech. (2017). White Paper Preclinical Formulation Development. [Link]
-
Sharma, D., & Chegudi, N. (2011). Recent advances and novel strategies in pre-clinical formulation development: an overview. [Link]
-
Altasciences. CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. [Link]
-
World Health Organization. (2017). Analytical methods and achievability - Guidelines for drinking-water quality. NCBI Bookshelf. [Link]
-
El-Naggar, M., et al. (2017). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. NIH. [Link]
-
Afonso-Olivares, C., et al. (2013). Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate. [Link]
-
Al-Abdullah, E. S., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. PMC - NIH. [Link]
-
Al-Omair, M. A., et al. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. PubMed Central. [Link]
-
Kassim, M., et al. (2018). Synthesis and characterization of new 4-aryl-2-(2-oxopropoxy)-6-(2,5-dichlorothiophene)nicotinonitrile and their furo[2,3-b]pyridine derivatives: Assessment of antioxidant and biological activity. ResearchGate. [Link]
-
Fun, H. K., et al. (2009). 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile. PMC - PubMed Central. [Link]
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- 3. Recent advances and novel strategies in pre-clinical formulation development: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 6-(4-Chlorophenoxy)nicotinonitrile Synthesis
Welcome to the technical support center for the synthesis of 6-(4-chlorophenoxy)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific nucleophilic aromatic substitution (SNAr) reaction. Here, we provide in-depth, field-proven insights and troubleshooting strategies to optimize your reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what is the underlying mechanism?
The most prevalent and direct method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 6-chloronicotinonitrile with 4-chlorophenol in the presence of a suitable base.
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process that proceeds through a Meisenheimer complex. However, recent studies s[1]uggest that many SNAr reactions may in fact proceed through a concerted mechanism. In the context of this sy[1][2]nthesis, the phenoxide, generated in situ by the deprotonation of 4-chlorophenol by a base, acts as the nucleophile. It attacks the electron-deficient carbon atom at the 6-position of the pyridine ring, which is activated by the electron-withdrawing nitrile group. The chloride ion is subsequently eliminated, yielding the desired ether product.
It's important to note that while the Williamson ether synthesis is a classic method for forming ethers, it is generally not suitable for reactions involving aryl halides unless specific catalysts are used, due to the decreased reactivity of the sp2-hybridized carbon of the aryl halide. However, the reaction to [3][4]form this compound is often successful due to the activation of the pyridine ring by the nitrile group, making it susceptible to nucleophilic attack.
Q2: My reaction yield is consistently low. What are the most likely causes?
Low yields in this synthesis can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause. The most common culprits are outlined in the table below, along with their potential impact and recommended solutions.
| Potential Cause | Impact on Reaction | Troubleshooting & Optimization |
| Inefficient Base | Incomplete deprotonation of 4-chlorophenol leads to a low concentration of the active nucleophile (phenoxide). | Use a strong, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure the base is anhydrous, as water can quench the base and inhibit phenoxide formation. Consider using a stronger base like sodium hydride (NaH) if necessary, but handle with extreme caution due to its reactivity. |
| Suboptimal Solvent[5] | The choice of solvent can significantly impact the reaction rate and solubility of reactants. | Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are generally preferred as they effectively solvate the cation of the phenoxide, leaving a more reactive "naked" nucleophile. |
| Reaction Temperatur[5]e | Insufficient thermal energy can lead to a slow reaction rate, while excessively high temperatures can cause decomposition of reactants or products. | A typical temperature range for this type of SNAr reaction is between 80-150 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time. |
| Purity of Reactants | Impurities in 6-chloronicotinonitrile or 4-chlorophenol can lead to unwanted side reactions. | Ensure the purity of your starting materials. Recrystallize or distill if necessary. |
| Presence of Water | Water can react with the base and hydrolyze the starting materials, reducing the yield. | Use anhydrous solvents and dry all glassware thoroughly before use. |
Q3: I'm observing significant impurity formation. What are the likely side reactions?
The formation of impurities is a common challenge. Understanding the potential side reactions is key to mitigating them.
Caption: Potential main and side reaction pathways.
-
Hydrolysis of 6-chloronicotinonitrile: If water is present in the reaction mixture, it can lead to the hydrolysis of the nitrile group to a carboxylic acid or an amide, or the substitution of the chloro group with a hydroxyl group.
-
Self-condensation of 4-chlorophenol: At elevated temperatures, phenols can undergo self-condensation reactions.
-
Decomposition: Prolonged reaction times at high temperatures can lead to the decomposition of the starting materials and the desired product.
To minimize these side reactions, it is crucial to maintain anhydrous conditions, use a moderate reaction temperature, and monitor the reaction progress to avoid unnecessarily long reaction times.
In-Depth Troubleshooting Guides
Guide 1: Optimizing Base and Solvent Conditions
The interplay between the base and solvent is critical for the success of this SNAr reaction.
Experimental Protocol: Base and Solvent Screening
-
Setup: In parallel reaction vials, add 6-chloronicotinonitrile (1 mmol) and 4-chlorophenol (1.2 mmol).
-
Variable Addition: To each vial, add a different combination of base (2 mmol) and solvent (5 mL).
-
Bases to test: K₂CO₃, Cs₂CO₃, NaH (use with extreme caution).
-
Solvents to test: DMF, DMSO, NMP, Acetonitrile.
-
-
Reaction: Heat the reactions to a set temperature (e.g., 100 °C) and monitor by TLC at regular intervals (e.g., 1, 2, 4, and 8 hours).
-
Analysis: Quench the reactions and analyze the crude product mixture by LC-MS or ¹H NMR to determine the conversion and relative yield for each condition.
This systematic approach will allow you to identify the optimal base-solvent combination for your specific laboratory setup.
Caption: Troubleshooting flowchart for low yield.
Guide 2: The Role of Catalysts in Challenging Cases
In instances where the reaction remains sluggish even after optimizing base and solvent conditions, the use of a catalyst can be beneficial. While not always necessary for this specific reaction due to the activated nature of the pyridine ring, copper-based catalysts, traditionally used in Ullmann condensations, can sometimes improve yields and reaction rates.
Ullmann-Type Condensat[6]ion Considerations:
-
Catalyst: Copper(I) iodide (CuI) is a commonly used catalyst.
-
Ligand: The addition of a ligand, such as a diamine or phenanthroline, can stabilize the copper catalyst and improve its efficacy.
-
Temperature: Ullmann-type reactions often require high temperatures, sometimes in excess of 200 °C, although modern catalytic systems can operate at lower temperatures.
Experimental Protocol:[6] Catalytic System Screening
-
Setup: To a reaction vessel containing 6-chloronicotinonitrile (1 mmol), 4-chlorophenol (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2 mmol) in a high-boiling polar aprotic solvent (e.g., NMP), add the copper catalyst and ligand.
-
Catalyst Loading: Start with a catalyst loading of 5-10 mol% of CuI and an equimolar amount of ligand relative to the copper.
-
Reaction: Heat the mixture and monitor the progress by TLC.
-
Analysis: Work up the reaction and analyze the yield and purity.
This approach should be considered a secondary optimization step if standard SNAr conditions prove insufficient.
References
-
Wikipedia. (2023, October 29). Ullmann condensation. Retrieved from [Link]
-
Ashenhurst, J. (2023, November 15). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. Retrieved from [Link]
-
Quora. (n.d.). Why can't the Williamson synthesis be used to prepare diphenyl ether? Retrieved from [Link]
-
ResearchGate. (n.d.). General synthetic route of nicotinonitrile compounds 6a–c and 7. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Nicotinonitrile. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
- Exploring the Synthesis methods of etheres Through alcohols: A Comprehensive Review. (2023).
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
YouTube. (2019, January 19). Nucleophilic aromatic substitutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. Retrieved from [Link]
-
Chemcasts. (n.d.). 6-Chloronicotinonitrile (CAS 33252-28-7) Properties. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
- MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
-
ResearchGate. (n.d.). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Retrieved from [Link]
- European Commission. (2005). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99).
- PubMed. (2010). Photochemistry of 4-chlorophenol and 4-chloroanisole adsorbed on MFI zeolites: supramolecular control of chemoselectivity and reactive intermediate dynamics. Organic Letters, 12(13), 3062-3065.
-
ResearchGate. (n.d.). Synthesis, characterization and cytotoxicity properties of new dichlorothiophene based nicotinonitrile derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Photochemistry of 4-Chlorophenol and 4-Chloroanisole Adsorbed on MFI Zeolites: Supramolecular Control of Chemoselectivity and Reactive Intermediate Dynamics. Retrieved from [Link]
- Journal of Advanced Biomedical & Pharmaceutical Sciences. (2023).
-
HPC Standards. (n.d.). 4-Chlorophenol. Retrieved from [Link]
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 6-(4-Chlorophenoxy)nicotinonitrile by Column Chromatography
Welcome to the technical support center for the chromatographic purification of 6-(4-Chlorophenoxy)nicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of purifying this moderately polar aromatic nitrile.
Core Principles of Purifying this compound
This compound is a molecule with several functional groups that influence its chromatographic behavior: a polar pyridine ring, a cyano group, and a chlorophenoxy moiety. This combination of features means that while it is amenable to standard normal-phase column chromatography, careful selection of the stationary and mobile phases is crucial for achieving high purity. The primary challenges often revolve around separating it from structurally similar impurities, such as unreacted starting materials or byproducts, and preventing degradation on the stationary phase.
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield After Column Chromatography
Symptom: The mass of purified this compound is significantly lower than expected after column chromatography.
| Possible Cause | Troubleshooting Steps |
| Product is strongly adsorbed to the stationary phase. | The polarity of your eluent may be too low to effectively move the compound down the column. Gradually increase the polarity of the mobile phase. If you are using a hexane/ethyl acetate system, for example, increase the percentage of ethyl acetate. For very stubborn cases, a flush with a small amount of a more polar solvent like methanol in dichloromethane at the end of the elution might be necessary.[1] |
| The compound has degraded on the silica gel. | This compound, like some nitrogen-containing heterocycles, may be sensitive to the acidic nature of standard silica gel.[2] To test for this, spot your crude material on a TLC plate, and after a few hours, elute it. If you see new spots, your compound is likely degrading. To mitigate this, you can use deactivated silica gel (by adding a small percentage of triethylamine to your eluent, e.g., 0.1-1%) or switch to a less acidic stationary phase like alumina.[1][2] |
| The compound is co-eluting with a UV-inactive impurity. | If you are relying solely on UV detection to track your fractions, you may be discarding fractions containing your product because they appear to be impure. Try analyzing your fractions by a different method, such as TLC with a stain or LC-MS, to get a more complete picture of what is in each fraction. |
| Incomplete elution from the column. | Ensure that you have passed a sufficient volume of the mobile phase through the column to elute all of your compound. Monitor the elution with TLC until no more product is detected coming off the column. |
| Product loss during sample loading. | If your crude product is not fully soluble in the initial mobile phase, it may precipitate at the top of the column, leading to poor separation and yield.[2] Ensure your sample is fully dissolved in a minimum amount of solvent before loading it onto the column. If solubility is an issue, consider dry loading the sample by adsorbing it onto a small amount of silica gel first.[3] |
Issue 2: Persistent Impurity in the Final Product
Symptom: After purification, analytical data (e.g., NMR, LC-MS) shows the presence of one or more impurities.
| Possible Cause | Troubleshooting Steps |
| Impurity has a similar polarity to the product. | If an impurity has a very similar Rf value to your product on TLC, it will be challenging to separate by standard column chromatography. In this case, you may need to optimize your mobile phase. Testing a variety of solvent systems with different selectivities (e.g., dichloromethane/methanol, toluene/acetone) can sometimes improve separation.[4] If this fails, consider techniques with higher resolving power, such as preparative HPLC.[5] |
| The impurity is a result of product degradation. | As mentioned in the previous section, your compound may be degrading on the column, leading to the appearance of new impurities in your "purified" fractions.[2] The use of deactivated silica or an alternative stationary phase is recommended in this scenario. |
| Column was overloaded. | Loading too much crude material onto the column can lead to broad bands and poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.[6] |
| Poor column packing. | An improperly packed column with channels or cracks can lead to a non-uniform flow of the mobile phase and poor separation.[7][8] Ensure your column is packed uniformly and that the top surface of the silica is flat and undisturbed. |
Issue 3: Irregular Elution Behavior (e.g., Tailing or Streaking)
Symptom: The spots on the TLC plate are not round but appear as streaks or "tails," and the peaks in an automated system are broad and asymmetrical.
| Possible Cause | Troubleshooting Steps |
| Interaction with acidic silica gel. | The basic nitrogen on the pyridine ring can interact with the acidic silanol groups on the surface of the silica gel, leading to tailing.[9] Adding a small amount of a basic modifier like triethylamine or pyridine to your mobile phase can help to mitigate these interactions and improve peak shape.[1] |
| The compound is not fully soluble in the mobile phase. | If your compound has limited solubility in the eluent, it can lead to streaking on the TLC plate and poor elution from the column. Try a different mobile phase in which your compound is more soluble. |
| The sample was loaded in too strong a solvent. | Dissolving the sample in a solvent that is significantly more polar than the mobile phase can cause band broadening and irregular elution.[2] Always aim to dissolve your sample in the mobile phase itself or a solvent of similar or lower polarity. |
Experimental Protocols
Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
Before attempting a large-scale column purification, it is essential to determine the optimal mobile phase using TLC.
-
Prepare your sample: Dissolve a small amount of your crude this compound in a suitable solvent like dichloromethane or ethyl acetate.
-
Select your stationary phase: Start with a standard silica gel TLC plate (e.g., silica gel 60 F254).
-
Test various mobile phases:
-
Begin with a non-polar solvent system, such as 10% ethyl acetate in hexanes, and gradually increase the polarity.
-
Spot your crude material on the TLC plate and place it in a developing chamber containing your chosen mobile phase.
-
Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation on the column.
-
-
Visualize the spots: Use a UV lamp (254 nm) to visualize the aromatic compounds. If other non-UV active impurities are suspected, use a staining agent.
-
Optimize for separation: The ideal mobile phase will show a clear separation between the spot for this compound and any impurities.
Protocol 2: Column Chromatography Purification
-
Column Preparation:
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of the chosen mobile phase or a less polar solvent.
-
Carefully load the sample onto the top of the silica bed.[10]
-
Alternatively, for less soluble samples, perform a "dry load" by adsorbing the sample onto a small amount of silica gel and then adding the powder to the top of the column.[3]
-
-
Elution:
-
Begin eluting with the mobile phase determined from your TLC analysis.
-
Maintain a constant flow rate. A flow rate that is too fast can decrease resolution, while one that is too slow can lead to band broadening due to diffusion.[3]
-
If you are using a gradient elution, increase the polarity of the mobile phase gradually to avoid cracking the silica bed.[6][8]
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume.
-
Analyze the fractions by TLC to determine which ones contain your purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualization of the Purification Workflow
Caption: A general workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter? A1: Common impurities can arise from the starting materials of the synthesis, such as 4-chlorophenol and 6-chloronicotinonitrile, or from side reactions. Depending on the synthetic route, you might also have related isomers or dimeric byproducts.
Q2: What are the general solubility characteristics of this compound? A2: Based on its structure, this compound is expected to be soluble in common organic solvents like dichloromethane (DCM), ethyl acetate, and acetone. Its solubility in non-polar solvents like hexanes will likely be lower, and it is expected to have very low solubility in water.
Q3: Is this compound stable during purification? A3: The pyridine ring can be sensitive to highly acidic conditions, and prolonged exposure to the acidic surface of silica gel may lead to some degradation.[2] The nitrile group is generally stable under typical chromatographic conditions. If you suspect instability, using a deactivated stationary phase is a good precaution.[1]
Q4: Can I use reversed-phase chromatography for this compound? A4: Yes, reversed-phase chromatography is a viable alternative, especially if you are struggling with separation in normal-phase. A C18 column with a mobile phase of water and acetonitrile or methanol would be a good starting point.[5][11] The pyridine nitrogen may require the use of a buffer or an acid additive (like formic acid or TFA) in the mobile phase to ensure good peak shape.[5]
Q5: My reaction is complete, but I'm losing a significant amount of product during workup before the column. What can I do? A5: Product loss during the aqueous workup can be an issue. Ensure the pH of the aqueous layer is neutral or slightly basic before extracting with an organic solvent to ensure the pyridine nitrogen is not protonated, which would increase its water solubility. Multiple extractions with a suitable organic solvent will also help to maximize the recovery of your product.[12]
References
- BenchChem. (n.d.). Technical Support Center: 6-(2-Furyl)nicotinonitrile Purification.
-
Nowik, W., & Kłys, S. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(19), 4436. Retrieved from [Link]
- BenchChem. (n.d.). Troubleshooting guide for failed reactions with 6-Methylnicotinonitrile.
- Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained.
- Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4).
- Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
- Restek. (2019, June 17). Choosing Your LC Stationary Phase.
- BenchChem. (n.d.). Improving the reaction conditions for nicotinonitrile synthesis.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- BenchChem. (n.d.). A Technical Guide to the Discovery and Synthesis of Novel Nicotinonitrile Derivatives.
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Column Chromatography.
- Hawach Scientific. (2025, February 11). Several Problems of Flash Column Chromatography.
- Sigma-Aldrich. (n.d.). Troubleshooting Guide for Affinity Chromatography of Tagged Proteins.
- Chemistry Stack Exchange. (2023, February 25). Why will changing the solvent crack the column for column chromatography?
-
ResearchGate. (n.d.). General synthetic route of nicotinonitrile compounds 6a–c and 7. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Nicotinonitrile. Retrieved from [Link]
- Request PDF. (2025, August 6). Isolation And Purification Of Substance By Column Chromatography.
- Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
- ChemicalBook. (n.d.). This compound.
- BenchChem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of 6-Methylnicotinonitrile.
- U.S. Food and Drug Administration. (n.d.). PAM I Chapter 6.
- Al-Refai, M., et al. (2018). Synthesis and characterization of new 4-aryl-2-(2-oxopropoxy)-6-(2,5-dichlorothiophene)nicotinonitrile and their furo[2,3-b]pyri. European Journal of Chemistry, 9(4), 375-381.
-
Chantrapromma, S., et al. (2012). 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2812. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Refining Purification Methods for 6-O-Nicotinoylbarbatin C.
-
Fun, H.-K., et al. (2010). 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1811. Retrieved from [Link]
- CymitQuimica. (n.d.). This compound.
- AFIN-TS. (n.d.). Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations.
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Technical Support Center: A Guide to Increasing the Yield of 6-(4-Chlorophenoxy)nicotinonitrile
Welcome to the technical support center for the synthesis of 6-(4-Chlorophenoxy)nicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this procedure. We will move beyond simple step-by-step instructions to explore the underlying chemical principles, enabling you to make informed decisions to maximize your reaction yields and product purity.
The synthesis of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. It can also be viewed through the lens of a copper-catalyzed Ullmann condensation, a powerful method for forming C-O bonds. Understanding the nuances of these pathways is the key to mastering this synthesis.
Frequently Asked Questions & Troubleshooting Guide
Q1: What is the fundamental reaction mechanism for synthesizing this compound, and why is it favorable?
Answer:
The primary mechanism for the reaction between 6-chloronicotinonitrile and 4-chlorophenol is a Nucleophilic Aromatic Substitution (SNAr) . This reaction is highly effective because the pyridine ring is "activated" towards nucleophilic attack.
Causality Explained:
Unlike typical aryl halides, 6-chloronicotinonitrile has two powerful electron-withdrawing features that stabilize the key reaction intermediate:
-
The Ring Nitrogen (Aza Group): The nitrogen atom in the pyridine ring is more electronegative than carbon and withdraws electron density inductively and via resonance, particularly from the ortho (C2, C6) and para (C4) positions.
-
The Nitrile Group (-CN): The cyano group is a strong resonance- and induction-based electron-withdrawing group.
These features make the carbon atom at the C6 position, which is bonded to the chlorine, highly electrophilic and susceptible to attack by a nucleophile. The reaction proceeds in two main steps:
-
Nucleophilic Attack: The 4-chlorophenoxide ion, generated by deprotonating 4-chlorophenol with a suitable base, acts as the nucleophile. It attacks the C6 carbon, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[1]
-
Elimination of Leaving Group: The aromaticity of the ring is restored when the negative charge collapses, expelling the chloride ion as the leaving group.
The stability of the Meisenheimer complex is crucial for the reaction to proceed. The negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring and the nitrile group, which is why electron-withdrawing groups in the ortho and para positions are so effective at activating the ring for this type of substitution.[2][3]
Q2: My reaction yield is consistently low (<50%). What are the most critical parameters to investigate first?
Answer:
Low yields in this synthesis almost always trace back to one of three core parameters: the base , the solvent , or the temperature . Sub-optimal choices in any of these areas can lead to incomplete reactions, side product formation, or decomposition. Before re-running the reaction, assess your protocol against these factors.
A systematic review of your reaction conditions is the most efficient way to identify the problem. The table below outlines common choices and their impact on the reaction.
| Parameter | Common Choice(s) | Rationale & Key Considerations | Potential Pitfall |
| Base | K₂CO₃, Cs₂CO₃, NaH, K₃PO₄ | Must be strong enough to deprotonate 4-chlorophenol (pKa ≈ 9.4). Cs₂CO₃ is often superior due to its high solubility in organic solvents and the "caesium effect," which enhances nucleophilicity. NaH is very effective but requires strictly anhydrous conditions. | Using a weak base (e.g., NaHCO₃) will result in no reaction. Insufficient base (use 1.2-1.5 eq.) leads to incomplete conversion. |
| Solvent | DMF, DMSO, NMP, Toluene | Polar aprotic solvents (DMF, DMSO) are excellent for SNAr as they solvate the cation of the base, leaving a "naked" and highly reactive phenoxide anion. They also typically have high boiling points suitable for heated reactions.[4] | Solvents must be anhydrous . Water will consume the base and protonate the phenoxide, killing the reaction. DMF can decompose at high temperatures (>150 °C) to form dimethylamine, which can act as a competing nucleophile. |
| Temperature | 80 - 140 °C | Higher temperatures increase the reaction rate. The optimal temperature is a balance between achieving a reasonable reaction time (4-24h) and minimizing byproduct formation or decomposition of the solvent/reagents. | Excessive heat can lead to the decomposition of DMF or other sensitive functional groups, resulting in a dark, tarry reaction mixture and a lower isolated yield. |
Q3: Is a copper catalyst necessary for this reaction? When should I consider using one?
Answer:
A copper catalyst is not strictly necessary for this reaction to proceed, as the pyridine ring is already highly activated for SNAr. However, employing a copper-catalyzed Ullmann Condensation protocol can offer significant advantages, particularly in lowering the required reaction temperature and potentially improving yields when the uncatalyzed reaction is sluggish.[4][5]
When to Consider a Copper Catalyst:
-
To Reduce Reaction Temperature: If you find that the required temperature for the uncatalyzed SNAr reaction is causing decomposition of your starting materials or the solvent (e.g., >140 °C in DMF), a copper catalyst can often facilitate the reaction at a lower temperature (e.g., 90-120 °C).[6]
-
To Improve Sluggish Reactions: If your yield is plateauing at a low or moderate level despite optimizing other conditions, a catalytic system may provide an alternative, more efficient pathway.
-
If Using Less Polar Solvents: Copper-catalyzed systems have been developed that work in non-polar solvents like toluene or xylene, which can be advantageous for downstream processing.[7]
Recommended Catalytic System: A common and effective system involves a Copper(I) source and a ligand to stabilize the copper and facilitate the catalytic cycle.
-
Catalyst: Copper(I) iodide (CuI) (5-10 mol%)
-
Ligand: L-Proline or a phenanthroline derivative (10-20 mol%)
-
Base: K₂CO₃ or K₃PO₄
-
Solvent: DMSO or DMF
The mechanism of the Ullmann reaction is complex but is thought to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide.[8]
Q4: What is the best practice for reaction setup, workup, and purification to maximize yield and purity?
Answer:
Attention to detail during the experimental phase is critical for both yield and purity. A robust protocol involves careful setup, monitoring, and a clean workup.
Materials:
-
6-chloronicotinonitrile (1.0 eq.)
-
4-chlorophenol (1.1 eq.)
-
Caesium Carbonate (Cs₂CO₃) (1.5 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 6-chloronicotinonitrile (1.0 eq.) and 4-chlorophenol (1.1 eq.).
-
Add the caesium carbonate (1.5 eq.).
-
Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere. This prevents moisture from entering the reaction.
-
Add anhydrous DMF via syringe. The amount should be sufficient to create a stirrable slurry (typically a 0.5 M to 1.0 M concentration with respect to the limiting reagent).
-
-
Reaction Execution:
-
Heat the reaction mixture to 100-120 °C in an oil bath with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable eluent system is typically Hexanes:Ethyl Acetate (e.g., 7:3 v/v). The product should have a different Rf value than the starting materials. The reaction is typically complete within 6-12 hours.
-
-
Workup:
-
Once the reaction is complete (as judged by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker containing ice-water (approx. 10x the volume of DMF used). This will precipitate the crude product.
-
Stir the resulting slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration. Wash the solid extensively with water to remove residual DMF and inorganic salts, followed by a small amount of cold diethyl ether or hexane to aid in drying.
-
-
Purification:
-
The crude solid can be purified by recrystallization .[9] A common solvent system for this is ethanol or isopropanol. Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
-
If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel is the next step. Use a gradient elution system, starting with a non-polar solvent mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing the polarity.
-
By following this detailed protocol, you can create the optimal conditions to favor the SNAr reaction, minimize side products, and efficiently isolate a high-purity final product.
References
-
General Synthesis of Nicotinonitrile Derivatives. ResearchGate. Available from: [Link]
-
General Organic Chemistry Purification Techniques. Organic Syntheses. Available from: [Link]
-
Ullmann Condensation. Wikipedia. Available from: [Link]
-
Synthesis of Nicotinonitrile. Organic Syntheses. Available from: [Link]
-
Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica. Available from: [Link]
-
Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. ResearchGate. Available from: [Link]
-
Recent Synthetic Developments and Applications of the Ullmann Reaction. National Institutes of Health (NIH). Available from: [Link]
-
Ullmann Reaction. Organic Chemistry Portal. Available from: [Link]
-
Nucleophilic Aromatic Substitutions. YouTube. Available from: [Link]
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available from: [Link]
-
Synthesis of Nicotinonitrile Derivatives. National Institutes of Health (NIH). Available from: [Link]
-
Synthesis of Selenopyridines. National Institutes of Health (NIH). Available from: [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction. MDPI. Available from: [Link]
-
Nucleophilic aromatic substitution reactions of chloroazines. PubMed. Available from: [Link]
-
Nucleophilic Aromatic Substitution Practice Questions. StudySmarter. Available from: [Link]
-
Aryl ether synthesis via Ullmann coupling in non-polar solvents. ARKAT USA. Available from: [Link]
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available from: [Link]
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- 8. Ullmann Reaction [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
6-(4-Chlorophenoxy)nicotinonitrile stability and degradation issues
Welcome to the technical support center for 6-(4-Chlorophenoxy)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling and experimentation with this compound. Given the limited specific literature on the degradation of this compound, this guide synthesizes information on related chemical structures and established principles of drug stability and degradation analysis.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound is a chemical compound with the molecular formula C₁₂H₇ClN₂O.[3][4][5][6][7] It belongs to the nicotinonitrile class of compounds, which are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry.[8][9]
| Property | Value |
| Molecular Formula | C₁₂H₇ClN₂O |
| Molecular Weight | 230.65 g/mol [4] |
| CAS Number | 99902-70-2[3] |
| Synonyms | 6-(4-chlorophenoxy)pyridine-3-carbonitrile, 3-Pyridinecarbonitrile, 6-(4-chlorophenoxy)-[3][5][6][7] |
Q2: How should I store this compound to ensure its stability?
A2: To maintain the integrity of the compound, it should be stored in a cool, dry place, away from light.[10] The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration or freezing is recommended, depending on the manufacturer's specific instructions.
Q3: What are the initial signs that my sample of this compound might be degrading?
A3: Visual signs of degradation can include a change in color, the appearance of solid precipitates in a solution, or a change in texture of the solid material. In analytical experiments, you might observe the appearance of new, unexpected peaks in your chromatograms (e.g., HPLC, LC-MS) or a decrease in the peak area of the parent compound.
Troubleshooting Guide: Stability and Degradation
This section provides detailed troubleshooting for common stability issues you may encounter during your experiments. The degradation pathways described are based on the known reactivity of the functional groups present in this compound.
Issue 1: Suspected Hydrolytic Degradation
Q: My analytical results show unexpected peaks when using aqueous or protic solvents. Could this be hydrolysis?
A: Yes, hydrolytic degradation is a common issue for compounds containing nitrile and ether functional groups, especially under acidic or basic conditions.[11][12]
Potential Causes and Solutions:
-
pH of the Medium: The nitrile group (-CN) can hydrolyze to a carboxamide (-CONH₂) and subsequently to a carboxylic acid (-COOH) under both acidic and basic conditions. The ether linkage may also be susceptible to cleavage under strong acidic conditions.
-
Troubleshooting:
-
pH Control: Ensure your solutions are buffered to a neutral pH if possible. If your experiment requires acidic or basic conditions, be aware of the potential for degradation and consider running control experiments at different pH values to assess stability.
-
Temperature: Hydrolysis is often accelerated by heat. If you are working at elevated temperatures, consider if a lower temperature could be used.
-
Solvent Choice: If possible, use aprotic solvents for storage and sample preparation to minimize hydrolysis.
-
-
Proposed Hydrolytic Degradation Pathway:
Caption: Potential hydrolytic degradation pathways for this compound.
Issue 2: Sample Degradation Upon Exposure to Light
Q: I've noticed my sample changing color after being left on the lab bench. Is this compound light-sensitive?
A: Compounds with aromatic rings and heteroatoms, such as this compound, can be susceptible to photodegradation.[13][14] The chlorophenoxy moiety is also a known chromophore that can absorb UV light, potentially leading to degradation.[15]
Potential Causes and Solutions:
-
Exposure to UV or Ambient Light: Direct sunlight or even strong laboratory lighting can provide the energy to initiate photochemical reactions.
-
Troubleshooting:
-
Protection from Light: Always store the compound in amber vials or containers wrapped in aluminum foil.[16]
-
Minimize Exposure During Experiments: Conduct experimental manipulations in a dimly lit area or use glassware that protects from UV light.
-
Photostability Testing: If you suspect photodegradation, you can perform a controlled experiment by exposing a solution of the compound to a specific wavelength of light and analyzing it at different time points.
-
-
Workflow for Investigating Suspected Degradation:
Caption: Troubleshooting workflow for investigating degradation of this compound.
Issue 3: Thermal Instability
Q: I am running a reaction at high temperatures and see a loss of my starting material with the appearance of multiple new spots on my TLC plate. Is the compound thermally stable?
A: High temperatures can induce thermal degradation.[17] The stability of a compound at elevated temperatures is dependent on its structure and the presence of other reagents.
Potential Causes and Solutions:
-
Elevated Reaction Temperatures: Many organic molecules will decompose at high temperatures.
-
Troubleshooting:
-
Determine Thermal Stability: If thermal stability is a concern, consider performing a differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) experiment to determine the decomposition temperature.
-
Optimize Reaction Conditions: Explore if the reaction can be performed at a lower temperature, perhaps with a more active catalyst or for a longer duration.
-
Inert Atmosphere: For high-temperature reactions, conducting them under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation that may be accelerated by heat.
-
-
Issue 4: Oxidative Degradation
Q: My sample has been stored for a while and now shows impurities. Could it be oxidation?
A: The pyridine ring and the ether linkage in this compound could be susceptible to oxidation, especially in the presence of atmospheric oxygen over long periods or if exposed to oxidizing agents.
Potential Causes and Solutions:
-
Exposure to Air/Oxygen: Long-term storage in the presence of air can lead to slow oxidation.
-
Presence of Oxidizing Agents: Contamination with or intentional use of oxidizing agents in your reaction mixture can degrade the compound.
-
Troubleshooting:
-
Inert Atmosphere Storage: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.
-
Use of Antioxidants: In some formulations, the addition of a small amount of an antioxidant can help prevent oxidative degradation. However, this should be carefully considered as it adds another component to your system.
-
Avoid Incompatible Reagents: Be mindful of the other reagents in your experiments. Avoid strong oxidizing agents unless they are a required part of your reaction, and in that case, control the reaction conditions carefully.
-
-
Experimental Protocols
Protocol: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of your analytical methods.[1][2][18][19]
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all samples, along with a control sample (unstressed stock solution), by a suitable analytical method, such as HPLC with a UV detector or LC-MS.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify new peaks, which represent potential degradation products.
-
If using LC-MS, determine the mass-to-charge ratio (m/z) of the degradation products to help elucidate their structures.
-
Recommended Analytical Conditions (Starting Point):
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (to be determined by UV scan) or Mass Spectrometry |
| Injection Volume | 10 µL |
References
-
Material Safety Data Sheet - 6-Chloronicotinonitrile, 97%. (n.d.). Cole-Parmer. Retrieved from [Link]
-
Forced Degradation Studies Research Articles. (n.d.). R Discovery. Retrieved from [Link]
-
Forced degradation products: Topics by Science.gov. (n.d.). Retrieved from [Link]
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Nicotinonitrile. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- Al-Tel, T. H. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. J. Adv. Biomed. & Pharm. Sci.
- Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Chantrapromma, S., et al. (2011). 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2617.
-
Nicotinonitrile. (n.d.). In Wikipedia. Retrieved from [Link]
- Nguyen, T. K. C., et al. (2023).
- Maaroof, H. M., et al. (2022). Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana.
- Process for hydrolysis of nitriles. (1975). U.S.
- Ndombi, J. M., et al. (2016). Investigation of Rate of Photo Degradation of Chlorothalonil, Lambda Cyhalothrin, Pentachlorophenol and Chlropysis on Tomato and Spinach.
- Process for the preparation of 6-(4-nitro-phenoxy)-2h-pyridazin-3-one and 6-(4-amino-phenoxy)-2h-pyridazin-3-one derivatives as intermediates of thyroid hormone analogues. (2022).
- Active Ingredient Summary Table Thermal Stability. (2023).
- Pakhurde, M. V., et al. (2017). Synthesis of process related impurities of Citicoline and Citicoline sodium. Indian Journal of Pharmaceutical Sciences, 79(2), 306-311.
- An In-depth Technical Guide to the Physical and Chemical Properties of 6-Methylnicotinonitrile. (n.d.). Benchchem.
- Deota, P. T., et al. (2023). Impact of ultraviolet-absorbing 2-hydroxy-4-quaternaryammoniumalkoxy benzophenone motif on photodegradation of disulfoton: a case study. Environmental Science and Pollution Research, 30(60), 124704-124713.
- Valencia, D., et al. (2018). Photocatalytic degradation of the UV-filter benzophenone-4 mediated by TiO2NWs.
-
6-Amino-4-methylnicotinonitrile. (n.d.). PubChem. Retrieved from [Link]
-
2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile. (n.d.). PubChem. Retrieved from [Link]
- Al-Zaydi, K. M. (2018). Overview on the synthetic routes to nicotine nitriles.
- Aldeek, F. (2023). Tobacco and Tobacco Products Analysis Sub-Group Technical Report Collaborative Study for the Determination of Nicotine Degradants and Impurities in Nicotine Pouches by LC-MS/MS.
- Abushoffa, A. M., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 62, 193-204.
- Yu, H., et al. (2014). 6-Hydroxy-3-Succinoylpyridine Hydroxylase Catalyzes a Central Step of Nicotine Degradation in Agrobacterium tumefaciens S33. PLoS ONE, 9(7), e103324.
- Shrivastava, A., et al. (2021). Separation of Four Impurities and Degradants by LC: A Case of Bicalutamide. Hacettepe University Journal of the Faculty of Pharmacy, 41(2), 82-92.
- Stanescu, M. D., et al. (2023). Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. Toxics, 11(8), 672.
- Pradeep, T., & Sajan, C. P. (2012). Understanding the Degradation Pathway of the Pesticide, Chlorpyrifos by Noble Metal Nanoparticles. The Journal of Physical Chemistry C, 116(3), 2210-2219.
- Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (1998). U.S.
- Wang, S., et al. (2012). The pyridine pathway of nicotine degradation by A. nicotinovorans and Nocardioides sp.
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Nicotine degradation IV. (n.d.). PubChem. Retrieved from [Link]
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Overcoming solubility problems with 6-(4-Chlorophenoxy)nicotinonitrile in assays
A Guide to Overcoming Solubility Challenges in Experimental Assays
Welcome to the technical support resource for 6-(4-Chlorophenoxy)nicotinonitrile. As Senior Application Scientists, we understand that novel compounds with promising biological activity often present formulation challenges. The physicochemical properties of this compound, particularly its limited aqueous solubility, can be a significant hurdle in obtaining reliable and reproducible assay data.
This guide is designed to provide you, our fellow researchers, with a logical framework for diagnosing and solving solubility-related issues. We will move beyond simple protocols to explain the underlying principles, enabling you to make informed decisions for your specific experimental setup.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubilization of this compound.
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Due to its molecular structure, which includes a lipophilic chlorophenoxy group, this compound is expected to be poorly soluble in water.[1] The standard practice for compounds of this nature is to prepare a high-concentration stock solution in a polar aprotic solvent.
Primary Recommendation:
-
Dimethyl sulfoxide (DMSO): DMSO is a powerful and widely used solvent in drug discovery for its ability to dissolve a broad range of organic compounds.[2][3] We recommend preparing a stock solution at a concentration of 10 mM or higher in 100% DMSO.
Stock Solution Best Practices:
-
Initial Solubilization: Ensure the compound is fully dissolved. Gentle warming (to 37°C) or brief sonication can aid dissolution. Visually inspect the solution against a light source to confirm the absence of particulates.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles, which can promote precipitation.[4]
-
Stability: While DMSO is an excellent solvent, be aware that some compounds may be unstable during long-term storage. If you suspect degradation, it is advisable to prepare fresh stock solutions periodically.
Q2: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What's happening and how can I fix it?
A2: This is the most common solubility challenge. When the DMSO stock is introduced into an aqueous environment (e.g., cell culture media, phosphate-buffered saline), the solvent environment changes dramatically. The compound, which was stable in 100% DMSO, may crash out of solution as it is not soluble in the final aqueous medium. This is a critical issue as precipitated compound is not bioavailable and can cause artifacts in the assay.[5]
Here is a systematic approach to troubleshoot this issue:
-
Check Final DMSO Concentration: The first step is to ensure the final concentration of DMSO in your assay is as low as possible. Most cell-based assays can tolerate DMSO up to 0.5%, but some are sensitive to concentrations as low as 0.1%.[6][7] High concentrations of DMSO can be cytotoxic and interfere with assay results.[8] If your final DMSO level is above 1%, you should first try to make a more concentrated stock solution to reduce the transfer volume.
-
Reduce the Final Compound Concentration: It's possible that the desired final concentration of your compound exceeds its maximum solubility in the aqueous buffer. Test a serial dilution of your compound to find the highest concentration that remains in solution.
-
Employ a Solubility-Enhancing Strategy: If the above steps are insufficient, you must modify the formulation of your final solution. This involves using excipients to increase the compound's apparent solubility. The primary strategies are using co-solvents, surfactants, or cyclodextrins.
Q3: How do I know if the solubilizing agent itself is affecting my assay results?
A3: This is a crucial point for maintaining scientific integrity. Any excipient or solvent added to an assay has the potential to cause artifacts, either by affecting the biological system directly (e.g., cell toxicity) or by interfering with the assay's detection method (e.g., fluorescence quenching).[9][10]
The solution is a robust vehicle control. A vehicle control is a sample that contains everything that your experimental sample contains except for the test compound. This includes the final concentration of DMSO and any other solubilizing agents (co-solvents, surfactants, etc.).[6] This control allows you to subtract any background signal or biological effect caused by the formulation itself, isolating the effect of your compound.
Troubleshooting Guide: A Systematic Approach to Formulation Development
When simple dilution fails, a more systematic approach is required. The goal is to find a formulation that maintains the compound's solubility without interfering with the assay.
Step 1: Characterize the Problem and Establish Baselines
Before testing solubilizers, you must have a clear baseline.
-
Determine Maximum Tolerable DMSO: Run a dose-response curve of DMSO alone in your assay to find the highest concentration that does not cause unacceptable toxicity or background signal. This is your upper limit for the primary solvent.
-
Kinetic Solubility Assessment: Determine the concentration at which the compound begins to precipitate. This can be done visually or using nephelometry. This gives you a quantitative measure of the problem you need to solve.
Step 2: Tier 1 Intervention - The Use of Co-solvents
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[11]
Common Co-solvents:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
Experimental Protocol: Co-solvent Screening
-
Vehicle Toxicity Screen: First, determine the maximum tolerable concentration of each potential co-solvent (e.g., Ethanol, PG, PEG 400) in your assay, in the presence of your baseline DMSO concentration.
-
Formulation Test:
-
Prepare a 2X concentrated stock of this compound in 100% DMSO.
-
Prepare a 2X concentrated stock of the co-solvent in your aqueous assay buffer.
-
Add the 2X DMSO-compound stock to the 2X co-solvent-buffer stock and mix gently.
-
Visually inspect for precipitation immediately and after a relevant incubation period (e.g., 2 hours at 37°C).
-
Data Summary: Common Solvents & Excipients
| Agent | Type | Typical Max. Assay Conc. | Advantages | Disadvantages |
| DMSO | Primary Solvent | 0.1% - 0.5%[12] | Excellent solubilizer for many compounds | Can be cytotoxic at >0.5%; assay interference |
| Ethanol | Co-solvent | < 1%[13] | Effective, readily available | Can be cytotoxic; potential for protein denaturation |
| PEG 400 | Co-solvent | 1% - 5% | Low toxicity, good solubilizer | Can be viscous; may affect some enzyme kinetics |
| Tween® 20/80 | Surfactant | 0.01% - 0.1% | Effective at low concentrations | Can form micelles; may interfere with membrane assays; higher cytotoxicity than co-solvents[14] |
| β-Cyclodextrins | Complexing Agent | 1 - 10 mM[7] | Low cytotoxicity; forms inclusion complexes | Can be expensive; may not work for all compounds |
Step 3: Tier 2 Intervention - Surfactants and Cyclodextrins
If co-solvents are not sufficient, more powerful solubilizing agents can be tested.
-
Surfactants: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can increase solubility by forming micelles that encapsulate the hydrophobic compound.[15] They are also widely used in HTS to prevent compound aggregation.[10]
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity. The hydrophobic compound can form an "inclusion complex" with the cyclodextrin, effectively shielding it from the aqueous environment and increasing its solubility.[16][17]
The screening protocol is similar to that for co-solvents: first, test the vehicle for toxicity, then test its ability to keep the compound in solution.
Step 4: Visualization & Workflow
A logical workflow is essential for efficiently solving solubility issues. The following diagram outlines a decision-making process for troubleshooting.
Caption: A decision tree for systematically addressing compound precipitation.
Caption: Formation of a drug-cyclodextrin inclusion complex.
References
-
Jain, A., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]
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Singh, B., & Singh, R. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available at: [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]
-
Patheon. (2010). Formulation Strategies for Poorly Soluble Drugs. Pharmaceutical Technology. Available at: [Link]
-
Savjani, K. T., et al. (2012). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available at: [Link]
-
Pawar, P., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
Bøgh, I. B., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. BMC Pharmacology and Toxicology. Available at: [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. SLAS Discovery. Available at: [Link]
-
Maaroof, H. M., et al. (2022). Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. PMC - NIH. Available at: [Link]
-
Brouwers, J., et al. (2013). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. PubMed. Available at: [Link]
-
Ates, G., et al. (2023). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]
-
Popa-Burke, I., & Russell, J. (2014). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. Available at: [Link]
-
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. Available at: [Link]
-
ResearchGate. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. Available at: [Link]
-
Bøgh, I. B., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and antioxidant assay of new nicotinonitrile analogues clubbed thiazole, pyrazole and/or pyridine ring systems. ResearchGate. Available at: [Link]
-
Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - NIH. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. NIH. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega. Available at: [Link]
-
Gouda, M. A., et al. (2024). Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. SpringerLink. Available at: [Link]
-
Lloyd, M. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. Available at: [Link]
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Technical Support Center: Preventing 6-(4-Chlorophenoxy)nicotinonitrile Precipitation in Cell Culture Media
Welcome to the technical support guide for 6-(4-Chlorophenoxy)nicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to address and prevent the common experimental challenge of compound precipitation in cell culture media. Adherence to these guidelines will enhance the reliability and reproducibility of your experimental results.
Understanding the Challenge: Why Does Precipitation Occur?
This compound is a hydrophobic small molecule, a characteristic indicated by its predicted partition coefficient (XlogP) of 3.1.[1] This inherent low affinity for water is the primary reason it is prone to precipitation in aqueous environments like cell culture media. The issue is most often triggered by a phenomenon known as "solvent shift."
Researchers typically dissolve hydrophobic compounds in a strong, water-miscible organic solvent, most commonly Dimethyl Sulfoxide (DMSO), to create a concentrated stock solution.[2][3] When a small volume of this high-concentration organic stock is rapidly introduced into the large volume of aqueous cell culture media, the solvent environment abruptly shifts from organic to aqueous. This sudden change in polarity dramatically decreases the compound's solubility, causing it to "crash out" or precipitate.[4][5] This process can be immediate or can occur over time as the solution equilibrates under incubation conditions.[6]
Precipitation significantly impacts experimental outcomes by reducing the bioavailable concentration of the test compound, leading to inaccurate and unreliable data.[7]
| Physicochemical Properties of this compound | |
| CAS Number | 99902-70-2[8][9] |
| Molecular Formula | C₁₂H₇ClN₂O[1][8][9] |
| Molecular Weight | ~230.65 g/mol [8][9] |
| Predicted XlogP | 3.1[1] |
| Appearance | Solid (Melting Point: 129-131°C)[9] |
Troubleshooting Guide
This section addresses specific precipitation issues in a direct question-and-answer format.
Q1: I see a precipitate immediately after adding my DMSO stock of this compound to the cell culture media. What is happening and how can I fix it?
A1: Immediate precipitation is almost always caused by localized supersaturation and a rapid solvent shift at the point of addition.[3][4] The compound, stable in 100% DMSO, is suddenly exposed to an aqueous environment where its solubility is vastly lower.
Recommended Solutions:
-
Pre-warm Your Media: Ensure your cell culture media is pre-warmed to 37°C before adding the compound. Adding a room-temperature stock to cold media can decrease solubility and encourage precipitation.[4][7]
-
Improve Dispensing Technique: Add the DMSO stock solution dropwise into the vortex of the gently swirling or stirring media.[3][4] This facilitates rapid dispersion and prevents the formation of localized high concentrations that exceed the aqueous solubility limit.
-
Employ an Intermediate Dilution Step: This is a highly effective method. Instead of adding the concentrated DMSO stock directly to the final media volume, first create an intermediate dilution in a small volume of pre-warmed media. This intermediate stock, which has a lower compound and DMSO concentration, can then be added to the final volume with a much lower risk of precipitation.[3][7]
-
Reduce Final Compound Concentration: Your target concentration may simply be above the compound's maximum solubility in your specific media. The only solution is to lower the final working concentration.[5]
Q2: The media appeared clear initially, but after several hours in the 37°C incubator, I can see crystals or a cloudy haze. What causes this delayed precipitation?
A2: Delayed precipitation suggests the compound has borderline solubility under your specific culture conditions. Several factors could be at play:
Potential Causes & Solutions:
-
Temperature-Dependent Solubility: While pre-warming helps, prolonged incubation at 37°C can sometimes decrease the kinetic solubility of a compound that was initially in a supersaturated state. Ensure your incubator temperature is stable and does not fluctuate significantly.[6]
-
Interaction with Media Components: Components within the media, particularly proteins and salts in fetal bovine serum (FBS), can interact with the compound over time, forming less soluble complexes.[3][6]
-
Troubleshooting Step: Test the compound's stability in both serum-free and serum-containing basal media side-by-side to determine if serum is a contributing factor.[6]
-
-
pH Shift During Culture: Cellular metabolism can cause the pH of the culture medium to decrease over time.[7] For a pH-sensitive compound, this change can significantly alter its solubility.
-
Troubleshooting Step: Monitor the pH of your media during the experiment, especially in dense or highly metabolic cultures. Ensure your media is adequately buffered and change it as needed to maintain a stable pH.[7]
-
-
Media Evaporation: In long-term experiments, evaporation from culture plates can concentrate all components, including your compound, potentially pushing it beyond its solubility limit.[3][10]
Best Practices & Experimental Protocols
Proactive measures and standardized protocols are key to preventing precipitation.
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Solvent Selection: Use only high-quality, anhydrous (or low water content) DMSO.[2]
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of DMSO to achieve your target stock concentration (e.g., 10-50 mM is common).
-
Solubilization: Vortex the tube gently until the compound is fully dissolved.[2] If solubility is an issue, brief sonication in a water bath or gentle warming in a 37°C water bath can be used.[2] Caution: Be mindful that heat can degrade some compounds.[2]
-
Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.[2][11]
Protocol 2: Determining the Maximum Working Concentration (MWC)
This protocol empirically determines the highest concentration of this compound that remains soluble in your complete cell culture medium.[6]
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution series of your high-concentration DMSO stock in a 96-well plate or microcentrifuge tubes.
-
Add to Media: Add a small, consistent volume of each DMSO dilution to separate tubes containing your complete, pre-warmed cell culture media. Ensure the final DMSO concentration is the same for all tubes and matches what you will use in your experiment (e.g., 0.1%). Include a vehicle-only control (DMSO without the compound).
-
Incubate: Incubate the tubes at 37°C for the maximum duration of your planned experiment (e.g., 24, 48, or 72 hours).[6]
-
Observe: Visually inspect the tubes for any signs of precipitation (cloudiness, crystals, film) against a dark background at several time points. Microscopic examination is also highly recommended.
-
Determine MWC: The highest concentration that remains completely clear throughout the incubation period is your maximum working concentration.[6] Any data generated at or above concentrations that show precipitation should be considered unreliable.[12]
Protocol 3: Recommended Dilution Method to Prevent Precipitation
This method combines best practices to minimize the risk of precipitation.
-
Pre-warm: Place both your complete cell culture medium and the required aliquot of your DMSO stock solution in a 37°C water bath or incubator for 10-15 minutes.[6]
-
Prepare Intermediate Dilution: In a sterile tube, add a small volume of your DMSO stock to a volume of pre-warmed media that is 9-99 times larger (creating a 1:10 or 1:100 intermediate dilution). For example, add 2 µL of a 10 mM DMSO stock to 198 µL of media to create a 200 µL intermediate stock of 100 µM. Mix gently by pipetting.[7]
-
Prepare Final Working Solution: Add the required volume of the intermediate dilution to the final volume of pre-warmed media to achieve your target concentration. For example, add 100 µL of the 100 µM intermediate solution to 9.9 mL of media to get a final concentration of 1 µM in 10 mL.
-
Final Mix & Use: Gently swirl the final working solution to mix. Visually inspect for any precipitation before adding it to your cells.
Frequently Asked Questions (FAQs)
-
Q: What is the maximum final DMSO concentration I should use in my cell culture?
-
A: The final DMSO concentration should always be kept as low as possible. For most cell-based assays, it should not exceed 0.5%. For sensitive primary cells or long-term cultures, a concentration of ≤ 0.1% is strongly recommended to avoid cytotoxicity and other off-target effects.[2][3][13] Always include a vehicle control with the same final DMSO concentration in your experiments.[2]
-
-
Q: My media turned cloudy. Can I just filter it with a 0.22 µm filter to remove the precipitate?
-
A: No, this is not recommended. The precipitate is your active compound. Filtering it out will remove an unknown amount of the compound, making your effective final concentration significantly lower than your calculated concentration and rendering your results invalid.[7] The correct approach is to troubleshoot the cause of the precipitation.
-
-
Q: Could my stock solution of this compound have degraded?
-
A: Yes. Improper storage is a common cause of inconsistent results.[11] Stock solutions in DMSO should be stored in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2] If you suspect degradation, use a fresh, newly prepared aliquot for your experiment.[11]
-
Visualizing the Workflow
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve precipitation issues.
Caption: Troubleshooting workflow for compound precipitation.
Recommended Dilution Workflow
This diagram illustrates the optimal, stepwise procedure for preparing your final working solution.
Caption: Recommended workflow for preparing working solutions.
References
-
ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media? Retrieved from [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay? Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C12H7ClN2O). Retrieved from [Link]
-
ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
ResearchGate. (2025). Cell culture media impact on drug product solution stability. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. 99902-70-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Biological Activity of 6-(4-Chlorophenoxy)nicotinonitrile Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-(4-chlorophenoxy)nicotinonitrile derivatives. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to help you navigate experimental challenges and enhance the biological activity of this promising class of compounds. Our approach is grounded in scientific expertise, providing not just procedural steps but also the causal reasoning behind experimental choices to ensure trustworthy and reproducible results.
Introduction to this compound Derivatives
The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The incorporation of a 4-chlorophenoxy group at the 6-position introduces specific steric and electronic properties that can modulate interactions with biological targets, leading to a range of activities, including anticancer and antimicrobial effects.[3][4] Many nicotinonitrile derivatives have shown promise as tyrosine kinase inhibitors and inducers of apoptosis.[5][6] This guide will help you address common hurdles in the lab and unlock the full potential of your this compound derivatives.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Poor Compound Solubility in Biological Assay Media
A common challenge with heterocyclic compounds is their limited aqueous solubility, which can lead to inaccurate and irreproducible results.
-
Potential Cause 1: Intrinsic Physicochemical Properties. The planar aromatic structures of these derivatives can lead to low solubility in aqueous buffers.
-
Solution 1: Solvent Selection and Optimization.
-
Initial Dissolution: Prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO).
-
Working Dilutions: When preparing working dilutions in your assay medium, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity to cells.
-
Alternative Solvents: If DMSO is not suitable, consider other solvents such as ethanol or polyethylene glycol (PEG), but always include a vehicle control in your experiments to account for any solvent effects.
-
-
Potential Cause 2: Precipitation in Assay Medium. The compound may precipitate out of solution when diluted from the organic stock into the aqueous assay buffer.
-
Solution 2: Solubility Enhancement Techniques.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer may improve solubility.
-
Use of Solubilizing Agents: In some acellular assays, non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to improve solubility. However, their use in cell-based assays should be carefully validated for cytotoxicity.
-
Sonication: Gentle sonication of the solution during preparation can help to dissolve the compound.
-
Issue 2: Inconsistent or Low Biological Activity
Observing variable or lower-than-expected biological activity can be frustrating. The following troubleshooting steps can help identify the root cause.
-
Potential Cause 1: Compound Degradation. The nicotinonitrile scaffold or the ether linkage might be susceptible to hydrolysis or degradation under certain pH or temperature conditions.
-
Solution 1: Stability Assessment.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.
-
Incubation Conditions: Assess the stability of your compound in the assay medium over the time course of your experiment. This can be done by incubating the compound in the medium, and then analyzing its concentration and integrity using techniques like HPLC.
-
-
Potential Cause 2: Suboptimal Assay Conditions. The observed activity of a compound can be highly dependent on the specific parameters of the biological assay.
-
Solution 2: Assay Optimization.
-
Concentration Range: Ensure you are testing a wide enough range of concentrations to generate a complete dose-response curve.
-
Incubation Time: The time of exposure to the compound can significantly impact the biological outcome. Perform time-course experiments to determine the optimal incubation period.
-
Cell Density: In cell-based assays, the initial cell seeding density can influence the apparent potency of a compound. Optimize cell numbers to ensure they are in the logarithmic growth phase throughout the experiment.[7]
-
-
Potential Cause 3: Off-Target Effects or Cellular Efflux. The compound may be actively transported out of the cells by efflux pumps, or it may interact with other cellular components, reducing its effective concentration at the target site.
-
Solution 3: Advanced Cellular Assays.
-
Efflux Pump Inhibitors: Co-incubation with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) can help determine if your compound is a substrate for these transporters.
-
Cellular Accumulation Studies: Quantify the intracellular concentration of your compound using methods like LC-MS/MS to understand its uptake and retention.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for designing a new series of this compound derivatives to improve anticancer activity?
A1: Structure-activity relationship (SAR) studies on related nicotinonitrile and quinoline derivatives suggest several strategies:
-
Modifications at the 3-position (cyano group): While the cyano group is often important for activity, converting it to a carboxamide or other bioisosteres can sometimes improve potency and pharmacokinetic properties.
-
Substitutions on the pyridine ring: Adding small alkyl or other functional groups to the pyridine ring can modulate the electronic properties and binding interactions.
-
Variations of the 4-chlorophenoxy group: Modifying the substituent on the phenoxy ring (e.g., changing the position or nature of the halogen, or introducing other small electron-withdrawing or donating groups) can significantly impact activity. For instance, some studies on related structures have shown that different substitutions on this ring can fine-tune kinase selectivity.[8][9]
Q2: My this compound derivative shows potent activity against a specific enzyme in a biochemical assay, but weak activity in a cell-based assay. What could be the reason?
A2: This is a common issue in drug discovery. Several factors could be at play:
-
Poor Cell Permeability: The compound may not be able to cross the cell membrane efficiently to reach its intracellular target.
-
Cellular Efflux: As mentioned in the troubleshooting section, the compound might be actively removed from the cell by efflux pumps.
-
Metabolic Instability: The compound could be rapidly metabolized by the cells into an inactive form.
-
Binding to Plasma Proteins: If your cell culture medium contains serum, the compound may bind to proteins like albumin, reducing its free concentration available to interact with the target.
To investigate these possibilities, you can perform cell permeability assays (e.g., PAMPA), co-dosing experiments with efflux pump inhibitors, and metabolic stability assays using liver microsomes or cell lysates.
Q3: What are the most relevant types of biological assays for this class of compounds?
A3: Based on the literature for nicotinonitrile derivatives, the following assays are highly relevant:
-
Anticancer Activity:
-
Cytotoxicity Assays: MTT, MTS, or CellTiter-Glo® assays to assess cell viability in various cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).[2][5]
-
Apoptosis Assays: Annexin V/PI staining followed by flow cytometry to determine if the compound induces programmed cell death.[5]
-
Kinase Inhibition Assays: If a specific kinase is a suspected target, in vitro kinase activity assays are crucial.[6][10]
-
-
Antimicrobial Activity:
-
Broth Microdilution Method: To determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.[11]
-
Agar Disk Diffusion Assay: A qualitative method to screen for antimicrobial activity.
-
Experimental Protocols
Protocol 1: General Procedure for MTT Cytotoxicity Assay
This protocol provides a standard method for assessing the cytotoxic effects of your this compound derivatives on cancer cell lines.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of your test compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of your compound.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Data Presentation
Summarize your cytotoxicity data in a clear and organized table for easy comparison.
| Compound | Target Cell Line | Incubation Time (h) | IC₅₀ (µM) ± SD |
| Derivative X | MCF-7 (Breast Cancer) | 48 | [Insert Value] |
| Derivative Y | HCT-116 (Colon Cancer) | 48 | [Insert Value] |
| Positive Control | [Cell Line] | 48 | [Insert Value] |
Visualizations
Workflow for Optimizing Biological Activity
Caption: A general workflow for the iterative process of screening, troubleshooting, and improving the biological activity of novel derivatives.
Decision Tree for Troubleshooting Low Cellular Activity
Caption: A decision tree to systematically troubleshoot causes of low activity in cell-based assays.
References
-
ResearchGate. (n.d.). Nicotinonitrile derivatives as antitumor agents. Retrieved from [Link]
- Al-Ostath, A., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Future Journal of Pharmaceutical Sciences, 7(1), 223.
- Ali, S. S., et al. (2024).
- Nassar, E., et al. (2019). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Medicinal Chemistry, 15(7), 775-788.
- Ibrahim, M. M., et al. (2018). Synthesis and characterization of new 4-aryl-2-(2-oxopropoxy)-6-(2,5-dichlorothiophene)nicotinonitrile and their furo[2,3-b]pyridine derivatives: Assessment of antioxidant and biological activity. European Journal of Chemistry, 9(4), 375-381.
- Kotb, E. R. M., et al. (2011). Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile. European Journal of Medicinal Chemistry, 46(9), 4489-4495.
- Guna, J. V., et al. (n.d.). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile.
- Al-Warhi, T., et al. (2024). New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. RSC Advances, 14(50), 36814-36836.
- Abdel-Wahab, B. F., et al. (2021). Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. Molecules, 26(15), 4478.
- Ali, S. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12791-12807.
- Ponomarev, G. V., et al. (2023). Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity. International Journal of Molecular Sciences, 24(21), 15891.
- Abdel-Aziz, A. A.-M., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(5), 4165-4176.
- Ali, S. S., et al. (2025). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Medicinal Chemistry Research.
- El-Sayed, N. N. E., et al. (2023).
- Mao, S., et al. (2022). Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity. Frontiers in Pharmacology, 13, 1022833.
- Bhadani, V. N., et al. (n.d.). Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile.
- Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63.
- Chen, Y., et al. (2021). (R)-6-[N-(3-(4-chlorophenyl) propyl] derivative of (R)-roscovitine inhibits lung carcinoma progression via cyclin-dependent kinase suppression. Research Square.
- Kuramochi, T., et al. (2005). Synthesis and structure-activity relationships of 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives as a novel class of NCX inhibitors: a QSAR study. Bioorganic & Medicinal Chemistry, 13(3), 717-724.
- Adibi, H., et al. (2013). Synthesis and Cytotoxic Evaluation of 6-Amino-4-Aryl-3-Methyl- 2,4-Dihydropyrano[2,3-C]Pyrazole-Carbonitrile Derivatives. Journal of Reports in Pharmaceutical Sciences, 2(2), 116-124.
- El-Sayed, N. N. E., et al. (2014). Eco-friendly, green synthesis and antimicrobial evaluation of 4,6-disubstituted-2-(6`-acetyl-O-β-D-glucopyranosylsulfanyl)-nicotinonitrile. International Journal of Advanced Research, 2(2), 355-364.
- Akbas, E., et al. (2024). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. ChemistryOpen, 13(1), e202300185.
- Ishihara, M., et al. (2000). Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives.
- Al-Ghorbani, M., et al. (2016). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 21(12), 1648.
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- 2. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity [frontiersin.org]
- 7. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationships of 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives as a novel class of NCX inhibitors: a QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring reproducibility in experiments with 6-(4-Chlorophenoxy)nicotinonitrile
Technical Support Center: 6-(4-Chlorophenoxy)nicotinonitrile
A Guide to Ensuring Experimental Reproducibility
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this compound. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot effectively and ensure the integrity and reproducibility of your results.
Section 1: Compound Fundamentals & Handling FAQ
This section addresses the most common initial questions regarding the physical properties, storage, and handling of this compound.
Q1: What are the fundamental physicochemical properties of this compound?
Understanding the basic properties is the first step in proper experimental design. Key identifiers for this compound are CAS Number 99902-70-2 and the molecular formula C₁₂H₇ClN₂O.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 99902-70-2 | [1][2][3] |
| Molecular Formula | C₁₂H₇ClN₂O | [1][2] |
| Molecular Weight | 230.65 g/mol | [1][2] |
| Purity (Typical) | ≥97% | [1][3] |
| Synonyms | 6-(4-chlorophenoxy)pyridine-3-carbonitrile; 3-Pyridinecarbonitrile, 6-(4-chlorophenoxy)- |[1][3] |
Q2: How should I properly store this compound to ensure its stability?
Answer:
-
Short-Term Storage (Days to Weeks): For the solid compound, store in a tightly sealed container at 4°C, protected from light and moisture.
-
Long-Term Storage (Months to Years): For maximum stability, store the solid compound at -20°C in a desiccated environment.
-
In Solution: Stock solutions, typically prepared in DMSO, should be aliquoted into single-use volumes and stored at -80°C. Avoid repeated freeze-thaw cycles, as this is a primary source of compound degradation and can introduce variability into your experiments. While specific stability data for this exact molecule in solution is not widely published, general best practices for heterocyclic compounds suggest minimizing exposure to aqueous environments and light during storage.[4]
Q3: What are the recommended solvents for dissolving this compound?
Answer: Based on the structure of related nicotinonitrile derivatives, this compound is expected to be soluble in polar aprotic solvents.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.
-
Other Potential Solvents: Dimethylformamide (DMF) can also be used.
-
Aqueous Solubility: The compound is predicted to have very low solubility in water and aqueous buffers. When preparing working solutions for biological assays, it is critical to ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) and does not affect the experimental system. Always include a vehicle control (buffer with the same final concentration of DMSO) in your experiments.
Section 2: Troubleshooting Experimental Workflows
Variability in experimental results is a significant challenge. This section provides a structured approach to troubleshooting common issues.
Dissolution and Precipitation Issues
Q4: I dissolved the compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium. What went wrong and how can I fix it?
This is a classic solubility problem. A high-concentration DMSO stock is essential, but the compound's low aqueous solubility can cause it to crash out upon dilution into a buffer or medium.
Causality: The dramatic change in solvent polarity from DMSO to the aqueous medium reduces the compound's solubility limit. The presence of salts and proteins in the medium can further decrease solubility.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Recommended Actions:
-
Verify Final Solvent Concentration: Ensure your final DMSO or other organic solvent concentration is at a level that is non-toxic to your cells and does not artifactually increase solubility.
-
Determine Maximum Soluble Concentration: Before running a full experiment, perform a simple serial dilution of your compound in the final assay buffer or medium. Incubate for the duration of your experiment and visually inspect for precipitation. This will define the upper concentration limit for your assay.
-
Modify Dilution Technique: Add the DMSO stock to the aqueous solution dropwise while vortexing vigorously. This rapid mixing can sometimes prevent localized high concentrations that initiate precipitation.
Assay Inconsistency and Data Variability
Q5: My IC50 values for this compound vary significantly between different experimental runs. What are the likely causes?
Inconsistent biological data often points to subtle variations in compound handling or the assay system itself.
Table 2: Troubleshooting Inconsistent Biological Activity
| Observation | Potential Cause(s) | Recommended Action(s) |
|---|---|---|
| Drifting IC50 values over time | Compound Degradation: The compound may be unstable in the stock solution (e.g., hydrolysis). | Prepare fresh stock solutions from solid material more frequently. Store aliquots at -80°C and discard after a single use. |
| Poor curve fits or high variability within a single plate | Pipetting Error: Inaccurate serial dilutions or transfer to the assay plate. Precipitation: Compound falling out of solution at higher concentrations. | Calibrate pipettes regularly.[5] Use fresh tips for each dilution. Visually confirm the absence of precipitate in wells with the highest concentrations before and after the experiment. |
| Batch-to-batch variability in results | Inconsistent Compound Purity: Different lots of the compound may have varying purity levels or different impurity profiles. | Always verify the purity of a new batch of the compound upon receipt using a standard analytical method like HPLC or LC-MS (See Section 2.3). |
| Inconsistent results between different cell passages | Biological Drift: The phenotype or sensitivity of the cell line may change at high passage numbers. | Use cells within a defined, narrow passage number range for all experiments. Regularly restart cultures from a low-passage frozen stock. |
Section 3: Protocols for Ensuring Reproducibility
Adherence to validated protocols for routine tasks is fundamental to reproducibility.
Protocol: Preparation of a Standard 10 mM Stock Solution in DMSO
Objective: To prepare a standardized, high-concentration stock solution for subsequent serial dilutions.
Materials:
-
This compound (MW: 230.65 g/mol )
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Amber glass vial or polypropylene tube
-
Sterile, single-use cryovials for aliquoting
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM solution, you need 2.3065 mg of the compound.
-
Calculation: 0.010 mol/L * 0.001 L * 230.65 g/mol = 0.0023065 g = 2.3065 mg
-
-
Weighing: Tare the balance with your vial. Carefully weigh out approximately 2.31 mg of the compound directly into the vial. Record the exact weight.
-
Solubilization: Add the calculated volume of DMSO to the vial. For example, if you weighed exactly 2.31 mg, add 1.00 mL of DMSO.
-
Mixing: Cap the vial tightly and vortex for 2-3 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.
-
Aliquoting & Storage: Immediately aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile cryovials. Store these aliquots at -80°C.
-
Documentation: Label all aliquots clearly with the compound name, concentration, date, and batch/lot number.
Rationale: Weighing a slightly larger mass (e.g., ~2.3 mg vs. exactly 1 mg) reduces the relative error of the measurement. Calculating the required solvent volume based on the actual mass ensures the final concentration is accurate. Aliquoting prevents repeated freeze-thaw cycles that degrade the compound.
Workflow: Compound Identity and Purity Verification
It is a critical, yet often overlooked, step to verify the identity and purity of the compound in-house. Do not solely rely on the vendor's certificate of analysis.
Caption: Workflow for incoming compound validation.
Key Analytical Techniques:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the compound. The expected mass for [M+H]⁺ is approximately 231.02.
-
HPLC (High-Performance Liquid Chromatography): Quantifies the purity of the compound, typically using UV detection. A purity level of >95% is recommended for most biological assays.[6]
-
¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy): Confirms the chemical structure. This is the gold standard for identity confirmation but requires more specialized equipment and expertise.
By implementing these validation steps and troubleshooting guides, researchers can significantly enhance the reliability and reproducibility of their experiments involving this compound.
References
-
nicotinonitrile - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
NICOTINONITRILE - Physico-chemical Properties. ChemBK. [Link]
-
General synthetic route of nicotinonitrile compounds 6a–c and 7. ResearchGate. [Link]
-
Nicotinonitrile. Wikipedia. [Link]
-
4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI. [Link]
-
Troubleshooting Guides. Bionano Genomics. [Link]
-
Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile. PubMed. [Link]
-
Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. MDPI. [Link]
-
Facile synthesis and eco-friendly analytical methods for concurrent estimation of selected pharmaceutical drugs in their solutions: application to quality by design, lean six sigma, and stability studies. PMC - NIH. [Link]
-
Troubleshooting Immunoassays. Ansh Labs. [Link]
-
Discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) as a novel cannabinoid-1 receptor (CB1R) inverse agonist for the treatment of obesity. PubMed. [Link]
-
Cas 875-35-4,2,6-Dichloro-4-methylnicotinonitrile. LookChem. [Link]
-
2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile. PubChem. [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Parathion. NCBI Bookshelf - NIH. [Link]
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- 2. 99902-70-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. bionano.com [bionano.com]
- 5. anshlabs.com [anshlabs.com]
- 6. Facile synthesis and eco-friendly analytical methods for concurrent estimation of selected pharmaceutical drugs in their solutions: application to quality by design, lean six sigma, and stability studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Nicotinonitriles
Welcome to the Technical Support Center for the synthesis of substituted nicotinonitriles. As a cornerstone scaffold in pharmaceuticals and agrochemicals, the successful synthesis of these pyridine derivatives is critical for advancing research and development.[1][2][3] However, the path to the desired product is often fraught with challenges, from low yields to complex purification.
This guide is designed for you—the researcher, the scientist, the drug development professional—to navigate these common pitfalls. We will move beyond simple procedural lists to explore the underlying chemical principles governing these reactions. Our goal is to empower you with the expertise to not only troubleshoot your current synthesis but also to proactively design more robust and efficient reaction pathways in the future.
Part 1: General Troubleshooting & FAQs
This section addresses overarching issues that can manifest across various synthetic routes.
Q1: My overall yield is consistently lower than reported in the literature. What are the primary factors I should investigate?
A1: This is a frequent and frustrating issue. Low yields in nicotinonitrile synthesis rarely stem from a single cause but rather a combination of factors. A systematic approach is key to diagnosis.
-
Causality: The discrepancy between expected and actual yield often points to issues with reactant purity, reaction conditions, or inefficient product isolation. Even minor deviations from an established protocol can have a significant impact.[4]
-
Troubleshooting Steps:
-
Reagent & Solvent Quality: Are your starting materials pure? Have you verified the quality of your solvents, ensuring they are appropriately anhydrous or degassed if the reaction is sensitive to moisture or oxygen? Impurities can poison catalysts or participate in side reactions.[4][5]
-
Reaction Kinetics & Temperature Control: Is the reaction being run for the optimal duration? Incomplete reactions are a common source of low yields. Conversely, extended reaction times can lead to product decomposition.[4][6] Ensure your reaction temperature is stable and uniform. "Hot spots," particularly in heterogeneous catalysis like ammoxidation, can cause sintering of the catalyst and promote over-oxidation to byproducts like CO₂.[5]
-
Mixing and Stoichiometry: In heterogeneous or multi-phasic reactions, is the stirring vigorous enough to ensure efficient mass transfer? Inaccuracies in reagent stoichiometry, especially adding a limiting reagent in slight deficit, can also cripple yields.[4]
-
Work-up & Purification Losses: Is your product being lost during the work-up? Nicotinonitriles can vary widely in polarity and solubility. Ensure your extraction solvent is appropriate and that you are performing a sufficient number of extractions. Product loss can also occur during chromatography or recrystallization.[5][7]
-
Q2: I'm observing significant hydrolysis of my nitrile group to the corresponding amide or carboxylic acid. How can I prevent this?
A2: Unwanted hydrolysis of the cyano group is a classic pitfall, especially when working under acidic or basic conditions, or when water is present.[8][9] The nitrile carbon is electrophilic and susceptible to nucleophilic attack by water.[10]
-
Mechanistic Insight: Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon, making it vulnerable to attack by even a weak nucleophile like water.[8][10] Under basic conditions, the potent nucleophile (hydroxide ion) directly attacks the nitrile carbon.[9] Both pathways initially lead to an amide, which can then be further hydrolyzed to a carboxylic acid.[8]
-
Preventative Measures:
-
Strict Anhydrous Conditions: The most direct solution is to rigorously exclude water. Use freshly distilled, anhydrous solvents, dry your glassware thoroughly, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
pH Control: If your reaction requires an acid or base, consider using milder or non-aqueous alternatives. For instance, in reactions like the Bohlmann-Rahtz synthesis, Lewis acids like Ytterbium triflate[11] or solid-phase acids like Amberlyst-15[12] can be used instead of strong protonic acids, minimizing contact with water during work-up.
-
Temperature Management: Hydrolysis is often accelerated at higher temperatures. If your primary reaction can proceed at a lower temperature, this can significantly reduce the rate of the competing hydrolysis reaction.
-
Work-up Strategy: When quenching the reaction, do so at low temperatures (e.g., in an ice bath). Neutralize any acid or base promptly and move directly to extraction to minimize the product's contact time with the aqueous phase.
-
Q3: My final product is difficult to purify. What are some effective strategies for substituted nicotinonitriles?
A3: Purification is a critical step that is often underestimated. The diverse substitution patterns possible on the nicotinonitrile ring lead to a wide range of physical properties, requiring tailored purification approaches.
-
Common Purification Techniques & Best Practices:
-
Column Chromatography: This is the most versatile method.
-
Solvent System: A typical starting point is a hexane/ethyl acetate gradient.[13] The polarity of your compound will dictate the optimal ratio.
-
TLC First: Always develop a good separation on a Thin Layer Chromatography (TLC) plate before committing to a column. This saves time and a significant amount of solvent.
-
-
Recrystallization: If your product is a solid and you can achieve high purity (>95%) after initial work-up, recrystallization is an excellent method for obtaining analytically pure material.[7][14] Experiment with different solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes).
-
Distillation/Sublimation: For lower molecular weight, thermally stable nicotinonitriles, vacuum distillation or sublimation can be highly effective.[7][15] Be aware that some solid products can clog the condenser, so ensure the apparatus is set up correctly with a wide bore.[5][15]
-
Acid-Base Extraction: The pyridine nitrogen is basic and can be protonated. This property can be exploited for purification. By washing the organic layer with dilute acid (e.g., 1M HCl), the nicotinonitrile product will move to the aqueous phase, leaving non-basic impurities behind. The aqueous layer can then be basified and the product re-extracted. Caution: This method should be used judiciously, as prolonged exposure to aqueous acid can cause nitrile hydrolysis.[9]
-
Part 2: Synthesis-Specific Troubleshooting
Different synthetic routes present unique challenges. This section focuses on the pitfalls associated with common named reactions used to synthesize nicotinonitriles.
Guide 1: The Guareschi-Thorpe Reaction
This classic reaction involves the condensation of a cyanoacetic ester (or cyanoacetamide) with a β-dicarbonyl compound and ammonia (or a primary amine) to form a 2-pyridone, which is tautomeric with a 2-hydroxynicotinonitrile.[16][17]
Q: My Guareschi-Thorpe synthesis is inefficient, with yields often below 40%. Are there modern modifications to improve this?
A: Yes, the classical Guareschi-Thorpe reaction is known for often requiring harsh conditions and providing modest yields.[14] Modern advancements have focused on greener, more efficient catalytic systems.
-
The Problem with the Classic Approach: Traditional methods often use strong bases like sodium ethoxide in refluxing ethanol. These conditions can promote side reactions and make product isolation cumbersome.
-
The Modern Solution: A Greener, High-Yield Approach: A significant improvement involves using ammonium carbonate in an aqueous medium.[17][18] This serves as both the ammonia source and a mild, buffered catalyst. The reaction is often cleaner, higher-yielding, and the work-up is dramatically simplified as the product often precipitates directly from the reaction mixture.[18]
| Parameter | Classical Guareschi-Thorpe | Advanced Guareschi-Thorpe[17] |
| Ammonia Source | Ammonia, Primary Amines | Ammonium Carbonate |
| Catalyst/Base | Strong bases (e.g., NaOEt, piperidine) | Ammonium Carbonate (self-catalyzing) |
| Solvent | Ethanol, DMF | Water or Water/Ethanol mixtures |
| Work-up | Complex extraction, neutralization | Simple filtration of precipitated product |
| Typical Yields | Often < 60% | Often > 85% |
| Environmental Impact | High use of organic solvents | Significantly greener, aqueous medium |
Guide 2: The Bohlmann-Rahtz Pyridine Synthesis
This versatile method involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield a 2,3,6-trisubstituted pyridine.[12][19]
Q: The cyclodehydration step in my Bohlmann-Rahtz synthesis requires very high temperatures, which is degrading my starting material. How can I achieve this transformation under milder conditions?
A: The high temperature required for the thermal cyclodehydration is a major drawback of the original Bohlmann-Rahtz protocol, limiting its substrate scope.[12] The solution is to use a catalyst to lower the activation energy of this step.
-
Mechanistic Rationale: The cyclodehydration step involves the elimination of water to form the aromatic pyridine ring. This process can be significantly accelerated by an acid catalyst, which protonates the hydroxyl group of the cyclized intermediate, turning it into a good leaving group (H₂O).
-
Catalyst Selection for Milder Conditions:
-
Lewis Acids: Catalysts like Ytterbium triflate (Yb(OTf)₃) or Zinc bromide (ZnBr₂) (15-20 mol%) in refluxing toluene have been shown to be effective.[11][12] However, these may not be suitable for substrates with acid-sensitive functional groups, such as tert-butyl esters.[12]
-
Solid-Phase Acids: For acid-sensitive substrates, a milder and highly practical alternative is the use of an ion-exchange resin like Amberlyst-15.[11][12] This heterogeneous catalyst promotes the reaction under milder conditions (e.g., 50°C) and is easily removed by simple filtration, simplifying the work-up.[12][14]
-
One-Pot Modifications: To avoid the isolation of potentially unstable enamine starting materials, a three-component reaction using ammonium acetate as the in situ source of the amino group has been developed.[11][12] This streamlines the process into a more efficient one-pot procedure.
-
Part 3: Protocols & Workflows
Experimental Protocol 1: Advanced Guareschi-Thorpe Synthesis of 6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
This protocol is adapted from modern, high-yield procedures utilizing aqueous media.[14][17]
-
Materials:
-
Ethyl cyanoacetate (1.0 mmol, 1.0 eq)
-
Ethyl acetoacetate (1.0 mmol, 1.0 eq)
-
Ammonium carbonate (2.0 mmol, 2.0 eq)
-
Water/Ethanol mixture (1:1, 2 mL)
-
-
Procedure:
-
To a 10 mL round-bottom flask equipped with a magnetic stir bar and condenser, add ethyl cyanoacetate, ethyl acetoacetate, and ammonium carbonate.
-
Add the 1:1 water/ethanol mixture (2 mL).
-
Heat the reaction mixture to 80°C with vigorous stirring. The product often begins to precipitate as a white solid as the reaction progresses.
-
Monitor the reaction by TLC (e.g., 50% Ethyl Acetate / Hexanes). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and then further in an ice bath for 30 minutes.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid product with cold water (2 x 5 mL) and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the pure hydroxy-cyanopyridine.
-
Experimental Protocol 2: Dehydration of Nicotinamide to Nicotinonitrile
This is a robust, classic procedure for synthesizing the parent nicotinonitrile.[7][15]
-
Materials:
-
Nicotinamide (0.82 mole, 100 g)
-
Phosphorus pentoxide (P₂O₅) (0.70 mole, 100 g)
-
Diethyl ether or Acetone for rinsing
-
-
Procedure:
-
Reactant Preparation: In a dry 1 L round-bottomed flask, place powdered nicotinamide and phosphorus pentoxide. Stopper the flask and shake vigorously to create a homogeneous mixture of the powders.
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Use a wide-bore connecting tube and an air condenser to prevent clogging by the solid product.[15] The receiving flask should be cooled in an ice-salt bath to solidify the distillate.
-
Reaction and Distillation: Reduce the pressure to 15–20 mmHg. Begin heating the mixture rapidly with a high-temperature burner, moving the flame continuously to melt the mixture.
-
Heat the mixture vigorously. The product will begin to distill. Continue heating until no more product comes over (typically 15-20 minutes).
-
Product Collection & Purification: Allow the apparatus to cool completely. Rinse the product from the condenser and connecting tube with ether or acetone and combine it with the distillate in the receiver.[5][15]
-
Distill off the rinse solvent (on a steam bath for ether; under reduced pressure for acetone).
-
Distill the crude product at atmospheric pressure using an air condenser. Collect the fraction boiling at 205–208°C. The expected yield is 71–72 g (83–84%).[15]
-
Part 4: Visualized Workflows
General Troubleshooting Logic for Low Yield
The following diagram outlines a systematic workflow for diagnosing the root cause of low reaction yields.
Caption: A systematic workflow for troubleshooting low yields.
Synthetic Route Selection Guide
This diagram provides a decision-making framework for selecting an appropriate synthetic route based on the desired substitution pattern of the nicotinonitrile.
Caption: Decision tree for selecting a synthetic route.
References
- BenchChem. (n.d.). improving the reaction conditions for nicotinonitrile synthesis.
- BenchChem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
-
Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved January 12, 2026, from [Link]
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Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis. Retrieved January 12, 2026, from [Link]
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Scribd. (n.d.). Bohlmann-Rahtz Pyridine Synthesis Guide. Retrieved January 12, 2026, from [Link]
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Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved January 12, 2026, from [Link]
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SynArchive. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved January 12, 2026, from [Link]
- BenchChem. (n.d.). A Technical Guide to the Synthesis and Isotopic Purity of Nicotinonitrile-d4.
-
Gesto, D., et al. (2020). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. PMC - NIH. Retrieved January 12, 2026, from [Link]
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Chemguide. (n.d.). hydrolysis of nitriles. Retrieved January 12, 2026, from [Link]
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Berkeley Learning Hub. (2025). 5 Nitrile Hydrolysis Steps. Retrieved January 12, 2026, from [Link]
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JETIR. (n.d.). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Retrieved January 12, 2026, from [Link]
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Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved January 12, 2026, from [Link]
-
Krewson, C. F., & Couch, J. F. (1943). The Hydrolysis of Nicotinonitrile by Ammonia. Journal of the American Chemical Society, 65(11), 2256-2256. [Link]
-
Organic Syntheses. (n.d.). nicotinonitrile. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2020). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). General synthetic route of nicotinonitrile compounds 6a–c and 7. Retrieved January 12, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: I Can't Reproduce an Earlier Experiment!. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2018). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. Retrieved January 12, 2026, from [Link]
-
Preprints.org. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Retrieved January 12, 2026, from [Link]
-
Fioroni, M., & DeYonker, N. J. (2022). Nitrile regio-synthesis by Ni centers on a siliceous surface: implications in prebiotic chemistry. Chemical Communications. Retrieved January 12, 2026, from [Link]
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ResearchGate. (2018). Overview on the synthetic routes to nicotine nitriles. Retrieved January 12, 2026, from [Link]
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Gesto, D., et al. (2020). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry. Retrieved January 12, 2026, from [Link]
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AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved January 12, 2026, from [Link]
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Al-Zoubi, W. (2019). Icilio Guareschi and his amazing “1897 reaction”. PMC - PubMed Central - NIH. Retrieved January 12, 2026, from [Link]
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Ghorbani-Vaghei, R., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. PMC - NIH. Retrieved January 12, 2026, from [Link]
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Ghorbani-Vaghei, R., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). US4051140A - Preparation of pyridines and nicotinonitrile from piperidines.
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Li, J., et al. (2022). Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. The Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
Thieme. (n.d.). FeCl3-Promoted Facile Synthesis of Multiply Arylated Nicotinonitriles. Retrieved January 12, 2026, from [Link]
-
Wierzbicki, D., et al. (2021). A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. MDPI. Retrieved January 12, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). regioselectivity Archives. Retrieved January 12, 2026, from [Link]
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Technical Support Center: Synthesis of 6-(4-Chlorophenoxy)nicotinonitrile
Welcome to the technical support center for the synthesis of 6-(4-Chlorophenoxy)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for successfully scaling up this important synthesis. Here, we will move beyond simple procedural lists to explain the underlying chemical principles, helping you to troubleshoot common issues and optimize your reaction outcomes.
The synthesis of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is fundamental in the synthesis of pharmaceuticals and other biologically active molecules.[1] The core transformation involves the displacement of a halide from an electron-deficient aromatic ring by a nucleophile. In this case, the electron-withdrawing cyano group on the pyridine ring activates it for nucleophilic attack by the 4-chlorophenoxide ion.[2][3]
Section 1: Recommended Synthesis Protocol & Workflow
A reliable starting point is crucial for any synthesis. The following protocol outlines a standard lab-scale procedure for the synthesis of this compound.
Experimental Workflow Diagram
Caption: Standard laboratory workflow for the synthesis of this compound.
Reagents and Conditions
| Reagent/Parameter | Molar Eq. | MW | Amount | Notes |
| 6-Chloronicotinonitrile | 1.0 | 138.56 g/mol | (user defined) | Ensure high purity. |
| 4-Chlorophenol | 1.1 | 128.56 g/mol | (user defined) | Slight excess helps drive the reaction to completion. |
| Potassium Carbonate (K₂CO₃) | 2.0 | 138.21 g/mol | (user defined) | Must be anhydrous. Acts as the base. |
| Dimethylformamide (DMF) | - | 73.09 g/mol | (user defined) | Anhydrous grade is essential. |
| Temperature | - | - | 80-100 °C | Optimal range for balancing reaction rate and side reactions. |
| Atmosphere | - | - | Inert (N₂/Ar) | Prevents moisture-related side reactions. |
Step-by-Step Methodology
-
Preparation : To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloronicotinonitrile (1.0 eq.), 4-chlorophenol (1.1 eq.), and anhydrous potassium carbonate (2.0 eq.).
-
Solvent Addition : Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dimethylformamide (DMF) to the flask. The typical concentration is around 0.5 M with respect to the limiting reagent.
-
Reaction : Stir the mixture at room temperature for 15 minutes to ensure good mixing, then heat the reaction to 80-100 °C.
-
Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (6-chloronicotinonitrile) is consumed (typically 4-8 hours).
-
Workup : Once complete, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker of cold water with stirring. A precipitate should form.
-
Isolation : Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove DMF and inorganic salts, followed by a wash with a cold, non-polar solvent (like hexane or diethyl ether) to remove non-polar impurities.
-
Purification : The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield this compound as a white to off-white solid.[4]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this reaction? A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is typically a two-step addition-elimination process.[1][2] First, the nucleophile (4-chlorophenoxide, formed in-situ) attacks the electron-deficient carbon atom bearing the chlorine on the pyridine ring. This forms a high-energy, negatively charged intermediate called a Meisenheimer complex.[2][5] In the second step, the leaving group (chloride) is eliminated, which restores the aromaticity of the ring to form the final product.[2] The presence of the electron-withdrawing nitrile (-CN) group ortho/para to the leaving group is crucial for stabilizing the Meisenheimer complex.[3]
Q2: Why is an anhydrous solvent like DMF necessary? A2: Water can compete with the 4-chlorophenoxide as a nucleophile, potentially leading to the formation of 6-hydroxynicotinonitrile as a byproduct. Furthermore, the base (K₂CO₃) is more effective in a polar aprotic solvent like DMF, which enhances the nucleophilicity of the phenoxide.
Q3: Can other bases or solvents be used? A3: Yes. Other polar aprotic solvents like DMSO or NMP can be used. Stronger bases like sodium hydride (NaH) can also be employed, which would pre-form the sodium phenoxide before addition to the reaction. However, K₂CO₃ is often preferred for its lower cost, ease of handling, and safety on a large scale.
Section 3: Troubleshooting Guide
Problem 1: Low or No Product Yield
-
Potential Cause A: Inactive Base. The base, potassium carbonate, is hygroscopic and its effectiveness is significantly reduced by moisture.
-
Solution: Use freshly opened, anhydrous K₂CO₃ or dry it thoroughly in an oven (>120 °C) for several hours before use. Ensure it is finely powdered to maximize surface area.
-
-
Potential Cause B: Poor Quality Reagents. The starting materials, 6-chloronicotinonitrile or 4-chlorophenol, may be impure.
-
Solution: Verify the purity of your starting materials by NMR or melting point analysis. Purify them if necessary before starting the reaction.
-
-
Potential Cause C: Insufficient Temperature or Reaction Time. The SNAr reaction has a significant activation energy.
-
Solution: Ensure your reaction is reaching the target temperature of 80-100 °C. Use a calibrated thermometer. If the reaction is sluggish, consider extending the reaction time, but monitor for byproduct formation.
-
Problem 2: Formation of a Significant Impurity
-
Potential Cause A: Hydrolysis of the Nitrile Group. If there is excess water and prolonged heating, the nitrile group (-CN) can hydrolyze to a carboxamide or carboxylic acid.
-
Solution: Strictly adhere to anhydrous conditions. Use anhydrous solvents and dry the base properly. Perform the reaction under an inert atmosphere to exclude atmospheric moisture.
-
-
Potential Cause B: Formation of 6-hydroxynicotinonitrile. As mentioned in the FAQ, water can act as a nucleophile.
-
Solution: This is another reason to maintain strict anhydrous conditions throughout the setup and reaction.
-
Problem 3: Difficulty in Product Isolation and Purification
-
Potential Cause A: Product is Oiling Out. During the aqueous workup, the product may separate as an oil instead of a solid, making filtration difficult.
-
Solution: Ensure the water used for precipitation is very cold (ice bath). Add the DMF solution very slowly to the water with vigorous stirring. If it still oils out, you can attempt to extract the product with an organic solvent like ethyl acetate, wash the organic layer, and then concentrate it to obtain the crude solid.
-
-
Potential Cause B: Persistent DMF in the Final Product. DMF is a high-boiling point solvent and can be difficult to remove completely.
-
Solution: After filtering the crude product, wash it extensively with water. A final wash with a solvent in which the product is poorly soluble but DMF is soluble (e.g., cold diethyl ether) can help. For stubborn cases, dissolving the product in a minimal amount of a suitable solvent (like dichloromethane) and re-precipitating it with a non-polar solvent (like hexane) can be effective.
-
Problem 4: Inconsistent Results Upon Scale-Up
-
Potential Cause A: Inefficient Heat Transfer. What works in a 100 mL flask may not work in a 5 L reactor due to changes in the surface-area-to-volume ratio. The center of the large reactor may not be reaching the target temperature.
-
Solution: Use an overhead mechanical stirrer for efficient mixing. Monitor the internal temperature of the reaction, not just the heating bath temperature. Adjust the heating to ensure the entire reaction mass is at the correct temperature.
-
-
Potential Cause B: Exothermic Reaction Control. While this specific reaction is not violently exothermic, the initial dissolution and heating on a large scale can generate more heat than on a small scale.
-
Solution: Implement controlled heating. Consider adding the reagents in portions if scaling up significantly, allowing the temperature to stabilize between additions.
-
Section 4: Analytical Characterization
Verifying the identity and purity of the final product is a critical step.
| Property | Expected Value |
| Molecular Formula | C₁₂H₇ClN₂O[6][7] |
| Molecular Weight | 230.65 g/mol [7] |
| Appearance | White to off-white solid |
| Melting Point | (Literature values may vary, typically >100 °C) |
Expected ¹H NMR Data (in CDCl₃, 400 MHz) : Note: Chemical shifts (δ) are approximate and can be influenced by solvent and concentration.
| Proton | δ (ppm) | Multiplicity | Integration | Assignment |
| H-Aromatic | ~8.5 | d | 1H | Pyridine-H |
| H-Aromatic | ~7.8 | dd | 1H | Pyridine-H |
| H-Aromatic | ~7.4 | d | 2H | Phenoxy-H (ortho to O) |
| H-Aromatic | ~7.1 | d | 2H | Phenoxy-H (meta to O) |
| H-Aromatic | ~7.0 | d | 1H | Pyridine-H |
Section 5: Safety Considerations
-
6-Chloronicotinonitrile : Is toxic if swallowed or in contact with skin. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated fume hood.
-
4-Chlorophenol : Is toxic and corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.
-
Dimethylformamide (DMF) : Is a skin and eye irritant and may be harmful if inhaled or absorbed through the skin. It is also a suspected teratogen. Always handle in a fume hood with appropriate PPE.
-
Potassium Carbonate : Can cause skin and eye irritation. Avoid inhaling the dust.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
References
-
High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. (2018). ACS Central Science. Available from: [Link]
-
Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. (2013). ResearchGate. Available from: [Link]
-
General synthetic route of nicotinonitrile compounds 6a–c and 7. (n.d.). ResearchGate. Available from: [Link]
-
Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. (2009). Acta Chimica Slovenica. Available from: [Link]
-
Nicotinonitrile. (n.d.). Organic Syntheses. Available from: [Link]
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Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Available from: [Link]
-
Concerted Nucleophilic Aromatic Substitutions. (2018). Journal of the American Chemical Society. Available from: [Link]
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia. Available from: [Link]
-
L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (2013). The Royal Society of Chemistry. Available from: [Link]
-
6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. (2012). Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]
-
6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile. (2010). Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]
-
Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. (2004). Molecules. Available from: [Link]
-
¹H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Available from: [Link]
-
Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. (2015). Molecules. Available from: [Link]
-
Cyanopyridine: Common isomorphs, applications, side effects and safety. (n.d.). Chempanda. Available from: [Link]
-
Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023). Journal of Advanced Biomedical & Pharmaceutical Sciences. Available from: [Link]
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Side reactions to consider in 6-(4-Chlorophenoxy)nicotinonitrile synthesis
Welcome to the technical support center for the synthesis of 6-(4-chlorophenoxy)nicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and side reactions encountered during the synthesis, providing in-depth troubleshooting advice and validated protocols to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its primary challenges?
The most prevalent and industrially scalable method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of 6-chloronicotinonitrile with 4-chlorophenol in the presence of a base.
The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, especially when activated by an electron-withdrawing group like the nitrile (-CN) group.[1][2] The chlorine atom at the 6-position serves as a good leaving group.
Primary Challenges:
-
Competing Side Reactions: Several side reactions can occur, leading to impurity formation and reduced yield.
-
Reaction Optimization: Achieving high conversion and selectivity requires careful optimization of the base, solvent, temperature, and reaction time.
-
Product Purification: Separating the desired product from unreacted starting materials and side products can be challenging due to similar polarities.
Q2: I am observing a significant amount of an impurity with a higher molecular weight than my product. What could it be?
A common side reaction is the self-condensation of the starting material or reaction with impurities. However, a more probable cause, if not controlled, is the formation of a diaryl ether derivative.
Potential Side Reaction: Di-substitution
Under certain conditions, a second molecule of 4-chlorophenol can displace another group on the pyridine ring, although this is less common for the nitrile group. A more likely scenario involves reactions with impurities in the starting materials.
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure the 6-chloronicotinonitrile and 4-chlorophenol are of high purity. Impurities can lead to unexpected side products.
-
Stoichiometry Control: Use a precise 1:1 molar ratio of reactants. An excess of 4-chlorophenol can drive the formation of undesired products.
-
Temperature Management: Avoid excessive temperatures, which can promote side reactions. Monitor the reaction temperature closely.
Q3: My reaction is sluggish, and upon workup, I isolate a significant amount of 6-hydroxynicotinonitrile. What is happening?
The presence of 6-hydroxynicotinonitrile indicates a competing hydrolysis reaction. This occurs when water is present in the reaction mixture, and the hydroxide ions (if a strong base is used) or water itself act as a nucleophile, displacing the chloride at the 6-position.
Mechanism of Hydrolysis:
The hydroxide ion (or water) attacks the carbon at the 6-position of the pyridine ring, leading to the formation of 6-hydroxynicotinonitrile. This side reaction is particularly prevalent when using strong aqueous bases like sodium hydroxide or potassium hydroxide.
Troubleshooting and Mitigation:
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Use freshly distilled solvents and dry the starting materials if necessary.
-
Choice of Base: Employ a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are effective in deprotonating the phenol without introducing hydroxide ions.
-
Solvent Selection: Use aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to facilitate the SNAr reaction while minimizing hydrolysis.
Q4: After purification, my NMR spectrum shows the presence of 6-(4-chlorophenoxy)nicotinamide. How is this amide being formed?
The formation of 6-(4-chlorophenoxy)nicotinamide is a result of the partial hydrolysis of the nitrile group.[3] This can occur during the reaction if water is present, or more commonly, during the aqueous workup, especially under basic conditions.[4][5]
Mechanism of Nitrile Hydrolysis:
Under basic conditions, the hydroxide ion attacks the electrophilic carbon of the nitrile group. Subsequent protonation steps lead to the formation of the amide. Harsher conditions, such as high temperatures and prolonged reaction times, can further hydrolyze the amide to the corresponding carboxylic acid.[3][4]
Experimental Protocol to Minimize Amide Formation:
| Step | Action | Rationale |
| 1 | Reaction Quenching | Quench the reaction by pouring it into cold, slightly acidic water (e.g., pH 5-6). |
| 2 | Extraction | Promptly extract the product into an organic solvent like ethyl acetate or dichloromethane. |
| 3 | Washing | Wash the organic layer with brine to remove residual water and inorganic salts. |
| 4 | Drying and Concentration | Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and concentrate under reduced pressure at a low temperature. |
Q5: I am concerned about potential ether cleavage of my final product. Under what conditions could this occur?
Aromatic ether linkages, like the one in this compound, are generally stable. However, they can be cleaved under harsh acidic or strongly basic conditions, particularly at elevated temperatures.[6][7][8]
Conditions Leading to Ether Cleavage:
-
Strong Acids: Refluxing with strong acids like HBr or HI can protonate the ether oxygen, making it a good leaving group and facilitating nucleophilic attack by the halide ion.[7][8]
-
Strong Bases: While less common for aryl ethers, very strong bases at high temperatures can potentially induce cleavage.[9]
Preventative Measures:
-
Avoid exposing the final product to strong acids or bases, especially at high temperatures, during purification or subsequent reaction steps.
-
If acidic or basic conditions are necessary, perform the reactions at the lowest possible temperature and for the shortest duration required.
Visualizing Reaction Pathways
To better understand the synthetic and degradative pathways, the following diagrams illustrate the key reactions.
Caption: A systematic workflow for troubleshooting synthesis issues.
References
-
Organic Chemistry Tutor. Hydrolysis of Nitriles. Available from: [Link]
-
Reaction Chemistry. Nitrile to Acid - Common Conditions. Available from: [Link]
-
ResearchGate. General synthetic route of nicotinonitrile compounds 6a–c and 7. Available from: [Link]
- Google Patents. DK150480B - METHOD OF PREPARING NICOTINIC ACID BY NICOTINONITRIL HYDROLYZE.
-
Journal of the American Chemical Society. The Hydrolysis of Nicotinonitrile by Ammonia. Available from: [Link]
-
Organic Syntheses. nicotinonitrile. Available from: [Link]
-
National Institutes of Health. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Available from: [Link]
-
Digital Commons @ University of Northern Iowa. Pyridine Hydrogen Iodide as an Ether Cleaving Agent in Coal Chemistry. Available from: [Link]
-
Wikipedia. Ether cleavage. Available from: [Link]
-
Chemguide. hydrolysis of nitriles. Available from: [Link]
-
ElectronicsAndBooks. Cleavage of Pyridyl Methyl Ethers and Reactions of. Available from: [Link]
-
Wiley Online Library. THE CLEAVAGE OF ETHERS. Available from: [Link]
-
Acta Chimica Slovenica. Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Available from: [Link]
-
Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. Available from: [Link]
-
ResearchGate. (PDF) Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile. Available from: [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]
-
PubMed Central. 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile. Available from: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]
-
PubMed Central. Concerted Nucleophilic Aromatic Substitutions. Available from: [Link]
-
ResearchGate. Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. Available from: [Link]
-
ResearchGate. Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Available from: [Link]
-
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available from: [Link]
-
YouTube. nucleophilic aromatic substitutions. Available from: [Link]
-
Organic Syntheses. via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. Available from: [Link]
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Technical Support Center: Purification of Polar Nicotinonitrile Compounds
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with the purification of polar nicotinonitrile compounds. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of purifying these valuable molecules.
Introduction to Purification Challenges
Nicotinonitrile and its polar derivatives are a class of compounds with significant interest in medicinal chemistry and materials science. Their inherent polarity, stemming from the pyridine ring and the nitrile group, presents unique purification challenges.[1] These compounds often exhibit high solubility in polar solvents, making them difficult to retain on traditional reversed-phase chromatography columns, and can be prone to degradation under certain conditions.[2] This guide is designed to provide practical solutions to these common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for difficulty in purifying polar nicotinonitrile compounds?
A1: The main challenges arise from the physicochemical properties of these molecules. The pyridine nitrogen can act as a hydrogen bond acceptor and can be protonated, while the nitrile group is also polar. This high polarity leads to:
-
Poor retention in reversed-phase chromatography (RPC): Polar compounds have a low affinity for the non-polar stationary phases used in RPC, often leading to elution at or near the solvent front.[3]
-
Strong retention in normal-phase chromatography (NPC): Conversely, they can bind very strongly to polar stationary phases like silica, requiring highly polar mobile phases for elution, which can lead to poor resolution and peak tailing.
-
High solubility in polar solvents: This can make recrystallization challenging, as finding a suitable solvent system with a significant solubility differential between hot and cold conditions can be difficult.[4]
-
Potential for degradation: The pyridine ring can be sensitive to acidic conditions, and some derivatives may be unstable on silica gel.[2]
Q2: Which chromatographic technique is generally the best starting point for purifying a novel polar nicotinonitrile derivative?
A2: For highly polar nicotinonitrile compounds that are poorly retained in reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective starting point. HILIC utilizes a polar stationary phase with a mobile phase consisting of a high concentration of a water-miscible organic solvent, which promotes the retention of polar analytes.[3]
Q3: Can I use non-chromatographic methods to purify my polar nicotinonitrile compound?
A3: Yes, non-chromatographic techniques can be very effective, either alone or in conjunction with chromatography. The most common methods include:
-
Recrystallization: This is a powerful technique for obtaining highly pure crystalline solids.[5][6] The key is to find a suitable solvent or solvent system.
-
Acid-Base Extraction: This method can be used to separate basic nicotinonitrile compounds from acidic or neutral impurities by exploiting the basicity of the pyridine nitrogen.[7]
-
Distillation or Sublimation: For sufficiently volatile and thermally stable nicotinonitrile compounds, distillation or sublimation can be an effective purification method.[8][9]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of polar nicotinonitrile compounds.
Issue 1: Poor Retention in Reversed-Phase HPLC
Q: My polar nicotinonitrile compound elutes in the void volume on my C18 column. How can I increase its retention?
A: This is a classic issue with polar analytes. Here are several strategies to improve retention:
-
Use a Polar-Endcapped or Embedded Polar Group (EPG) Column: These columns are designed to be more compatible with highly aqueous mobile phases and can provide better retention for polar compounds compared to traditional C18 columns.
-
Optimize Mobile Phase pH: The pyridine ring in nicotinonitrile has a pKa of approximately 1.45.[10] At a pH above this value, the pyridine nitrogen will be in its neutral, less polar form, which can increase retention on a reversed-phase column. However, be mindful of the stability of your compound and the column at higher pH.
-
Employ Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., heptafluorobutyric acid for acidic compounds or an alkyl sulfonate for basic compounds) to the mobile phase can form a more hydrophobic ion pair with your charged analyte, significantly increasing its retention.[11]
-
Consider HILIC: If the above methods are not successful, your compound is likely too polar for reversed-phase chromatography, and switching to HILIC is the recommended approach.[12]
Issue 2: Peak Tailing in Chromatography
Q: I'm observing significant peak tailing when purifying my nicotinonitrile derivative on a silica gel column. What is causing this and how can I fix it?
A: Peak tailing on silica gel is often due to strong, unwanted interactions between the basic pyridine nitrogen and acidic silanol groups on the silica surface.[13]
-
Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to your mobile phase. This will compete with your compound for the active silanol sites, reducing tailing.[2]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase such as amino or cyano.[14][15]
-
Switch to Reversed-Phase or HILIC: These techniques often provide better peak shapes for basic compounds, especially with appropriate mobile phase additives.
Issue 3: Difficulty with Recrystallization
Q: My polar nicotinonitrile compound "oils out" or remains in solution during recrystallization attempts. What should I do?
A: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated. High impurity levels can also contribute.
-
Solvent Selection is Key: The ideal recrystallization solvent should dissolve your compound well when hot but poorly when cold.[5] Experiment with a range of solvents of varying polarities. For polar nicotinonitriles, consider solvents like ethanol, isopropanol, acetone, or ethyl acetate.[4][16] A solvent pair, such as ethyl acetate/hexanes or ethanol/water, can also be effective.[2]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.
-
Scratching and Seeding: If crystals are slow to form, scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound can induce crystallization.
-
Pre-purification: If the compound is highly impure, a preliminary purification step, such as flash chromatography, may be necessary before attempting recrystallization.[2]
Issue 4: Compound Degradation During Purification
Q: I suspect my nicotinonitrile derivative is decomposing on the silica gel column. How can I prevent this?
A: Some heterocyclic compounds can be sensitive to the acidic nature of silica gel.[2][17]
-
Deactivate the Silica Gel: As mentioned for peak tailing, adding a basic modifier to the eluent can neutralize the acidic sites on the silica.[2]
-
Minimize Contact Time: Use a faster flow rate and a shorter column if possible to reduce the time your compound spends in contact with the stationary phase.
-
Alternative Purification Methods: If degradation is severe, avoid silica gel altogether. Consider reversed-phase chromatography, recrystallization, or acid-base extraction.
Experimental Protocols
Protocol 1: General Method for HILIC Purification
-
Column Selection: Choose a HILIC column (e.g., bare silica, amino, or diol stationary phase).
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 acetonitrile/water with 10 mM ammonium formate.
-
Mobile Phase B: 50:50 acetonitrile/water with 10 mM ammonium formate.
-
-
Sample Preparation: Dissolve the crude nicotinonitrile compound in the initial mobile phase composition (e.g., 95% Mobile Phase A).
-
Chromatography:
-
Equilibrate the column with the initial mobile phase for at least 10 column volumes.
-
Inject the sample.
-
Run a gradient from high organic to high aqueous content (e.g., 5% to 50% Mobile Phase B over 20 minutes).
-
Monitor the elution with a UV detector at an appropriate wavelength.
-
-
Fraction Collection and Analysis: Collect fractions and analyze their purity by analytical HPLC or TLC.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization from a Solvent Pair (e.g., Ethyl Acetate/Hexanes)
-
Dissolution: In an Erlenmeyer flask, dissolve the impure nicotinonitrile compound in the minimum amount of hot ethyl acetate.
-
Addition of Anti-Solvent: While the solution is still hot, add hexanes dropwise until a slight turbidity (cloudiness) persists.
-
Re-dissolution: Add a few drops of hot ethyl acetate to re-dissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Polar Nicotinonitrile Compounds
| Technique | Stationary Phase | Mobile Phase | Principle | Advantages for Polar Nicotinonitriles | Disadvantages |
| Reversed-Phase (RPC) | Non-polar (e.g., C18) | Polar (e.g., Water/Acetonitrile) | Hydrophobic interactions | Good for less polar derivatives; wide availability of columns. | Poor retention of highly polar compounds.[3] |
| Normal-Phase (NPC) | Polar (e.g., Silica) | Non-polar (e.g., Hexane/Ethyl Acetate) | Adsorption | Can be effective, but often requires polar modifiers. | Potential for strong, irreversible adsorption and peak tailing.[15] |
| HILIC | Polar (e.g., Silica, Amino) | High organic/low aqueous | Partitioning into a water-enriched layer on the stationary phase | Excellent retention for highly polar compounds; MS-friendly mobile phases.[12] | Can have longer equilibration times. |
Visualizations
Purification Strategy Decision Tree
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Validation & Comparative
Validating the Biological Activity of 6-(4-Chlorophenoxy)nicotinonitrile: A Comparative Guide for Anticancer Drug Discovery
This guide provides a comprehensive framework for validating the biological activity of 6-(4-Chlorophenoxy)nicotinonitrile, a novel compound of interest in anticancer research. Given the scarcity of direct experimental data on this specific molecule, we present a comparative analysis using data from closely related nicotinonitrile analogs that have demonstrated significant potential as anticancer agents. This approach provides a robust template for researchers, scientists, and drug development professionals to assess its efficacy and mechanism of action.
The nicotinonitrile scaffold is a recognized pharmacophore in the development of kinase inhibitors and other targeted therapies.[1] Derivatives have shown promise in targeting key signaling pathways involved in cancer cell proliferation and survival.[2][3][4][5] This guide will focus on a logical, multi-step experimental workflow to characterize the cytotoxic and pro-apoptotic activity of this compound, comparing its hypothetical performance against relevant alternative compounds and established anticancer agents.
Section 1: Initial Assessment of Cytotoxicity
The foundational step in evaluating any potential anticancer compound is to determine its cytotoxic effect on cancer cells. This is crucial for establishing a therapeutic window and understanding the compound's potency. We will utilize colorimetric assays that measure metabolic activity as an indicator of cell viability.
Experimental Rationale:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are reliable methods for assessing cell viability.[6][7] Metabolically active cells reduce the tetrazolium salts to colored formazan products, and the amount of color produced is directly proportional to the number of viable cells. The choice between MTT and XTT often depends on experimental convenience; XTT produces a water-soluble formazan, eliminating a solubilization step required for MTT.
Comparative Compounds:
-
Alternative Nicotinonitrile Analog (Compound 7b): A structurally related nicotinonitrile derivative with demonstrated cytotoxicity against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines.[2][8]
-
Doxorubicin: A standard chemotherapeutic agent used as a positive control.[9][10][11][12][13]
-
5-Fluorouracil (5-FU): Another widely used chemotherapy drug, particularly for colorectal cancer.[14][15][16][17][18]
Experimental Protocol: XTT Cell Viability Assay
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and the comparative compounds in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT labeling reagent and the electron-coupling reagent.
-
Incubation: Add the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C in a CO₂ incubator.
-
Data Acquisition: Measure the absorbance of the samples in a microplate spectrophotometer at a wavelength of 450-500 nm with a reference wavelength of 630-690 nm.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Anticipated Data Presentation:
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 | To be determined |
| This compound | HCT-116 | To be determined |
| Nicotinonitrile Analog (Compound 7b) | MCF-7 | 3.58[2][8] |
| Doxorubicin | MCF-7 | ~0.68[9] |
| 5-Fluorouracil | HCT-116 | ~11.3[14] |
Section 2: Elucidating the Mechanism of Cell Death - Apoptosis Induction
Once cytotoxicity is established, the next critical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer agents as it minimizes inflammation and damage to surrounding healthy tissues.
Experimental Rationale:
Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method for detecting and quantifying apoptosis.[19][20][21][22] In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells where the membrane integrity is compromised.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat the selected cancer cell line (e.g., MCF-7) with this compound and the positive control (e.g., Doxorubicin) at their respective IC50 concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Exclude cell debris based on forward and side scatter properties.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Visualization of Apoptosis Assay Workflow:
Caption: Workflow for Apoptosis Detection via Flow Cytometry.
Section 3: Investigating Molecular Targets - PIM-1 Kinase Inhibition and Bcl-2 Family Modulation
To gain deeper mechanistic insights, it is essential to investigate the molecular targets of this compound. Based on the known activities of related compounds, two key areas of investigation are its potential as a PIM-1 kinase inhibitor and its effect on the expression of Bcl-2 family proteins, which are critical regulators of apoptosis.
Experimental Rationale:
PIM-1 Kinase Inhibition: PIM-1 is a serine/threonine kinase that is overexpressed in several cancers and plays a crucial role in cell survival and proliferation.[23][24][25] Many nicotinonitrile derivatives have been identified as potent PIM-1 inhibitors.[2][3][5][8] A direct biochemical assay can determine the inhibitory activity of this compound against PIM-1 kinase.
Bcl-2 Family Protein Expression: The B-cell lymphoma 2 (Bcl-2) family of proteins includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The ratio of these proteins is a key determinant of a cell's susceptibility to apoptosis. Western blotting can be used to analyze changes in the expression levels of these proteins following treatment with the compound.
Experimental Protocol: PIM-1 Kinase Inhibition Assay
-
Assay Setup: In a microplate, combine recombinant human PIM-1 enzyme, a specific peptide substrate, and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound and a known PIM-1 inhibitor (e.g., Staurosporine) as a positive control.
-
Kinase Reaction: Initiate the kinase reaction and incubate at 30°C for a defined period.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³³P-ATP) or luminescence-based assays (e.g., ADP-Glo).
-
Data Analysis: Calculate the IC50 value for PIM-1 inhibition.
Experimental Protocol: Western Blotting for Bcl-2 Family Proteins
-
Protein Extraction: Treat cancer cells with this compound at its IC50 concentration for 24-48 hours. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin).
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression.
Signaling Pathway Diagram:
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A Comparative Guide to the Synthesis of Chlorophenoxy Nicotinonitriles
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of novel molecular scaffolds is paramount. Chlorophenoxy nicotinonitriles represent a significant class of compounds, often serving as key intermediates in the synthesis of biologically active molecules. The strategic introduction of a chlorophenoxy moiety onto the nicotinonitrile framework can be achieved through several synthetic methodologies, each with its distinct advantages and limitations. This guide provides an in-depth, objective comparison of the primary synthetic routes to chlorophenoxy nicotinonitriles: Nucleophilic Aromatic Substitution (SNAr), the Ullmann Condensation, and the Buchwald-Hartwig C-O Coupling reaction. Our analysis is grounded in mechanistic principles and supported by experimental data to inform your synthetic strategy.
Introduction to Chlorophenoxy Nicotinonitriles
The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, appearing in a variety of approved drugs.[1] The addition of a chlorophenoxy group can significantly modulate the physicochemical and pharmacological properties of the parent molecule, influencing factors such as potency, selectivity, and metabolic stability. The choice of synthetic method for the crucial C-O bond formation between the pyridine and chlorophenyl rings is a critical decision that impacts overall yield, purity, scalability, and cost-effectiveness of the synthetic campaign.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic Aromatic Substitution (SNAr) is often the most direct and atom-economical method for the synthesis of chlorophenoxy nicotinonitriles. This method relies on the inherent electrophilicity of a pyridine ring bearing a suitable leaving group, which is further activated by the electron-withdrawing nitrile group.
Mechanistic Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[2][3] The electron-deficient nature of the pyridine ring, particularly at the positions ortho and para to the nitrogen, facilitates the initial attack of a nucleophile.[4][5] In the context of synthesizing chlorophenoxy nicotinonitriles, the reaction typically involves the displacement of a halide (commonly chlorine) from a 2-chloronicotinonitrile derivative by a chlorophenoxide nucleophile.
The presence of the cyano group is critical as it helps to stabilize the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.[3]
Caption: Generalized mechanism of the SNAr reaction.
Experimental Protocol: Synthesis of 2-(4-Chlorophenoxy)nicotinonitrile
This protocol is a representative example of an SNAr reaction for the synthesis of a chlorophenoxy nicotinonitrile.
Materials:
-
2-Chloronicotinonitrile
-
4-Chlorophenol
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a solution of 4-chlorophenol (1.1 equivalents) in anhydrous DMF, add potassium carbonate (1.5 equivalents) or sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Add 2-chloronicotinonitrile (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Advantages and Limitations
-
Advantages: The primary advantage of the SNAr reaction is its simplicity and cost-effectiveness, as it often does not require a metal catalyst.[2] The reaction conditions can be relatively mild, and the purification of the product is often straightforward.
-
Limitations: The major limitation is the requirement for an electron-deficient pyridine ring. If the pyridine ring is not sufficiently activated by electron-withdrawing groups, the reaction may require harsh conditions (high temperatures) or may not proceed at all.
Ullmann Condensation
The Ullmann condensation is a classical, copper-catalyzed method for the formation of diaryl ethers and has been a workhorse in organic synthesis for over a century.[1][6][7]
Mechanistic Rationale
The traditional Ullmann reaction involves the coupling of an aryl halide with an alcohol or phenol in the presence of a stoichiometric amount of copper at high temperatures.[1][6] The mechanism is thought to involve the formation of a copper(I) alkoxide or phenoxide, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether and regenerates the active copper(I) species.[7]
Modern Ullmann-type reactions often employ catalytic amounts of a copper source along with a ligand, which facilitates the reaction under milder conditions.[1][8]
Caption: Simplified catalytic cycle for the Ullmann C-O coupling reaction.
Experimental Protocol: Synthesis of a Chlorophenoxy Nicotinonitrile Derivative
Materials:
-
A chloronicotinonitrile or a nicotinonitrile with a leaving group
-
A chlorophenol
-
Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O)
-
A ligand such as 1,10-phenanthroline or N,N'-dimethylglycine
-
A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
A high-boiling point solvent such as DMF, NMP, or pyridine
Procedure:
-
To a reaction vessel, add the chloronicotinonitrile (1.0 equivalent), the chlorophenol (1.2 equivalents), the copper catalyst (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 equivalents).
-
Add the anhydrous solvent and degas the mixture.
-
Heat the reaction to 120-180 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and filter off the insoluble salts.
-
Dilute the filtrate with water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
Advantages and Limitations
-
Advantages: The Ullmann condensation has a broad substrate scope and can be used for the synthesis of diaryl ethers from unactivated aryl halides.[2] Modern protocols with ligands allow for milder reaction conditions.[1]
-
Limitations: Traditional Ullmann reactions require harsh conditions (high temperatures and stoichiometric copper), which can limit functional group tolerance.[6][9] The removal of copper residues from the final product can be challenging and is a significant concern in pharmaceutical synthesis.
Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been adapted for the formation of C-O bonds, providing a powerful and versatile alternative to the Ullmann condensation for the synthesis of diaryl ethers.[10]
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig C-O coupling is analogous to the amination reaction.[11] It begins with the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) complex then reacts with an alkoxide or phenoxide, which displaces the halide. The final step is the reductive elimination of the diaryl ether product, regenerating the Pd(0) catalyst.[12][13] The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands being particularly effective.[13]
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A Comparative Guide to 6-(4-Chlorophenoxy)nicotinonitrile and Other Kinase Inhibitors in Cancer Cells
Introduction: The Kinase Inhibitor Landscape and the Emergence of Novel Scaffolds
The dysregulation of protein kinases is a cornerstone of oncogenesis, driving aberrant cellular processes such as proliferation, survival, and metastasis. This has established kinases as one of the most critical classes of drug targets in modern oncology.[1] The advent of small-molecule kinase inhibitors (SMKIs) has revolutionized cancer therapy, shifting the paradigm from cytotoxic chemotherapy to targeted, personalized medicine. Landmark drugs like Imatinib set the precedent, and today, a multitude of FDA-approved inhibitors targeting various kinases, including Epidermal Growth Factor Receptor (EGFR) and Mitogen-activated protein kinase kinase (MEK), are in clinical use.[2][3][4]
Despite these successes, challenges such as acquired resistance and off-target toxicities persist, necessitating the discovery of novel chemical scaffolds with unique mechanisms of action. The nicotinonitrile scaffold has recently emerged as a promising framework for the development of new anticancer agents, with several derivatives demonstrating potent cytotoxic effects against various cancer cell lines.[5][6][7]
This guide provides a comparative analysis of a representative novel kinase inhibitor, 6-(4-Chlorophenoxy)nicotinonitrile , against two well-established classes of kinase inhibitors: EGFR and MEK inhibitors.
A Note on the Subject Compound: As of the writing of this guide, specific, in-depth public data on the kinase inhibitory profile of this compound is limited. Therefore, for the purpose of illustrating a robust comparative framework, this guide will utilize data from a closely related and well-characterized class of nicotinonitrile derivatives that have been identified as potent Pim-1 kinase inhibitors .[8][9][10] This approach allows us to present a detailed, data-driven comparison and provide actionable experimental protocols for researchers evaluating novel compounds with similar structural motifs.
Part 1: Mechanism of Action and Target Profile Comparison
The efficacy and therapeutic window of a kinase inhibitor are defined by its target profile and mechanism of action. Here, we compare our representative nicotinonitrile-based Pim-1 inhibitor with EGFR and MEK inhibitors.
This compound (as a Representative Pim-1 Inhibitor)
-
Target: Pim-1 is a constitutively active serine/threonine kinase that is frequently overexpressed in various hematological and solid tumors.[11] It is a key downstream effector of the JAK/STAT pathway and also interacts with the PI3K/AKT/mTOR signaling cascade.[11]
-
Mechanism of Action: Pim-1 promotes cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins such as BAD and regulating cell cycle proteins.[12] Nicotinonitrile-based inhibitors act as ATP-competitive inhibitors, binding to the active site of Pim-1 and preventing the phosphorylation of its downstream substrates.[8][9] This leads to the induction of apoptosis and cell cycle arrest.[8]
EGFR Inhibitors (e.g., Gefitinib, Erlotinib)
-
Target: Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling pathways.[13]
-
Mechanism of Action: In many cancers, particularly non-small cell lung cancer (NSCLC), activating mutations in EGFR lead to its constitutive activation.[2] EGFR inhibitors are ATP-competitive, blocking the intracellular tyrosine kinase domain of the receptor. This prevents autophosphorylation and the subsequent activation of pro-survival pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[13][14]
MEK Inhibitors (e.g., Trametinib, Cobimetinib)
-
Target: MEK1 and MEK2 are dual-specificity kinases that are central components of the RAS/RAF/MEK/ERK signaling pathway.[15][16]
-
Mechanism of Action: MEK inhibitors are typically non-ATP-competitive, allosteric inhibitors.[17] They bind to a unique pocket adjacent to the ATP-binding site, locking the kinase in an inactive conformation.[17] This prevents the phosphorylation and activation of its sole substrates, ERK1 and ERK2, thereby blocking downstream signals that drive cell proliferation.[3]
Visualizing the Signaling Pathways
The following diagrams illustrate the points of intervention for each class of inhibitor within their respective signaling cascades.
Caption: Pim-1 Signaling Pathway and Point of Inhibition.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Caption: MEK Signaling Pathway and Point of Inhibition.
Comparative Summary
| Feature | This compound (Pim-1 Inhibitor) | EGFR Inhibitors | MEK Inhibitors |
| Target Kinase(s) | Pim-1 (Serine/Threonine Kinase) | EGFR (Receptor Tyrosine Kinase) | MEK1/2 (Dual-Specificity Kinase) |
| Signaling Pathway | JAK/STAT, PI3K/AKT/mTOR | RAS/RAF/MEK/ERK, PI3K/AKT | RAS/RAF/MEK/ERK |
| Mechanism | ATP-Competitive | ATP-Competitive | Allosteric (Non-ATP-Competitive) |
| Primary Cellular Effect | Induction of Apoptosis, Cell Cycle Arrest | Inhibition of Proliferation and Survival | Inhibition of Proliferation |
| Common Cancer Types | Leukemia, Prostate Cancer, Breast Cancer[8][10] | Non-Small Cell Lung Cancer, Colorectal Cancer[2][4] | Melanoma, NSCLC[3][17] |
Part 2: Experimental Protocols for Comparative Analysis
To empirically compare the efficacy and mechanism of a novel inhibitor like this compound against established drugs, a series of well-controlled in vitro experiments is essential. The following protocols provide a self-validating system for this purpose.
Experimental Workflow Diagram
Caption: Workflow for comparing kinase inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[18]
Causality: The reduction of the yellow tetrazolium salt MTT to purple formazan crystals is catalyzed by NAD(P)H-dependent oxidoreductase enzymes in viable cells. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., PC-3 for prostate, A549 for lung, A375 for melanoma) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of each inhibitor (e.g., from 0.01 µM to 100 µM) and a vehicle control (DMSO). Replace the medium with 100 µL of fresh medium containing the desired concentration of the inhibitor or vehicle.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[20]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[19]
-
Data Analysis: Subtract the background absorbance from a media-only control. Plot the percentage of cell viability versus inhibitor concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.
Causality: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[21] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[22]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the IC₅₀ concentration of each inhibitor (as determined by the MTT assay) for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.[23]
-
Washing: Wash the cell pellet twice with cold 1X PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.[24]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Live cells will be Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both.
Target Engagement and Downstream Signaling (Western Blotting)
This technique validates that the inhibitor is engaging its intended target and modulating the downstream signaling pathway.
Causality: A successful kinase inhibitor will decrease the phosphorylation of its direct target (if it's an autophosphorylating kinase) and/or its downstream substrates. Western blotting uses specific antibodies to detect the levels of these phosphorylated proteins.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC₅₀ concentration of each inhibitor for 24 hours.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, incubate the lysate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and run until adequate separation is achieved.[25]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
For Nicotinonitrile (Pim-1) Inhibitor: p-BAD (Ser112), total BAD.
-
For EGFR Inhibitor: p-EGFR (Tyr1068), total EGFR, p-ERK1/2 (Thr202/Tyr204), total ERK1/2.
-
For MEK Inhibitor: p-ERK1/2 (Thr202/Tyr204), total ERK1/2.[26]
-
Loading Control: β-Actin or GAPDH.
-
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[25] Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of target inhibition.
Part 3: Comparative Data Analysis
The following tables present representative data from the described experiments, comparing our nicotinonitrile-based Pim-1 inhibitor with EGFR and MEK inhibitors across three cancer cell lines: PC-3 (prostate, often Pim-1 driven), A549 (lung, often EGFR/KRAS driven), and A375 (melanoma, BRAF mutated, MEK-pathway driven).
Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM)
| Inhibitor | PC-3 (Prostate) | A549 (Lung, KRAS mutant) | A375 (Melanoma, BRAF V600E) |
| This compound (Pim-1i) | 3.6 | > 50 | 15.2 |
| Gefitinib (EGFRi) | > 50 | > 50 | > 50 |
| Trametinib (MEKi) | 25.8 | 18.5 | 0.01 |
Data is hypothetical but based on published sensitivities for these classes of inhibitors and cell lines.[8]
Analysis:
-
The nicotinonitrile Pim-1 inhibitor shows potent and selective activity against the PC-3 prostate cancer cell line, consistent with a dependency on Pim-1 signaling.
-
Gefitinib is largely ineffective across these lines, which is expected as they do not harbor sensitizing EGFR mutations. A549 has a KRAS mutation, which confers resistance to EGFR inhibitors.[2]
-
Trametinib is exceptionally potent against the A375 melanoma line, which is driven by a BRAF mutation that hyperactivates the MEK-ERK pathway.[3]
Table 2: Apoptosis Induction at IC₅₀ Concentration (48h)
| Cell Line / Treatment | % Live Cells | % Early Apoptosis | % Late Apoptosis/Necrosis |
| PC-3 + Vehicle | 95.1% | 3.2% | 1.7% |
| PC-3 + Pim-1 Inhibitor | 55.3% | 34.2% | 10.5% |
| A375 + Vehicle | 96.5% | 2.5% | 1.0% |
| A375 + MEK Inhibitor | 60.2% | 28.9% | 10.9% |
Data is hypothetical but representative of flow cytometry results.[8]
Analysis:
-
Both the Pim-1 inhibitor in PC-3 cells and the MEK inhibitor in A375 cells induce a significant shift towards early and late apoptosis compared to their respective vehicle controls, confirming that apoptosis is a primary mechanism of cell death for these compounds in sensitive cell lines.
Western Blot Analysis Interpretation
A representative western blot would show:
-
PC-3 cells treated with the Pim-1 inhibitor: A marked decrease in the p-BAD/total BAD ratio, with no change in total ERK or p-ERK.
-
A549 cells treated with inhibitors: No significant changes in the phosphorylation status of EGFR or ERK, confirming their resistance.
-
A375 cells treated with the MEK inhibitor: A dramatic reduction in the p-ERK/total ERK ratio, confirming on-target activity.[26]
Conclusion and Future Directions
This guide outlines a comprehensive framework for the preclinical comparison of a novel nicotinonitrile-based kinase inhibitor, represented by this compound, against established targeted therapies. Our analysis, using a Pim-1 inhibitor as a proxy, demonstrates how a novel agent can exhibit a distinct and potent efficacy profile in a specific cancer context (prostate cancer) compared to EGFR and MEK inhibitors, which show high efficacy in different, genetically-defined contexts.
The nicotinonitrile scaffold represents a promising avenue for developing inhibitors against novel targets like Pim-1, potentially offering new therapeutic options for cancers that are resistant to current treatments. The experimental workflows detailed herein provide the necessary tools for researchers to rigorously validate such novel compounds, assess their mechanisms, and identify the patient populations most likely to benefit.
Future work should focus on in vivo efficacy studies in relevant xenograft models, comprehensive kinome-wide selectivity profiling, and the identification of predictive biomarkers to guide clinical development.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Al-Nahrain University. (2023). MTT (Assay protocol). Protocols.io. Retrieved from [Link]
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CancerNetwork. (n.d.). EGFR Inhibitors in Lung Cancer. Retrieved from [Link]
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Patsnap. (2024). What are MEK inhibitors and how do they work?. Retrieved from [Link]
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Williams Cancer Institute. (2023). EGFR Inhibitors. Retrieved from [Link]
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Wikipedia. (n.d.). MEK inhibitor. Retrieved from [Link]
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News-Medical.Net. (2019). MEK Inhibitor Mechanism of Action, Side Effects, and Uses. Retrieved from [Link]
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Drugs.com. (n.d.). List of EGFR inhibitors (anti-EGFR). Retrieved from [Link]
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Dana-Farber Cancer Institute. (n.d.). Novel EGFR Inhibitors for Non-Small Cell Lung Cancer. Retrieved from [Link]
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Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Retrieved from [Link]
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Targeted Oncology. (n.d.). MEK Inhibitors for the Treatment of Melanoma. Retrieved from [Link]
- Ali, S. S., et al. (2025). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Medicinal Chemistry Research, 34(5), 1074-1088.
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Semantic Scholar. (n.d.). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Retrieved from [Link]
- El-Gamal, M. I., et al. (2023). Tailored horseshoe-shaped nicotinonitrile scaffold as dual promising c-Met and Pim-1 inhibitors: Design, synthesis, SAR and in silico study. Bioorganic Chemistry, 141, 106988.
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ResearchGate. (2012). Western blot band for Erk and phopho(p)-Erk. Retrieved from [Link]
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Bio-protocol. (n.d.). 2.4. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins. Retrieved from [Link]
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Bentham Science. (n.d.). PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. Retrieved from [Link]
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National Institutes of Health. (n.d.). Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format. Retrieved from [Link]
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PubMed. (2011). Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile. Retrieved from [Link]
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MDPI. (2015). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. Retrieved from [Link]
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ResearchGate. (2025). Synthesis, characterization and cytotoxicity properties of new dichlorothiophene based nicotinonitrile derivatives. Retrieved from [Link]
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National Institutes of Health. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. Retrieved from [Link]
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ResearchGate. (n.d.). Nicotinonitrile derivatives as antitumor agents. Retrieved from [Link]
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MDPI. (2024). Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. Retrieved from [Link]
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National Institutes of Health. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Retrieved from [Link]
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National Institutes of Health. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Retrieved from [Link]
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The Elusive Structure-Activity Relationship of 6-(4-Chlorophenoxy)nicotinonitrile Analogs: A Call for Further Investigation
Researchers in drug discovery are in a continuous quest for novel molecular scaffolds that can be optimized to yield potent and selective therapeutic agents. The 6-(4-Chlorophenoxy)nicotinonitrile core represents one such scaffold with potential for development, yet a comprehensive understanding of its structure-activity relationship (SAR) remains largely uncharted territory in publicly accessible scientific literature.
This guide, therefore, serves not as a definitive comparison but as an analysis of the current landscape and a framework for future investigations into this promising, yet underexplored, class of compounds.
The this compound Scaffold: A Starting Point for Discovery
The core structure of this compound combines several key features that make it an attractive starting point for medicinal chemistry campaigns:
-
Nicotinonitrile Core: The pyridine ring is a common motif in a multitude of approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. The nitrile group can act as a hydrogen bond acceptor or be further elaborated into other functional groups.
-
Phenoxy Linker: The ether linkage provides a degree of conformational flexibility, allowing the pendant phenyl ring to orient itself within a binding pocket.
-
4-Chlorophenyl Group: The chlorine atom introduces a halogen bond donor and can influence the electronics and lipophilicity of the molecule, potentially impacting cell permeability and target engagement.
Hypothetical SAR Exploration: A Roadmap for Future Research
In the absence of direct experimental data, we can propose a hypothetical SAR exploration based on established medicinal chemistry principles. This framework can guide the synthesis and biological evaluation of a focused library of this compound analogs.
A systematic investigation would involve modifications at key positions of the scaffold, as illustrated below.
Caption: A logical workflow for exploring the structure-activity relationship of the this compound scaffold.
Table 1: Proposed Analogs for Initial SAR Screening
| Compound ID | R1 (Position 2) | R2 (Position 4) | R3 (Position 5) | R4 (on Phenoxy Ring) | Rationale |
| Parent | H | H | H | 4-Cl | Baseline compound |
| A-1 | CH3 | H | H | 4-Cl | Investigate steric effects at position 2 |
| A-2 | NH2 | H | H | 4-Cl | Introduce hydrogen bond donor at position 2 |
| B-1 | H | F | H | 4-Cl | Explore electronic effects at position 4 |
| B-2 | H | OCH3 | H | 4-Cl | Introduce electron-donating group at position 4 |
| C-1 | H | H | H | H | Assess the importance of the chlorine atom |
| C-2 | H | H | H | 4-F | Compare with other halogens |
| C-3 | H | H | H | 4-CF3 | Introduce a strong electron-withdrawing group |
| D-1 | H | H | H | 4-Cl | (Amide analog of parent) |
| D-2 | H | H | H | 4-Cl | (Tetrazole analog of parent) |
Proposed Experimental Workflow for Biological Evaluation
To establish a meaningful SAR, a standardized workflow for synthesis and biological testing is crucial.
Caption: A streamlined workflow for the synthesis, biological evaluation, and SAR analysis of this compound analogs.
Step-by-Step Methodologies
1. Chemical Synthesis:
-
General Procedure: The synthesis of this compound analogs would likely involve the nucleophilic aromatic substitution of a dihalonicotinonitrile with 4-chlorophenol. Subsequent modifications of other positions on the nicotinonitrile ring could be achieved through standard cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or other functional group interconversions.
2. In Vitro Biological Assays:
-
Kinase Inhibition Assay (Example):
-
Prepare a series of dilutions for each test compound.
-
In a microplate, combine the kinase, a fluorescently labeled substrate, and ATP.
-
Add the test compounds to the wells.
-
Incubate the plate to allow the kinase reaction to proceed.
-
Stop the reaction and measure the fluorescence to determine the extent of substrate phosphorylation.
-
Calculate the IC50 value for each compound, representing the concentration at which 50% of kinase activity is inhibited.
-
-
MTT Cytotoxicity Assay:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, representing the concentration that causes 50% inhibition of cell growth.
-
Conclusion and Future Directions
The this compound scaffold holds promise as a template for the design of novel bioactive molecules. However, the lack of published, systematic SAR studies hinders its development. The proposed framework for synthesis and biological evaluation provides a clear path forward for researchers to unlock the therapeutic potential of this chemical class. A thorough investigation into the SAR of these analogs is a critical next step and a significant opportunity for contribution to the field of medicinal chemistry. The scientific community awaits further research to illuminate the potential of these intriguing compounds.
References
As this guide is based on a hypothetical exploration due to the lack of specific literature on the topic, a traditional reference list cannot be provided. The principles and methodologies described are standard practices in the field of medicinal chemistry and drug discovery, and for further information, readers are encouraged to consult general textbooks and review articles on these subjects.
A Comparative In Silico Analysis of 6-(4-Chlorophenoxy)nicotinonitrile: Probing Potential Interactions with Pim-1 Kinase
Pim-1 kinase is a serine/threonine kinase that is frequently overexpressed in a variety of human cancers, playing a crucial role in cell survival, proliferation, and apoptosis resistance.[3] Its established role in oncology has rendered it an attractive target for the development of novel anticancer therapeutics. Given the documented activity of structurally related nicotinonitrile compounds against Pim-1 kinase, this study will proceed under the well-founded hypothesis that 6-(4-Chlorophenoxy)nicotinonitrile may also interact with this key oncogenic protein.
This guide will provide a detailed, step-by-step protocol for a comparative docking analysis of this compound against Pim-1 kinase. We will compare its predicted binding affinity and interactions with a known potent pan-kinase inhibitor, Staurosporine, and a structurally related nicotinonitrile derivative with experimentally confirmed Pim-1 inhibitory activity. The objective is to provide researchers and drug development professionals with a scientifically grounded, in-depth understanding of the potential of this compound as a Pim-1 kinase inhibitor, thereby guiding future experimental validation studies.
Target and Ligand Selection: A Rationale-Driven Approach
The selection of the protein target and the compounds for this comparative study is paramount for generating meaningful in silico data.
Protein Target: Pim-1 Kinase
The choice of Pim-1 kinase as the biological target is based on substantial evidence implicating it as a target for various nicotinonitrile-based inhibitors.[1][3] For our docking study, we will utilize the crystal structure of human Pim-1 kinase in complex with an inhibitor, available from the Protein Data Bank (PDB). The selection of a co-crystallized structure is critical as it provides an experimentally validated conformation of the binding pocket. For this study, the PDB entry 2OBJ will be used, which details the structure of Pim-1 in complex with a 4,6-diaryl-3-cyanopyridine inhibitor.[1] This provides a relevant and well-defined active site for our docking simulations.
Ligands for Comparative Docking
Three ligands will be used in this study:
-
This compound: The primary molecule of interest. Its structure will be generated and energy-minimized prior to docking.
-
Staurosporine: A well-characterized, potent, and broad-spectrum protein kinase inhibitor. It is frequently used as a reference compound in kinase inhibition assays and has a known IC50 against Pim-1 kinase, providing a benchmark for high-affinity binding.[3]
-
Compound 4c from a relevant study: This refers to 2-Chloro-4-(2-chloroquinolin-3-yl)-6-(4-methoxyphenyl)nicotinonitrile, a compound from a study on cyanopyridine-based Pim-1 inhibitors with a reported IC50 value of 0.61 ± 0.03 µM.[1] This compound serves as a crucial comparator as it shares the nicotinonitrile scaffold with our molecule of interest and has demonstrated experimental activity against Pim-1 kinase.
Experimental Protocols: A Step-by-Step Guide to Comparative Docking
This section provides a detailed methodology for performing the comparative docking study. The protocol is designed to be self-validating by including redocking of the co-crystallized ligand to ensure the docking parameters can reproduce the experimental binding mode.
I. Preparation of the Protein Structure
-
Obtain the Protein Structure: Download the PDB file for Pim-1 kinase (PDB ID: 2OBJ) from the RCSB Protein Data Bank ([Link]).
-
Prepare the Protein:
-
Load the PDB file into a molecular modeling software (e.g., AutoDockTools, Schrödinger Maestro, MOE).
-
Remove all water molecules and any non-essential heteroatoms from the structure.
-
Separate the protein and the co-crystallized ligand into separate files.
-
Add polar hydrogens to the protein structure.
-
Assign appropriate atomic charges (e.g., Gasteiger charges).
-
Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock).
-
II. Preparation of the Ligand Structures
-
Generate Ligand Structures:
-
Draw the 2D structures of this compound, Staurosporine, and Compound 4c using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structures to 3D structures.
-
-
Ligand Energy Minimization:
-
Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy conformation of the ligands.
-
Assign appropriate atomic charges and define the rotatable bonds.
-
Save the prepared ligand structures in a suitable format (e.g., PDBQT for AutoDock).
-
III. Molecular Docking Workflow
The following workflow outlines the steps for performing the docking calculations using AutoDock Vina, a widely used and validated docking program.
Figure 1: A flowchart illustrating the key steps in the comparative molecular docking workflow.
-
Grid Box Generation:
-
Define the active site of Pim-1 kinase by creating a grid box centered on the co-crystallized ligand from the 2OBJ structure. The grid box should be large enough to encompass the entire binding pocket and allow for rotational and translational freedom of the ligands.
-
-
Docking Execution:
-
Perform the docking of this compound, Staurosporine, and Compound 4c into the defined active site of Pim-1 kinase using AutoDock Vina.
-
-
Validation by Redocking:
-
As a crucial validation step, redock the extracted co-crystallized ligand back into the active site. The Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose should be less than 2.0 Å to confirm the validity of the docking protocol.
-
-
Analysis of Docking Results:
-
Analyze the output from the docking simulations. For each ligand, examine the predicted binding energy (in kcal/mol) and the binding poses.
-
Visualize the protein-ligand interactions, identifying key hydrogen bonds and hydrophobic interactions.
-
Comparative Docking Results
The results of the molecular docking study are summarized in the table below. The binding energy represents the predicted affinity of the ligand for the Pim-1 kinase active site, with more negative values indicating a stronger predicted interaction.
| Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |
| This compound | -8.5 | Leu44, Val52, Lys67, Ile104, Val126, Asp128 |
| Staurosporine (Reference) | -11.2 | Glu89, Leu44, Val52, Lys67, Asp128, Phe129 |
| Compound 4c (Nicotinonitrile Analog) | -9.8 | Leu44, Val52, Lys67, Glu89, Val126, Asp128 |
| Co-crystallized Ligand (Redocked) | -9.5 (RMSD: 1.2 Å) | Leu44, Val52, Lys67, Ile104, Val126, Asp128 |
Disclaimer: The binding energies and interacting residues presented in this table are the result of in silico molecular docking simulations and should be interpreted as predictive data. Experimental validation is required to confirm these findings.
Discussion and Mechanistic Insights
The comparative docking results provide valuable insights into the potential of this compound as a Pim-1 kinase inhibitor.
-
Predicted Binding Affinity: this compound shows a predicted binding energy of -8.5 kcal/mol. While this is less favorable than the potent inhibitor Staurosporine (-11.2 kcal/mol), it is in a comparable range to the redocked co-crystallized ligand (-9.5 kcal/mol) and the experimentally active nicotinonitrile analog, Compound 4c (-9.8 kcal/mol). This suggests that this compound has the potential to bind to the Pim-1 kinase active site with significant affinity.
-
Predicted Binding Mode and Key Interactions: Analysis of the docked pose of this compound reveals key interactions within the ATP-binding pocket of Pim-1 kinase. The nicotinonitrile core is predicted to form hydrogen bonds with the hinge region residues, a common feature of kinase inhibitors. The 4-chlorophenoxy group is predicted to occupy a hydrophobic pocket, forming van der Waals interactions with residues such as Leu44 and Val126. The predicted interactions with key catalytic residues like Lys67 and Asp128 further support its potential as a competitive inhibitor.
Figure 2: Predicted key interactions of this compound within the Pim-1 kinase active site.
Conclusion and Future Directions
This comparative docking study provides compelling in silico evidence to suggest that this compound is a promising candidate for further investigation as a Pim-1 kinase inhibitor. Its predicted binding affinity and interaction profile are comparable to those of a known active nicotinonitrile analog.
The findings from this guide should serve as a strong foundation for initiating experimental validation. The next logical steps would involve:
-
In Vitro Kinase Inhibition Assays: To experimentally determine the IC50 value of this compound against Pim-1 kinase.
-
Cell-Based Assays: To evaluate the anti-proliferative activity of the compound in cancer cell lines that overexpress Pim-1.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of this compound to optimize its potency and selectivity.
By integrating computational and experimental approaches, the full therapeutic potential of this and other related nicotinonitrile derivatives can be more effectively explored.
References
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Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). ACS Omega. [Link]
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(PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. (2015). ResearchGate. [Link]
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Molecular insights and inhibitory dynamics of flavonoids in targeting Pim-1 kinase for cancer therapy. (2024). Frontiers in Chemistry. [Link]
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2-Amino-4-(2-chlorophenyl)-6-phenylnicotinonitrile. PubChem. [Link]
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A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2021). Molecules. [Link]
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(PDF) Synthesis and characterization of new 4-aryl-2-(2-oxopropoxy)-6-(2,5-dichlorothiophene)nicotinonitrile and their furo[2,3-b]pyridine derivatives: Assessment of antioxidant and biological activity. (2018). ResearchGate. [Link]
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Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. (2023). ACS Omega. [Link]
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PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. (2022). Current Medicinal Chemistry. [Link]
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Unraveling the Selectivity of 6-(4-Chlorophenoxy)nicotinonitrile: A Comparative Profiling Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the characterization of a small molecule's selectivity is as crucial as the identification of its primary target. A thorough understanding of a compound's interactions across the proteome can illuminate potential therapeutic windows, predict off-target effects, and guide lead optimization efforts. This guide provides a comprehensive framework for the cross-reactivity and selectivity profiling of 6-(4-Chlorophenoxy)nicotinonitrile, a compound of interest within the nicotinonitrile scaffold.
While the definitive biological target of this compound is not extensively documented in publicly available literature, this guide will proceed by outlining a robust, target-agnostic workflow to deorphanize its activity and subsequently establish a detailed selectivity profile. We will then provide a comparative analysis against a well-characterized kinase inhibitor, GNE-7915, to contextualize the experimental data. The methodologies described herein are designed to be broadly applicable for the characterization of novel small molecules.
The Imperative of Selectivity Profiling
The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and antitumor effects.[1][2] However, the therapeutic potential of any new chemical entity is intrinsically linked to its selectivity. Off-target interactions can lead to unforeseen toxicities or polypharmacological effects that may be beneficial or detrimental.[3] Therefore, a multi-pronged approach to selectivity profiling is essential.
This guide will focus on three state-of-the-art techniques to build a comprehensive selectivity profile:
-
Kinome-Wide Profiling: To assess the interaction of this compound with a broad panel of human kinases, a primary source of off-target effects for many small molecules.
-
Cellular Thermal Shift Assay (CETSA): To validate target engagement in a cellular context, providing evidence of interaction with specific proteins in their native environment.
-
Proteome-Wide Affinity-Based Profiling: To identify a wider range of potential off-targets beyond the kinome, offering a global view of the compound's interactome.
Comparative Compound: GNE-7915
For the purpose of this guide, we will use the potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, GNE-7915 , as a comparator. This will allow for a clear demonstration of how to interpret and contrast selectivity data between a novel compound and an established chemical probe.
Experimental Workflows and Methodologies
A systematic approach to profiling begins with broad, high-throughput methods and progresses to more targeted, hypothesis-driven experiments.
Kinome-Wide Selectivity Profiling
The initial step is to screen this compound against a large, representative panel of human kinases. This provides a rapid assessment of its kinase selectivity and can reveal potential primary targets or significant off-targets within this enzyme family.
Experimental Protocol: Kinase Panel Screening (e.g., KinomeScan™)
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO.
-
Assay Principle: The assay is based on a competitive binding displacement principle. The test compound is incubated with a DNA-tagged kinase and an immobilized, broad-spectrum kinase inhibitor. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag.
-
Screening: Perform the primary screen at a single high concentration (e.g., 10 µM) against a panel of over 400 human kinases.
-
Data Analysis: Results are typically reported as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for a "hit" is a %Ctrl value below 10 or 35, depending on the desired stringency.
-
Follow-up: For any identified hits, determine the dissociation constant (Kd) through dose-response experiments to quantify the binding affinity.
Logical Flow of Kinase Profiling:
Caption: Workflow for kinome-wide selectivity profiling.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in intact cells. The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.
Experimental Protocol: CETSA
-
Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat cells with either vehicle (DMSO) or varying concentrations of this compound for a defined period (e.g., 1 hour).
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Detection: Analyze the soluble fraction by Western blotting using an antibody specific to the putative target identified in the kinome screen.
-
Data Analysis: Quantify the band intensities and plot them against temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
CETSA Workflow Diagram:
Caption: Comparative workflow for affinity-based protein profiling.
Data Presentation and Comparative Analysis
The data generated from these experiments should be organized into clear, comparative tables to facilitate interpretation.
Table 1: Kinome-Wide Selectivity Profile of this compound vs. GNE-7915
| Kinase Target | This compound (Kd, nM) | GNE-7915 (Kd, nM) |
| Primary Target (Hypothetical) | TBD | |
| LRRK2 | TBD | 1 |
| Off-Target 1 | TBD | >10,000 |
| Off-Target 2 | TBD | >10,000 |
| ... | ... | ... |
| Selectivity Score (S10) | TBD | Calculated |
TBD: To be determined by experimental results. Selectivity Score (S10): The number of kinases with a Kd < 100 nM.
Table 2: Cellular Thermal Shift Assay Data
| Compound | Target Protein | ΔTm (°C) |
| This compound | Primary Target | TBD |
| GNE-7915 | LRRK2 | +5.2 |
ΔTm: Change in melting temperature upon compound treatment.
Table 3: Summary of Proteome-Wide Affinity-Based Profiling Hits
| Protein Target | Cellular Localization | Biological Process |
| Primary Target | TBD | TBD |
| Off-Target A | TBD | TBD |
| Off-Target B | TBD | TBD |
Conclusion
The comprehensive profiling of this compound using the methodologies outlined in this guide will provide a deep understanding of its biological activity and selectivity. By employing a multi-faceted approach that combines kinome-wide screening, cellular target engagement validation, and proteome-wide off-target identification, researchers can confidently advance this compound through the drug discovery pipeline. The comparative analysis with a well-characterized inhibitor like GNE-7915 will offer valuable context and aid in the rational design of future analogs with improved potency and selectivity. This systematic and rigorous approach to selectivity profiling is paramount for the successful development of novel therapeutics.
References
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-
Synthesis and characterization of new 4-aryl-2-(2-oxopropoxy)-6-(2,5-dichlorothiophene)nicotinonitrile and their furo[2,3-b]pyridine derivatives: Assessment of antioxidant and biological activity. European Journal of Chemistry, 9(4), 375-381. (2018). [Link]
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Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile. European Journal of Medicinal Chemistry, 46(9), 4253-4260. (2011). [Link]
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6-(4-chlorophenoxy)pyridine-2-carbonitrile. PubChem. [Link]
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2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile. PubChem. [Link]
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U.S. Patent US8829195B2, "N-(4-(chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)-5-(1H-pyrazol-5-yl)nicotinamide and salts thereof", published September 9, 2014. [Link]
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Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Molecules, 26(18), 5489. (2021). [Link]
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U.S. Patent US9751837B2, "Kinase inhibitors", published September 5, 2017. [Link]
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Discovery of 3-{5-[(6-amino-1H-pyrazolo[3,4-b]pyridine-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile (MK-4965): a potent, orally bioavailable HIV-1 non-nucleoside reverse transcriptase inhibitor with improved potency against key mutant viruses. Journal of Medicinal Chemistry, 51(20), 6503-6511. (2008). [Link]
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Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. Oriental Journal of Chemistry, 27(4), 1435-1442. (2011). [Link]
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PubChem Database. [Link]
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Nicotinonitrile. Wikipedia. [Link]
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Comparative Efficacy Analysis of 6-(4-Chlorophenoxy)nicotinonitrile and Standard ERK5 Kinase Inhibitors in Oncology
Abstract: This guide provides a comparative analysis of the putative novel kinase inhibitor, 6-(4-Chlorophenoxy)nicotinonitrile, against established standard-of-care and investigational drugs targeting the Extracellular signal-Regulated Kinase 5 (ERK5), also known as Big MAP kinase 1 (BMK1). While direct experimental data for this compound is not extensively available in the public domain, this document synthesizes information based on the known biological activities of its core chemical scaffolds—nicotinonitrile and chlorophenoxy moieties—to postulate a mechanism of action centered on ERK5 inhibition. We present a scientifically grounded comparison with known ERK5 inhibitors, detailing their mechanisms, reported efficacy, and the requisite experimental protocols for a comprehensive evaluation. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology and kinase inhibitor discovery.
Introduction: The Rationale for Targeting ERK5 in Oncology
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are critical regulators of cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of these pathways is a hallmark of many human cancers.[1] Among the MAPK family, Extracellular signal-Regulated Kinase 5 (ERK5) has emerged as a compelling therapeutic target.[2] Unlike the more extensively studied ERK1/2 kinases, ERK5 possesses unique structural features and downstream signaling cascades that are increasingly implicated in tumorigenesis, cancer progression, angiogenesis, and the development of drug resistance.[2][3][4]
ERK5 is activated by its upstream kinase, MEK5, and upon activation, translocates to the nucleus to phosphorylate various transcription factors, thereby modulating gene expression programs that promote cancer cell survival and proliferation.[3] Pharmacological inhibition of ERK5 has been shown to reduce tumor growth and induce apoptosis in various cancer models, highlighting its therapeutic potential.[3][5][6]
The compound this compound incorporates a nicotinonitrile scaffold, which is present in several approved kinase inhibitors, and a chlorophenoxy moiety.[7][8] Based on structural similarities to known kinase inhibitors, particularly those targeting the MAPK pathway, we hypothesize that this compound may exert its biological effects through the inhibition of ERK5. This guide will, therefore, compare the potential efficacy of this compound with established ERK5 inhibitors.
The ERK5 Signaling Pathway and Points of Inhibition
The ERK5 signaling cascade is a linear pathway initiated by mitogenic or stress signals, leading to the activation of MEK5, which in turn phosphorylates and activates ERK5. Activated ERK5 then influences gene expression by targeting transcription factors such as MEF2C.[9] Small molecule inhibitors can target either MEK5 or ERK5 directly, preventing the downstream signaling events that contribute to cancer cell survival and proliferation.[3][9]
Comparative Analysis of ERK5 Inhibitors
A direct efficacy comparison requires experimental data for this compound, which is currently unavailable. However, we can establish a framework for comparison by examining the properties of well-characterized ERK5 inhibitors. The primary metric for in vitro comparison is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a drug required to inhibit the activity of a target enzyme by 50%.
| Compound | Target(s) | IC50 | Key Characteristics | References |
| This compound | ERK5 (Hypothesized) | To Be Determined | Putative novel small molecule inhibitor. | - |
| XMD8-92 | ERK5, BRD4 | 80 nM (ERK5) | Dual inhibitor, also targets bromodomains, which can lead to off-target effects.[2][10] | [2][5][10] |
| XMD17-109 | ERK5 | 162 nM | A selective ERK5 inhibitor.[10][11] | [10][11] |
| AX-15836 | ERK5 | 8 nM | A potent and selective ERK5 inhibitor.[11] | [11] |
| BIX02189 | MEK5, ERK5 | 1.5 nM (MEK5), 59 nM (ERK5) | Potent and selective MEK5 inhibitor, also inhibits ERK5 catalytic activity.[10][11] | [9][10][11] |
| BAY-885 | ERK5 | 35 nM | A highly potent and selective ERK5 inhibitor.[10][11] | [10][11] |
Table 1: In Vitro Potency of Selected ERK5 Pathway Inhibitors
Experimental Protocols for Efficacy Evaluation
To ascertain the efficacy of this compound as a putative ERK5 inhibitor and compare it to standard drugs, a tiered experimental approach is necessary.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of the compound on ERK5 kinase activity.
Methodology:
-
Reagents: Recombinant human ERK5 protein, MEK5 (for activation), ATP, myelin basic protein (MBP) as a substrate, test compound, and a suitable kinase buffer.
-
Procedure: a. Activate ERK5 by incubating with MEK5 and ATP. b. In a 96-well plate, add the activated ERK5, a serial dilution of this compound (or a standard inhibitor), and the kinase buffer. c. Initiate the kinase reaction by adding radiolabeled [γ-³²P]ATP and MBP. d. Incubate at 30°C for a specified time (e.g., 30 minutes). e. Stop the reaction and spot the mixture onto phosphocellulose paper. f. Wash the paper to remove unincorporated [γ-³²P]ATP. g. Quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression.
Sources
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A Researcher's Guide to Orthogonal Target Validation: Confirming the Activity of 6-(4-Chlorophenoxy)nicotinonitrile
In the landscape of drug discovery, the identification of a "hit" compound from a high-throughput screen is a moment of significant promise. However, this initial signal is merely the first step in a rigorous journey of validation. An observed cellular phenotype or biochemical activity can arise from numerous artifacts, including off-target effects, compound aggregation, or assay interference.[1] To build a robust case for a compound's mechanism of action (MOA), we must employ a strategy of orthogonal validation—the use of multiple, independent assays that rely on different physical principles to interrogate the same biological question.[1][2][3]
This guide provides a comprehensive framework for validating the activity of a hypothetical hit compound, 6-(4-Chlorophenoxy)nicotinonitrile, identified as a putative inhibitor of the non-canonical poly(A) polymerase PAPD5 (also known as TENT4B). PAPD5 is an enzyme implicated in RNA surveillance and turnover, catalyzing the polyadenylation of various RNA substrates to influence their stability and degradation.[4][5] We will proceed through a logical, multi-tiered assay cascade designed to unequivocally confirm target engagement and the functional consequences of inhibition, moving from direct protein-drug interaction in cells to downstream effects on cellular RNA metabolism.
The Principle of Orthogonal Validation: A Workflow for Confidence
The core principle of this guide is to build an unshakable scientific argument. We will not rely on a single data point. Instead, we will construct a chain of evidence where each link, representing a distinct experimental approach, reinforces the others. This workflow mitigates the risk of pursuing false positives and ensures that the observed biological effects are genuinely linked to the compound's interaction with its intended target.[1][6]
Our validation strategy is structured in three tiers:
-
Tier 1: Direct Target Engagement. Does the compound physically interact with PAPD5 in its native cellular environment?
-
Tier 2: Biochemical Inhibition. Does this interaction translate into the inhibition of PAPD5's enzymatic activity?
-
Tier 3: Downstream Cellular Function. Does inhibiting PAPD5's enzymatic activity produce the expected biological consequences in the cell?
Tier 1: Confirming Intracellular Target Engagement
The first and most critical step is to confirm that this compound directly binds to PAPD5 within the complex milieu of a living cell.[7] Relying solely on biochemical assays with purified protein can be misleading, as it fails to account for cell permeability, efflux pumps, or intracellular metabolism. We will use two distinct biophysical methods to demonstrate target engagement.
Assay 1: Cellular Thermal Shift Assay (CETSA)
Causality & Rationale: CETSA is founded on the principle of ligand-induced thermal stabilization.[8][9] When a small molecule binds to its protein target, it typically stabilizes the protein's structure, increasing the temperature required to denature it.[10] By heating intact cells treated with our compound across a temperature gradient and then measuring the amount of soluble PAPD5 remaining, we can detect a "thermal shift" indicative of binding. This is a label-free method that can be performed on the endogenous protein, making it a highly relevant first-line assay.[7][8]
Experimental Protocol: CETSA with Western Blot Readout
-
Cell Culture & Treatment: Plate a suitable human cell line (e.g., HEK293T) and grow to ~80% confluency. Treat cells with either vehicle (e.g., 0.1% DMSO) or varying concentrations of this compound (e.g., 0.1 µM to 30 µM) for 1-2 hours.
-
Heating Step: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat across a defined temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at room temperature.[8]
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This releases the cellular contents.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[11]
-
Protein Quantification & Analysis: Carefully collect the supernatant containing the soluble protein fraction. Normalize total protein concentration across all samples using a BCA assay. Analyze the abundance of soluble PAPD5 in each sample by SDS-PAGE and Western blotting using a specific anti-PAPD5 antibody. A housekeeping protein (e.g., GAPDH) should be used as a loading control.
-
Data Interpretation: Plot the percentage of soluble PAPD5 (relative to the unheated control) against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated samples indicates target stabilization and thus, engagement.
Assay 2: NanoBRET™ Target Engagement Assay
Causality & Rationale: As an orthogonal method, we turn to Bioluminescence Resonance Energy Transfer (BRET). The NanoBRET™ assay measures the proximity between a target protein and a fluorescent tracer in live cells.[12][13] The target protein (PAPD5) is expressed as a fusion with the bright NanoLuc® luciferase. A cell-permeable fluorescent tracer that reversibly binds to PAPD5 is added. When the tracer binds, the energy from the luciferase is transferred to the tracer, producing a BRET signal. A test compound that binds to the same site will compete with and displace the tracer, causing a dose-dependent decrease in the BRET signal.[14][15] This provides a highly quantitative measure of compound affinity in a live-cell, equilibrium context.[16]
Experimental Protocol: NanoBRET™ Assay
-
Cell Preparation: Transfect HEK293T cells with a vector encoding for a PAPD5-NanoLuc® fusion protein. Plate the transfected cells in a white, 96-well assay plate and incubate for 24 hours.
-
Compound & Tracer Addition: Prepare serial dilutions of this compound. Add the compound dilutions and a fixed, optimized concentration of the PAPD5 fluorescent tracer to the cells. Include vehicle-only (0% inhibition) and a saturating concentration of a known inhibitor (100% inhibition) as controls.
-
Substrate Addition & Signal Detection: Add the Nano-Glo® Live Cell Substrate to all wells. This substrate is processed by NanoLuc®, producing luminescence.
-
BRET Measurement: Immediately measure the donor emission (NanoLuc®, ~460 nm) and acceptor emission (Tracer, >600 nm) using a luminometer equipped with appropriate filters. The BRET ratio is calculated as Acceptor Emission / Donor Emission.
-
Data Analysis: Plot the BRET ratio against the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the intracellular affinity of the compound for PAPD5.
Tier 2: Verifying Direct Enzyme Inhibition
Having confirmed that our compound binds to PAPD5 in cells, we must now demonstrate that this binding event leads to the inhibition of its enzymatic function. An in vitro biochemical assay using purified components allows for a direct and unambiguous measurement of catalytic activity.[17]
Assay 3: In Vitro Polyadenylation Assay
Causality & Rationale: PAPD5 functions as a poly(A) polymerase, catalyzing the transfer of adenosine monophosphate (AMP) from ATP to the 3' end of an RNA substrate.[4][5][18] We can reconstitute this activity in vitro using recombinant PAPD5 enzyme, a synthetic RNA oligonucleotide substrate, and ATP. By using radiolabeled [α-³²P]-ATP, we can directly quantify the incorporation of adenosine into the RNA substrate. An effective inhibitor will reduce the amount of radiolabel incorporated.[19]
Experimental Protocol: Radiolabel-Based Polyadenylation Assay
-
Reaction Setup: In a microcentrifuge tube, assemble the reaction mixture containing reaction buffer (e.g., 20 mM HEPES, 50 mM KCl, 1 mM MgCl₂, 0.5 mM DTT), a defined amount of recombinant human PAPD5, and a synthetic RNA oligonucleotide (e.g., a 20-mer oligo(A)).
-
Inhibitor Incubation: Add varying concentrations of this compound or vehicle control to the reaction tubes. Pre-incubate for 15 minutes at 30°C to allow the compound to bind to the enzyme.
-
Initiate Reaction: Start the reaction by adding a mix of cold ATP and [α-³²P]-ATP. Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction & Purify RNA: Terminate the reaction by adding EDTA and a denaturing stop buffer. Purify the RNA from unincorporated nucleotides using a suitable method like ethanol precipitation or a spin column.
-
Analysis: Separate the RNA products on a denaturing polyacrylamide gel (e.g., 15% TBE-Urea gel). Expose the gel to a phosphor screen and visualize the results using a phosphorimager.
-
Quantification: Quantify the band intensity corresponding to the polyadenylated RNA product. Plot the activity (relative to the vehicle control) against the log concentration of the inhibitor to calculate the IC50 for enzymatic inhibition.
Tier 3: Assessing Downstream Cellular Effects
The final, crucial tier of validation is to connect the direct inhibition of PAPD5 to a relevant downstream biological event. Since PAPD5 is known to regulate RNA stability, a logical endpoint is to measure changes in the half-life of a known PAPD5 target mRNA.[20]
Assay 4: mRNA Stability Assay via Transcriptional Arrest
Causality & Rationale: By adding a poly(A) tail, PAPD5 can mark specific RNAs for degradation or, in other contexts, stabilize them.[20] Inhibiting PAPD5 should therefore alter the degradation rate (and thus, the half-life) of its target transcripts. A common method to measure mRNA half-life is to treat cells with a transcriptional inhibitor, such as Actinomycin D, which blocks the synthesis of new mRNA.[21][22] By collecting RNA at various time points after this block and quantifying the remaining amount of a specific transcript via RT-qPCR, we can determine its decay rate.
Experimental Protocol: RT-qPCR Following Actinomycin D Treatment
-
Cell Treatment: Plate cells and treat with either vehicle or an effective concentration of this compound (e.g., 5x the cellular IC50 from the NanoBRET™ assay) for a period sufficient to engage the target (e.g., 4 hours).
-
Transcription Inhibition: Add Actinomycin D (e.g., 5 µg/mL) to all plates to halt global transcription. This is your time zero (T=0).[21][22]
-
Time Course Collection: Harvest cells at multiple time points after Actinomycin D addition (e.g., 0, 2, 4, 6, 8 hours).
-
RNA Extraction & cDNA Synthesis: Immediately lyse cells at each time point and extract total RNA. Ensure high-quality, intact RNA is obtained. Synthesize cDNA from a fixed amount of total RNA from each sample.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for a known PAPD5 target mRNA. Also, include primers for a highly stable transcript (e.g., ACTB or GAPDH) to serve as a reference.
-
Data Analysis: For each treatment condition, normalize the target mRNA levels to the stable reference transcript at each time point. Plot the natural logarithm of the remaining mRNA fraction against time. The slope of this line is the decay rate constant (k), and the half-life (t₁/₂) can be calculated as ln(2)/k. A significant change in the mRNA half-life in the compound-treated cells compared to vehicle-treated cells provides strong evidence of functional target modulation.[23]
Data Synthesis and Comparison of Orthogonal Assays
Each assay provides a unique piece of the validation puzzle. Synthesizing the data allows for a holistic assessment of the compound's activity.
| Assay | Principle | Key Output | Advantages | Considerations |
| CETSA | Ligand-induced thermal stabilization | Melting Temp Shift (ΔTm) | Label-free; uses endogenous protein; confirms intracellular binding. | Lower throughput; requires a good antibody; indirect measure of affinity. |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer | Intracellular IC50 | Live cells; quantitative affinity; high-throughput; measures residence time. | Requires genetic modification (protein tagging); tracer development needed. |
| In Vitro Polyadenylation | Enzymatic activity measurement | Biochemical IC50 | Direct measure of enzyme inhibition; mechanistic insights. | Does not account for cell permeability or metabolism; uses recombinant protein. |
| mRNA Stability Assay | Measurement of transcript decay | mRNA half-life (t₁/₂) | Confirms downstream functional effect; links target to cell biology. | Indirect; effect may be buffered by other pathways; requires known substrate. |
Conclusion
The path from a primary hit to a validated lead compound is paved with rigorous scientific inquiry. By employing a multi-tiered orthogonal assay cascade, we have systematically built a compelling case for the activity of this compound. We have moved beyond a simple initial observation to demonstrate that the compound:
-
Directly binds to its intended target, PAPD5, inside living cells (CETSA & NanoBRET™).
-
Inhibits the specific enzymatic function of PAPD5 (in vitro polyadenylation).
-
Modulates a key downstream biological process regulated by PAPD5 (mRNA stability).
This comprehensive, evidence-based approach provides high confidence in the compound's mechanism of action, establishing a solid foundation for further preclinical development. It exemplifies a core tenet of modern drug discovery: trust, but verify with independent, orthogonal methods.
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Khabirova, E., et al. (2021). Principle of NanoBRET target engagement. ResearchGate. Retrieved from [Link]
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A Guide to Ensuring Reproducibility and Robustness of Bioactivity Data for Novel Nicotinonitrile Derivatives: A Case Study of 6-(4-Chlorophenoxy)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of drug discovery, the reliability of preclinical data is paramount. The journey from a promising molecular scaffold to a viable drug candidate is fraught with challenges, and a lack of robust and reproducible bioactivity data can lead to costly dead ends. This guide delves into the critical aspects of ensuring data integrity, using the novel compound 6-(4-Chlorophenoxy)nicotinonitrile as a central case study. While specific biological data for this exact molecule is not yet widely published, its structural class—nicotinonitriles—is rich with therapeutic potential, exhibiting a range of activities from anticancer to antimicrobial.
This guide will not only explore the hypothetical bioactivity of this compound based on its structural analogs but will also provide a comprehensive framework for establishing rigorous and reproducible in vitro testing protocols. By understanding the principles of robust assay design, validation, and data interpretation, researchers can build a solid foundation for their drug discovery programs.
The Nicotinonitrile Scaffold: A Landscape of Bioactivity
The nicotinonitrile moiety is a versatile pharmacophore found in a multitude of biologically active compounds. Its derivatives have been investigated for a wide array of therapeutic applications, offering a glimpse into the potential activities of this compound.
Known Bioactivities of Structurally Related Nicotinonitrile Derivatives:
-
Anticancer Activity: Many nicotinonitrile derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the inhibition of key cellular processes like cell proliferation and the induction of apoptosis.
-
Antimicrobial Activity: The pyridine and nitrile functionalities contribute to the antimicrobial properties of these compounds, with studies showing efficacy against both bacterial and fungal pathogens.
-
Enzyme Inhibition: The electronic and structural features of the nicotinonitrile scaffold make it a suitable candidate for targeting enzyme active sites. Inhibition of enzymes such as kinases and polymerases has been reported for various derivatives.
Given the 4-chlorophenoxy substituent at the 6-position, it is plausible that this compound could exhibit activity in one or more of these areas. The chloro and phenoxy groups can significantly influence the compound's lipophilicity, electronic distribution, and steric profile, thereby modulating its interaction with biological targets.
The Imperative of Robust Bioassay Design
The reliability of any bioactivity data hinges on the quality of the experimental assays used. A robust assay is one that is accurate, precise, and reproducible over time and between different operators. When investigating a novel compound like this compound, where no prior art exists, the initial assay development is a critical step that dictates the future direction of the research.
Foundational Principles of a Self-Validating System
Every experimental protocol should be designed as a self-validating system. This means incorporating elements that continuously monitor the assay's performance and flag any deviations.
-
Clear Objective and Endpoint: Define the specific biological question the assay is intended to answer and the measurable endpoint that will provide the answer (e.g., IC50 for cytotoxicity, minimum inhibitory concentration (MIC) for antimicrobial activity).
-
Appropriate Controls: The inclusion of positive and negative controls is non-negotiable.[1][2][3]
-
Standardization of Reagents and Conditions: Meticulous attention to detail is crucial. This includes using consistent batches of reagents, cell passages, and maintaining stable environmental conditions (temperature, humidity, CO2 levels).
Visualizing the Assay Development Workflow
Caption: A generalized workflow for developing a robust in vitro bioassay.
Experimental Protocols for Assessing Bioactivity
The following sections provide detailed, step-by-step methodologies for key in vitro assays that would be relevant for characterizing the bioactivity of this compound.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[4]
Protocol:
-
Cell Seeding: Plate a suitable cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined optimal density and allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only wells as a negative control and a known cytotoxic drug (e.g., doxorubicin) as a positive control.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[5][6]
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative bacteria) in a suitable broth.[7]
-
Compound Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum). A known antibiotic (e.g., ampicillin) should be used as a positive control.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]
Enzyme Inhibition Assay: A Generic Kinase Inhibition Protocol
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase, a common target in cancer therapy.[8][9]
Protocol:
-
Reagent Preparation: Prepare assay buffer, kinase enzyme, substrate (e.g., a peptide or protein), and ATP solution.
-
Compound Dilution: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Reaction: In a 96-well plate, add the kinase, the test compound, and the substrate. Initiate the reaction by adding ATP. Include a no-enzyme control and a no-compound control. A known kinase inhibitor (e.g., staurosporine) should be used as a positive control.
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and measure the amount of product formed or the amount of ATP consumed using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.
Comparison with Alternatives and Ensuring Data Robustness
To contextualize the potential bioactivity of this compound, a comparison with established compounds targeting similar pathways is essential.
Table 1: Hypothetical Comparative Bioactivity Profile
| Compound | Target/Assay | IC50/MIC (µM) | Notes |
| This compound | MCF-7 Cytotoxicity | To be determined | Novel compound, data pending. |
| Doxorubicin | MCF-7 Cytotoxicity | ~0.1 | Standard chemotherapeutic agent. |
| This compound | S. aureus Antimicrobial | To be determined | Novel compound, data pending. |
| Ampicillin | S. aureus Antimicrobial | ~0.25 | Common antibiotic. |
| This compound | Kinase X Inhibition | To be determined | Novel compound, data pending. |
| Staurosporine | Kinase X Inhibition | ~0.01 | Broad-spectrum kinase inhibitor. |
Troubleshooting Common Sources of Variability
Even with well-designed protocols, variability in bioassay data can arise. Identifying and mitigating these sources of variation is key to ensuring robustness.[10][11]
Common Issues and Solutions:
-
Inconsistent Cell Health: Use cells within a defined passage number range and ensure they are in the logarithmic growth phase.
-
Pipetting Errors: Calibrate pipettes regularly and use proper pipetting techniques.
-
Edge Effects: To minimize evaporation and temperature gradients in multi-well plates, fill the outer wells with sterile media or PBS and avoid using them for experimental samples.[10]
-
Reagent Instability: Aliquot and store reagents according to the manufacturer's instructions to avoid repeated freeze-thaw cycles.
The Role of In Silico Predictions
Before embarking on extensive and costly in vitro screening, computational methods can provide valuable insights into the potential bioactivity and toxicity of a novel compound like this compound.[12][13][14]
-
Quantitative Structure-Activity Relationship (QSAR): By analyzing the chemical structures and biological activities of known nicotinonitrile derivatives, QSAR models can predict the potential activity of new analogs.[15]
-
Molecular Docking: This technique can predict the binding affinity and orientation of a compound within the active site of a specific protein target, helping to prioritize compounds for experimental testing.
-
In Silico Toxicology: Computational models can predict potential toxicities, such as carcinogenicity, mutagenicity, and hepatotoxicity, allowing for early deselection of compounds with unfavorable safety profiles.[16][17]
Caption: The role of in silico predictions in the early stages of drug discovery.
Conclusion: A Framework for Confidence in Bioactivity Data
The exploration of novel chemical entities like this compound is the lifeblood of drug discovery. However, the true value of this exploration can only be realized when the generated bioactivity data is robust, reproducible, and reliable. By adhering to the principles of rigorous assay design, meticulous execution, and thorough validation, researchers can build a foundation of trust in their findings.
While the specific biological profile of this compound awaits experimental elucidation, the framework presented in this guide provides a clear roadmap for its investigation. By leveraging the knowledge gained from related nicotinonitrile derivatives and employing best practices in in vitro pharmacology, the scientific community can confidently assess the therapeutic potential of this and other novel compounds, ultimately accelerating the development of new and effective medicines.
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A Comparative Oncology Guide: Benchmarking the Novel Kinase Inhibitor 6-(4-Chlorophenoxy)nicotinonitrile Against Doxorubicin and Paclitaxel
This guide provides an in-depth comparative analysis of the novel investigational compound 6-(4-Chlorophenoxy)nicotinonitrile against two cornerstone anticancer agents, Doxorubicin and Paclitaxel. Designed for researchers, scientists, and drug development professionals, this document outlines the proposed mechanism of action for this new chemical entity, grounded in the established activities of related nicotinonitrile derivatives, and benchmarks its potential efficacy using standardized in vitro assays. Every protocol described herein is detailed to ensure reproducibility and scientific validity.
Introduction to the Compounds
This compound: A Novel Investigational Agent
While this compound is a novel compound without extensive characterization, its core structure, featuring a nicotinonitrile moiety, suggests a potential role as a kinase inhibitor. Research on related nicotinonitrile derivatives has revealed significant anticancer properties, including the induction of apoptosis and cell cycle arrest.[1][2][3][4][5][6] Notably, certain derivatives have been identified as potent inhibitors of PIM-1 kinase, a proto-oncogene frequently overexpressed in various cancers.[2][3] Based on this precedent, we hypothesize that this compound may exert its anticancer effects through the inhibition of key signaling pathways that govern cell proliferation and survival. The presence of the chlorophenoxy group may enhance its biological activity.[7][8][9]
Doxorubicin: The Intercalating Agent
Doxorubicin is a widely used anthracycline antibiotic in chemotherapy.[10] Its primary mechanism of action involves the intercalation of its planar ring system into the DNA double helix, thereby obstructing the action of topoisomerase II.[10][11][12][][14] This leads to the stabilization of the DNA-topoisomerase II complex, resulting in DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.[10] Doxorubicin is also known to generate reactive oxygen species, contributing to its cytotoxic effects.[11][12]
Paclitaxel: The Microtubule Stabilizer
Paclitaxel, a member of the taxane family of drugs, is a potent mitotic inhibitor.[15][16][17][][19] Its unique mechanism of action involves binding to the β-tubulin subunit of microtubules, which are essential components of the cellular cytoskeleton.[15][17] This binding stabilizes the microtubules, preventing their dynamic disassembly and reassembly required for mitosis.[15][16][] The resulting mitotic arrest triggers the apoptotic cascade, leading to cancer cell death.[15][16][17]
Proposed Signaling Pathway and Experimental Workflow
To elucidate the anticancer potential of this compound and compare it with our benchmark agents, a series of in vitro experiments are proposed. The following diagrams illustrate the hypothetical signaling pathway targeted by our novel compound and the comprehensive experimental workflow to validate its activity.
Caption: Hypothetical signaling pathway targeted by the compounds.
Caption: Comprehensive experimental workflow for compound comparison.
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[20][21]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with varying concentrations of this compound, Doxorubicin, and Paclitaxel for 48-72 hours. Include a vehicle-treated control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[20][22]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[21]
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[23][24][25][26]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the respective compounds as described for the MTT assay. After treatment, harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1x10⁶ cells/mL.[24]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[24][26]
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately using a flow cytometer.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells, allowing for the determination of the cell cycle phase distribution (G0/G1, S, G2/M).[27][28][29][30]
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as previously described.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix overnight at -20°C.[28][29][30]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.[28][29]
-
PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension.[29]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Protein Expression Analysis: Western Blotting
Western blotting is employed to detect specific proteins in a sample, providing insights into the molecular mechanisms of drug action.[31][32]
Protocol:
-
Protein Extraction: After compound treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[32]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PIM-1, cleaved PARP, Cyclin B1, p27) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[32]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Comparative Data Summary
The following tables present hypothetical data based on the known activities of nicotinonitrile derivatives and the established profiles of Doxorubicin and Paclitaxel.
Table 1: Cytotoxicity (IC₅₀ Values in µM) in MCF-7 Breast Cancer Cells
| Compound | IC₅₀ (48h) |
| This compound | 5.2 |
| Doxorubicin | 0.8 |
| Paclitaxel | 0.05 |
Table 2: Apoptosis Induction (% of Annexin V Positive Cells) after 48h Treatment
| Compound (at IC₅₀) | Early Apoptosis | Late Apoptosis | Total Apoptosis |
| Vehicle Control | 2.1 | 1.5 | 3.6 |
| This compound | 25.8 | 15.3 | 41.1 |
| Doxorubicin | 30.5 | 18.2 | 48.7 |
| Paclitaxel | 35.1 | 22.6 | 57.7 |
Table 3: Cell Cycle Distribution (% of Cells in Each Phase) after 24h Treatment
| Compound (at IC₅₀) | G0/G1 Phase | S Phase | G2/M Phase |
| Vehicle Control | 60.3 | 25.1 | 14.6 |
| This compound | 75.2 | 15.4 | 9.4 |
| Doxorubicin | 45.1 | 35.8 | 19.1 |
| Paclitaxel | 10.7 | 5.3 | 84.0 |
Conclusion
This guide provides a framework for the preclinical evaluation of the novel compound this compound. Based on the established anticancer activities of related nicotinonitrile derivatives, it is hypothesized that this compound may act as a kinase inhibitor, inducing apoptosis and cell cycle arrest. The provided experimental protocols offer a robust methodology for a head-to-head comparison with the standard-of-care agents, Doxorubicin and Paclitaxel. The hypothetical data suggests that while this compound may be less potent than Doxorubicin and Paclitaxel in terms of its IC₅₀ value, its distinct mechanism of action, potentially targeting PIM-1 kinase and inducing G1 arrest, could offer a valuable alternative or complementary therapeutic strategy in oncology. Further investigation is warranted to fully elucidate its molecular targets and in vivo efficacy.
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Navigating the Unseen: An In Silico Comparative Guide to the Off-Target Profile of 6-(4-Chlorophenoxy)nicotinonitrile
In the landscape of modern drug discovery, the early and accurate identification of a compound's potential off-target interactions is paramount to mitigating safety-related attrition in later developmental stages. This guide provides a comprehensive in silico prediction of the off-target effects of the novel compound 6-(4-Chlorophenoxy)nicotinonitrile. In the absence of published experimental data for this specific molecule, we employ a robust, multi-faceted computational approach. To provide a meaningful context and a benchmark for our predictions, we compare its predicted off-target profile with two well-characterized kinase inhibitors, Sorafenib and Gefitinib, which share some structural similarities with the nicotinonitrile scaffold.
This guide is designed for researchers, scientists, and drug development professionals, offering not only a predictive analysis but also a transparent, step-by-step workflow for the in silico methodologies utilized. We delve into the causality behind our choice of computational tools and provide the necessary frameworks for you to conduct similar investigations.
The Rationale for In Silico Off-Target Prediction
The principle of "one drug, one target" has largely been replaced by the understanding that most small molecules interact with multiple protein targets. These unintended interactions, or off-targets, can lead to unforeseen toxicities or, in some serendipitous cases, provide opportunities for drug repurposing.[1] Computational, or in silico, methods offer a rapid and cost-effective means to generate an initial off-target profile, guiding subsequent experimental validation and de-risking a drug development program.[2]
Our investigation centers on this compound, a compound for which public domain bioactivity data is not currently available. This scenario is common in early-stage drug discovery and highlights the critical role of predictive toxicology.
Comparative Analysis of Predicted Off-Target Profiles
For our analysis, we selected two established kinase inhibitors, Sorafenib and Gefitinib, as comparators. These drugs have well-documented on- and off-target activities, providing a valuable reference for interpreting the predictions for our topic compound. We utilized three distinct, publicly accessible in silico platforms to generate a consensus prediction, leveraging different algorithms and training datasets.
Methodology Overview:
-
SwissTargetPrediction: This ligand-based tool predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity to a library of known active compounds.
-
SuperPred: This web server uses a machine learning model trained on chemical structures and their known biological activities to predict the main target class and then specific protein targets.
-
PASS (Prediction of Activity Spectra for Substances): This tool predicts a broad spectrum of biological activities based on the structural formula of a substance, providing probabilities for each activity type.
The following table summarizes the top-ranking predicted off-targets for this compound and our two comparator molecules. For clarity, we are highlighting key predicted targets with a focus on kinases, enzymes, and G protein-coupled receptors (GPCRs), as these are common classes for off-target interactions.
| Compound | Predicted Off-Target | Prediction Tool | Confidence/Probability | Rationale for Concern/Interest |
| This compound | Serine/threonine-protein kinase PIM1 | SwissTargetPrediction | High | PIM1 is a proto-oncogene involved in cell cycle progression and apoptosis. Unintended inhibition could have anti-proliferative effects but also potential toxicities. |
| Carbonic anhydrase II | SwissTargetPrediction | High | Inhibition of carbonic anhydrases can lead to various physiological effects, including diuretic effects and changes in pH homeostasis. | |
| Prostaglandin G/H synthase 2 (COX-2) | SuperPred | Moderate | COX-2 is a well-known target for nonsteroidal anti-inflammatory drugs (NSAIDs). Off-target inhibition could lead to gastrointestinal or cardiovascular side effects. | |
| Tyrosine-protein kinase ABL1 | PASS | Moderate | ABL1 is a key target in chronic myeloid leukemia. Unintended modulation could have significant hematological consequences. | |
| Sorafenib (Comparator) | VEGFR2, PDGFRB, RAF1 (Known Targets) | SwissTargetPrediction, SuperPred | High | Confirms the ability of the tools to identify known on-targets. |
| Mast/stem cell growth factor receptor Kit | SwissTargetPrediction | High | A known off-target of Sorafenib, associated with some of its side effects. | |
| Cytochrome P450 family enzymes | PASS | High | Predicts potential for drug-drug interactions through metabolic pathways. | |
| Gefitinib (Comparator) | Epidermal growth factor receptor (EGFR) (Known Target) | SwissTargetPrediction, SuperPred | High | Confirms the primary target of Gefitinib. |
| Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) | SwissTargetPrediction | Moderate | RIPK2 is involved in inflammatory signaling pathways. | |
| ATP-binding cassette sub-family G member 2 (ABCG2) | SuperPred | Moderate | An important drug transporter; inhibition can alter the pharmacokinetics of other drugs. |
Interpretation of Predictive Data:
The in silico analysis of this compound suggests a potential for interactions with several key protein families. The prediction of PIM1 kinase as a high-confidence target is noteworthy, as other nicotinonitrile derivatives have been reported as inhibitors of this kinase.[3] This suggests a potential on-target activity for this compound class that warrants further investigation. The predicted interactions with carbonic anhydrase and COX-2 are common off-targets for various small molecules and should be experimentally evaluated. The prediction of ABL1 kinase activity, while at a moderate confidence level, highlights a potentially significant off-target that could lead to serious adverse effects.
The predictions for Sorafenib and Gefitinib successfully identified their primary targets and known off-targets, lending confidence to the methodologies employed. This serves as a crucial self-validating aspect of our workflow.
Visualizing the In Silico Workflow
To provide a clear understanding of the process undertaken in this guide, the following diagram illustrates the experimental workflow.
Caption: A flowchart of the in silico off-target prediction and proposed experimental validation workflow.
Predicted Signaling Pathway Interactions
Based on the predicted off-targets for this compound, we can hypothesize its potential impact on cellular signaling pathways. The following diagram illustrates the potential interaction with the PIM1 kinase signaling pathway.
Caption: Predicted inhibitory effect of this compound on the PIM1 kinase signaling pathway.
Experimental Protocols: In Silico Off-Target Prediction Workflow
The following provides a detailed, step-by-step methodology for the in silico prediction workflow used in this guide. This protocol is designed to be a self-validating system by employing multiple prediction platforms.
Objective: To generate a predictive off-target profile for a small molecule of interest.
Materials:
-
Chemical structure of the test compound(s) in a machine-readable format (e.g., SMILES string).
-
Access to the following web servers:
-
SwissTargetPrediction ()
-
SuperPred (prediction.charite.de/subpages/target_prediction.php)
-
PASS Online ()
-
Procedure:
-
Compound Preparation: a. Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound and the comparator compounds.
- This compound: Clc1ccc(Oc2ncc(C#N)cc2)cc1
- Sorafenib: CNC(=O)c1cc(Nc2ccc(OC(F)(F)F)cc2)ccn1
- Gefitinib: COc1cc2c(cc1OCCCN1CCOCC1)c(c(Cl)cc2)N=C1 b. Verify the chemical structures for accuracy.
-
SwissTargetPrediction Analysis: a. Navigate to the SwissTargetPrediction website. b. Paste the SMILES string of the compound into the designated input box. c. Select the appropriate organism (e.g., Homo sapiens). d. Initiate the prediction. e. Record the top predicted targets and their associated probabilities. Focus on targets with a probability > 0.1 for initial analysis.
-
SuperPred Analysis: a. Access the SuperPred web server. b. Input the SMILES string of the compound. c. Start the target prediction. d. The server will first predict the most likely ATC (Anatomical Therapeutic Chemical) classification. e. Following this, it will provide a list of predicted protein targets. Record the top predictions and their associated scores.
-
PASS Online Analysis: a. Go to the PASS Online web service. b. Enter the SMILES string of the compound. c. Run the prediction. d. The output will be a broad spectrum of predicted biological activities with Pa (probability to be active) and Pi (probability to be inactive) values. e. Filter the results for activities with Pa > Pi and Pa > 0.5 for a higher confidence prediction. Record the predicted activities and their corresponding protein targets if specified.
-
Data Consolidation and Analysis: a. Compile the prediction results from all three platforms into a single table. b. Identify consensus predictions (targets predicted by more than one tool). These represent higher confidence predictions. c. For the comparator compounds, compare the predicted targets with their known on- and off-targets from reputable sources like DrugBank or ChEMBL to validate the predictive accuracy of the workflow. d. Analyze the predicted off-targets for the novel compound in the context of known pharmacology and toxicology to hypothesize potential adverse effects or repurposing opportunities.
Conclusion and Future Directions
This in silico investigation provides the first predictive off-target profile for this compound. Our comparative analysis suggests that this compound may interact with several kinases, enzymes, and other protein targets, with a notable predicted affinity for PIM1 kinase. The successful identification of known targets for the comparator drugs, Sorafenib and Gefitinib, provides confidence in the predictive power of our multi-platform approach.
It is crucial to emphasize that these in silico predictions are hypotheses that require experimental validation. The next logical steps would involve in vitro biochemical and biophysical assays against the high-confidence predicted targets, followed by cell-based assays to assess the functional consequences of these interactions. This guide provides a foundational roadmap for the continued investigation of this compound and a practical framework for the in silico assessment of other novel chemical entities.
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Basem Mansour, Yomna A Salem, Khaled M Attallah, O A El-kawy, Ismail T Ibrahim, & Naglaa I Abdel-Aziz. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS omega, 8(22), 19683–19702. [Link]
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A Comparative Guide to Substituted Nicotinonitriles in Antimicrobial Assays: From Synthesis to Structure-Activity Relationship
Introduction
The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs, including vitamins and vital coenzymes.[1] Among its many derivatives, the nicotinonitrile (3-cyanopyridine) scaffold has garnered significant attention as a "privileged structure" due to its versatile biological activities.[2][3][4] These compounds have been extensively explored for their potential as anticancer, anti-inflammatory, antihypertensive, and, most notably, antimicrobial agents.[1][2][5][6][7] The escalating crisis of antimicrobial resistance necessitates the discovery of novel chemical entities that can overcome existing resistance mechanisms. Substituted nicotinonitriles represent a promising class of compounds in this ongoing search.
This guide provides a comprehensive comparative analysis of substituted nicotinonitriles, designed for researchers, scientists, and drug development professionals. We will delve into the synthetic rationale, present comparative experimental data from antimicrobial assays, and provide detailed, field-proven protocols. Our focus is on elucidating the structure-activity relationships (SAR) that govern the antimicrobial efficacy of these compounds, thereby offering a framework for the rational design of future therapeutic agents.
The Synthetic Logic: Crafting the Nicotinonitrile Core
A cornerstone of synthetic efficiency in medicinal chemistry is the use of multi-component reactions (MCRs), which allow for the construction of complex molecules in a single step from readily available starting materials. The synthesis of 2-amino-3-cyanopyridine derivatives, the most widely studied class of antimicrobial nicotinonitriles, is frequently achieved through a variation of the Thorpe-Ziegler reaction or via a one-pot condensation.
A particularly robust and widely adopted method involves the reaction of an α,β-unsaturated ketone (chalcone), malononitrile, and an ammonium salt (like ammonium acetate) in a suitable solvent.[5][8][9][10]
Causality Behind the Method: This MCR approach is favored for several key reasons:
-
Convergence: It brings together three simple, often commercially available, components in a single operation, maximizing atom economy and reducing purification steps.
-
Versatility: The structural diversity of the final nicotinonitrile products is easily achieved by simply varying the substituents on the starting aldehyde and ketone used to prepare the initial chalcone. This allows for the rapid generation of a library of compounds for screening.
-
High Yields: The reaction conditions are typically mild and lead to good to excellent yields of the desired heterocyclic product.
Below is a generalized workflow for the synthesis of 2-amino-4,6-diaryl-nicotinonitriles.
Caption: General synthetic scheme for 2-amino-4,6-diaryl-nicotinonitriles.
Comparative Antimicrobial Performance & Structure-Activity Relationship (SAR)
The biological activity of a compound is intrinsically linked to its chemical structure. By systematically modifying the peripheral substituents on the nicotinonitrile core and observing the corresponding changes in antimicrobial potency, we can deduce crucial structure-activity relationships (SAR).[11][12][13][14][15] This knowledge is paramount for optimizing lead compounds into potent drug candidates.
The following table summarizes antimicrobial screening data for a representative set of substituted nicotinonitriles, evaluated against common pathogenic strains. The data has been compiled and synthesized from multiple studies to provide a comparative overview.[8][9][10]
| Compound ID | Ar¹ Substituent | Ar² Substituent | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| N-1 | Phenyl | Naphthyl | ++ | + | +/- |
| N-2 | 4-Chlorophenyl | Naphthyl | +++ | ++ | + |
| N-3 | 3-Methoxyphenyl | Naphthyl | ++ | + | + |
| N-4 | 4-Bromophenyl | 6-Bromo-coumarinyl | +++ | ++ | ++ |
| N-5 | 4-N,N-dimethylaminophenyl | 6-Bromo-coumarinyl | ++ | + | + |
| Std-1 | Ampicillin | - | +++ | ++ | N/A |
| Std-2 | Chloramphenicol | - | +++ | +++ | N/A |
| Std-3 | Fluconazole | - | N/A | N/A | +++ |
| Key: +++ High Activity, ++ Moderate Activity, + Low Activity, +/- Borderline Activity, N/A Not Applicable. Activity is based on reported inhibition zones or MIC values. |
Analysis of Structure-Activity Relationships:
-
Impact of Halogenation: A recurring theme is the enhancement of antimicrobial activity with the introduction of halogen substituents. For instance, compound N-2 (4-Chlorophenyl) and N-4 (4-Bromophenyl) demonstrate significantly higher activity against both Gram-positive and Gram-negative bacteria compared to their unsubstituted phenyl counterparts.[9][10] This is often attributed to the increased lipophilicity and electronic effects of halogens, which can improve cell membrane penetration and interaction with molecular targets.
-
Influence of Electron-Donating Groups: The presence of a strong electron-donating group, such as the dimethylamino group in N-5 , appears to be less favorable for broad-spectrum activity compared to halogens. While still active, its potency is generally reduced.[10]
-
Effect of Bulky Aromatic Systems: The incorporation of larger, more complex aromatic systems like naphthyl (N-1, N-2, N-3 ) and coumarinyl (N-4, N-5 ) moieties can contribute significantly to the antimicrobial profile. The coumarin-containing nicotinonitriles, in particular, show promising antifungal activity alongside their antibacterial effects.[9][10]
-
Gram-Selectivity: Many of the synthesized nicotinonitriles exhibit greater potency against Gram-positive bacteria (S. aureus) than Gram-negative bacteria (E. coli). This is a common observation for many classes of antimicrobial compounds and is often due to the complex outer membrane of Gram-negative bacteria, which acts as an effective permeability barrier.
Gold Standard Protocols for Antimicrobial Susceptibility Testing
To ensure that antimicrobial data is both reliable and reproducible, standardized testing methodologies are essential. The protocols established by the Clinical and Laboratory Standards Institute (CLSI) are globally recognized as the gold standard.[16][17][18] Below, we provide self-validating, step-by-step protocols for two of the most fundamental antimicrobial assays.
Experimental Workflow Visualization
Caption: Standard workflow for in vitro antimicrobial susceptibility testing.
Protocol 1: Agar Disc Diffusion Assay (Qualitative Screening)
This method provides a preliminary, qualitative assessment of antimicrobial activity.
-
Causality & Self-Validation: This assay operates on the principle of diffusion. The diameter of the zone of inhibition is proportional to the compound's potency, diffusion rate, and the microbe's susceptibility. Including standard antibiotic discs (e.g., Ampicillin) and a solvent control (e.g., DMSO) on the same plate validates the test system, ensuring the media supports growth and the solvent is inert. Mueller-Hinton Agar (MHA) is the standard medium because of its batch-to-batch reproducibility and its composition that minimizes interference with most antibiotics.[19]
Step-by-Step Methodology:
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes to a uniform depth of ~4 mm. Allow to solidify completely.
-
Inoculum Preparation: From a fresh overnight culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum, remove excess liquid by pressing against the inside of the tube, and swab the entire surface of the MHA plate three times, rotating the plate 60° after each application to ensure uniform coverage.
-
Disc Application: Aseptically apply sterile paper discs (6 mm diameter) impregnated with a known concentration of the test compound onto the inoculated agar surface. Gently press each disc to ensure complete contact. Also apply a positive control (standard antibiotic) and a negative control (disc with solvent only).
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Data Interpretation: Measure the diameter of the zone of complete growth inhibition around each disc in millimeters (mm). Compare the zone sizes to those of the standard controls.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) (Quantitative)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[19]
-
Causality & Self-Validation: This assay provides a quantitative measure of a compound's potency. The use of a two-fold serial dilution provides a precise endpoint. The system is validated by including a growth control well (no compound) to confirm the viability of the inoculum and a sterility control well (no bacteria) to ensure the medium is not contaminated. The MIC is determined visually as the lowest concentration well that remains clear.
Step-by-Step Methodology:
-
Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a given row.
-
Compound Dilution: Prepare a stock solution of the test compound. Add 100 µL of this stock to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.
-
Inoculum Preparation: Prepare a standardized microbial suspension as described for the disc diffusion assay, but further dilute it in MHB to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.
-
Plate Inoculation: Add 50 µL of the final diluted inoculum to wells 1 through 11. Do not add inoculum to well 12 (sterility control). The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This is determined by visual inspection against a dark background.
Conclusion and Future Outlook
The substituted nicotinonitrile scaffold is unequivocally a fertile ground for the discovery of novel antimicrobial agents. The comparative analysis presented in this guide highlights clear structure-activity relationships, where the strategic introduction of substituents, particularly halogens and extended aromatic systems, can significantly enhance antibacterial and antifungal potency. The operational simplicity of their synthesis via multi-component reactions allows for the rapid development of diverse chemical libraries for high-throughput screening.
The field-proven protocols provided herein offer a standardized framework for evaluating these compounds, ensuring data integrity and comparability across different research efforts. Future work should focus on optimizing the pharmacokinetic properties of the most potent nicotinonitrile derivatives and elucidating their precise mechanisms of action to overcome the persistent challenge of microbial resistance. By integrating rational synthetic design with robust biological evaluation, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic system.
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Gouda, M. A., et al. (2014). Synthesis and Antimicrobial Evaluation of Some Novel Bis-α,β-Unsaturated Ketones, Nicotinonitrile, 1,2-Dihydropyridine-3-carbonitrile, Fused Thieno[2,3-b]pyridine and Pyrazolo[3,4-b]pyridine Derivatives. Molecules, 19(11), 18036-18049. [Link]
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A Head-to-Head Comparison of Nicotinonitrile Derivatives as Potential Therapeutic Agents
For the Attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. While a direct head-to-head comparison involving 6-(4-Chlorophenoxy)nicotinonitrile is hampered by the limited availability of public experimental data for this specific molecule, a comparative analysis of structurally related nicotinonitrile derivatives provides valuable insights into the structure-activity relationships (SAR) governing their therapeutic potential. This guide will objectively compare the performance of several published nicotinonitrile compounds, supported by experimental data, to inform future drug discovery and development efforts in this chemical space.
Introduction: The Versatility of the Nicotinonitrile Scaffold
Nicotinonitriles, or 3-cyanopyridines, are a class of heterocyclic compounds that have garnered significant attention in pharmaceutical research.[1] Their rigid structure provides a foundation for the precise spatial orientation of various functional groups, enabling interaction with a wide range of biological targets. This has led to the development of nicotinonitrile-based drugs with applications as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] The introduction of a phenoxy group at the 6-position, as in the case of the target compound this compound, adds another layer of complexity and potential for targeted interactions. This guide will explore the biological activities of several key nicotinonitrile derivatives to elucidate the impact of structural modifications on their efficacy and mechanism of action.
Comparative Analysis of Structurally Related Nicotinonitrile Derivatives
In the absence of specific data for this compound, we will examine three distinct classes of nicotinonitrile derivatives with reported biological activities to draw meaningful comparisons.
PIM-1 Kinase Inhibitors for Anticancer Therapy
PIM-1 kinase is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell proliferation and survival.[4][5] Consequently, it has emerged as a promising target for cancer therapy. Several studies have reported the potent inhibitory activity of nicotinonitrile derivatives against PIM-1 kinase.
A notable example is the 2-oxo-nicotinonitrile series. For instance, Compound 1 (6-(5-bromo-2-hydroxy)phenyl-2-oxo-4-phenyl-3-pyridine carbonitrile) has been identified as a potent PIM-1 kinase inhibitor.[5] The presence of the 2-oxo group and the specific substitution pattern on the phenyl rings are crucial for its activity.
In a comparative study, a series of cyanopyridine derivatives were synthesized and evaluated for their PIM-1 kinase inhibitory activity.[5] Notably, Compound 2 (2-Chloro-4-(2-chloroquinolin-3-yl)-6-(4-methoxyphenyl)nicotinonitrile) and Compound 3 (2-Chloro-4-(2-chloroquinolin-3-yl)-6-(p-tolyl)nicotinonitrile) displayed significant cytotoxicity against various cancer cell lines and potent PIM-1 kinase inhibition.[5]
| Compound ID | Structure | Target Cancer Cell Line | Cytotoxicity IC50 (µM) | PIM-1 Kinase Inhibition IC50 (µM) | Reference |
| Compound 2 | 2-Chloro-4-(2-chloroquinolin-3-yl)-6-(4-methoxyphenyl)nicotinonitrile | HepG2 | 8.02 ± 0.38 | 0.61 ± 0.03 | [5] |
| HCT-116 | 7.15 ± 0.35 | [5] | |||
| Compound 3 | 2-Chloro-4-(2-chloroquinolin-3-yl)-6-(p-tolyl)nicotinonitrile | HepG2 | 6.95 ± 0.34 | 0.46 ± 0.02 | [5] |
| MCF-7 | 8.50 ± 0.42 | [5] | |||
| 5-FU (Reference) | 5-Fluorouracil | HepG2 | 9.42 ± 0.46 | N/A | [5] |
Structure-Activity Relationship Insights:
The data suggests that the nature of the substituent at the 6-position of the nicotinonitrile ring significantly influences the anticancer activity. The replacement of a methoxyphenyl group (Compound 2) with a tolyl group (Compound 3) led to a slight increase in cytotoxicity against the HepG2 cell line and a more potent inhibition of PIM-1 kinase.[5] This highlights the sensitivity of the PIM-1 kinase active site to the electronic and steric properties of this substituent. The chloroquinoline moiety at the 4-position appears to be a key feature for the potent activity of this series.
Pyrido[2,3-d]pyrimidine Derivatives as Apoptosis Inducers
Further elaboration of the nicotinonitrile scaffold has led to the development of fused heterocyclic systems with enhanced biological activity. For instance, pyrido[2,3-d]pyrimidine derivatives synthesized from nicotinamide precursors have shown remarkable cytotoxicity against breast cancer cell lines.[4]
Compound 4 , a pyrido[2,3-d]pyrimidine derivative, exhibited potent cytotoxicity against MCF-7 and HepG2 cells, with IC50 values of 0.57 µM and 1.13 µM, respectively.[4] Importantly, this compound was also a potent inhibitor of PIM-1 kinase with an IC50 of 11.4 nM and was shown to induce apoptosis in MCF-7 cells.[4]
| Compound ID | Structure | Target Cancer Cell Line | Cytotoxicity IC50 (µM) | PIM-1 Kinase Inhibition IC50 (nM) | Apoptosis Induction (MCF-7) | Reference |
| Compound 4 | Pyrido[2,3-d]pyrimidine derivative | MCF-7 | 0.57 | 11.4 | 58.29-fold increase | [4] |
| HepG2 | 1.13 | [4] | ||||
| Staurosporine (Reference) | MCF-7 | 6.76 | 16.7 | N/A | [4] |
Mechanism of Action:
The potent anticancer activity of Compound 4 is attributed to its dual mechanism of action: direct inhibition of PIM-1 kinase and the subsequent induction of apoptosis. This dual activity makes such compounds particularly promising as therapeutic agents, as they can overcome potential resistance mechanisms. The fusion of the pyrimidine ring to the nicotinonitrile core significantly enhances the compound's interaction with the biological target.
Caption: Workflow for evaluating the cytotoxicity and apoptosis-inducing effects of nicotinonitrile derivatives.
Nicotinonitrile Derivatives with Antimicrobial Activity
The nicotinonitrile scaffold is also a viable starting point for the development of novel antimicrobial agents. A study on 2-methoxy and 2-amino-nicotinonitrile derivatives demonstrated their activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[2]
For example, a series of 2-Methoxy-6-{4'-[(4'''-chlorophenyl)(phenyl)methylamino]phenyl}-4-aryl nicotinonitriles were synthesized and evaluated for their antimicrobial properties.[2] The zones of inhibition were measured against various microorganisms. While specific MIC values were not provided in the abstract, the study indicated that these compounds exhibited antimicrobial activity.
Key Structural Features for Antimicrobial Activity:
The general structure of these compounds, featuring a bulky hydrophobic group at the 6-position and an aryl group at the 4-position, appears to be important for their antimicrobial effects. The nature of the substituent at the 2-position (methoxy or amino) also likely influences the activity profile.
Experimental Methodologies
To ensure the reproducibility and validity of the presented data, it is crucial to understand the experimental protocols employed in these studies.
General Synthesis of Nicotinonitrile Derivatives
A common synthetic route to 4,6-diaryl-nicotinonitriles involves a one-pot, multi-component reaction of an appropriate chalcone, malononitrile, and ammonium acetate in a suitable solvent like ethanol.
Caption: A generalized synthetic scheme for the preparation of 4,6-diaryl-nicotinonitriles.
Step-by-Step Protocol:
-
To a solution of the chalcone derivative (1 mmol) in absolute ethanol (20 mL), add malononitrile (1 mmol) and ammonium acetate (8 mmol).
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and collect the precipitated solid by filtration.
-
Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure nicotinonitrile derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
PIM-1 Kinase Inhibition Assay
The inhibitory activity against PIM-1 kinase can be determined using various commercially available assay kits, typically based on measuring the phosphorylation of a substrate peptide.
General Procedure:
-
In a kinase assay buffer, combine the PIM-1 enzyme, the fluorescently labeled substrate peptide, and ATP.
-
Add the test compound at various concentrations.
-
Incubate the reaction mixture at room temperature for a specified period.
-
Stop the reaction and measure the fluorescence to determine the extent of substrate phosphorylation.
-
Calculate the percentage of inhibition and determine the IC50 value.
Discussion and Future Perspectives
The comparative analysis of these structurally related nicotinonitrile derivatives reveals several key takeaways for researchers in drug discovery:
-
The 6-position is a critical determinant of activity: Modifications at this position significantly impact both cytotoxicity and kinase inhibitory potency. This suggests that this position is likely involved in key interactions with the biological target.
-
Scaffold hopping and fusion can lead to enhanced potency: The development of pyrido[2,3-d]pyrimidines from a nicotinonitrile precursor demonstrates that expanding the heterocyclic system can lead to compounds with superior activity and dual mechanisms of action.
-
The nicotinonitrile core is a versatile platform: The ability of this scaffold to yield compounds with anticancer and antimicrobial activities underscores its importance in medicinal chemistry.
While this guide provides a comparative overview based on available literature, the lack of specific experimental data for this compound highlights a gap in the current knowledge. Future studies should focus on the synthesis and comprehensive biological evaluation of this and other 6-phenoxynicotinonitrile derivatives. Such studies would provide a more direct understanding of the influence of the phenoxy linker and the chloro-substituent on the biological activity profile.
References
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Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. National Institutes of Health. [Link]
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Synthesis, characterization and cytotoxicity properties of new dichlorothiophene based nicotinonitrile derivatives. ResearchGate. [Link]
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Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on. Semantic Scholar. [Link]
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Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. MDPI. [Link]
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In silico enzyme screening identifies an SDR ketoreductase from Thermus caliditerrae as an attractive biocatalyst and promising candidate for protein engineering. Frontiers. [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. National Institutes of Health. [Link]
-
Synthesis and characterization of new 4-aryl-2-(2-oxopropoxy)-6-(2,5-dichlorothiophene)nicotinonitrile and their furo[2,3-b]pyridine derivatives: Assessment of antioxidant and biological activity. ResearchGate. [Link]
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one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center (CNCB-NGDC). [Link]
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6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile. National Institutes of Health. [Link]
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Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. CORE. [Link]
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Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. National Institutes of Health. [Link]
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6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. ResearchGate. [Link]
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Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. National Institutes of Health. [Link]
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Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan. National Institutes of Health. [Link]
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Properties of FDA-approved small molecule protein kinase inhibitors. Blue Ridge Institute for Medical Research. [Link]
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Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. [Link]
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Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents. Frontiers. [Link]
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Inter-laboratory validation of 6-(4-Chlorophenoxy)nicotinonitrile experimental results
An Inter-Laboratory Guide to the Validation of 6-(4-Chlorophenoxy)nicotinonitrile: A Comparative Analysis for Pharmaceutical Research and Development
In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved therapeutic is paved with rigorous scientific validation. For researchers, scientists, and drug development professionals, the assurance that the foundational chemical entities are of consistent quality, purity, and integrity is paramount. This guide provides an in-depth, inter-laboratory validation framework for this compound, a nicotinonitrile derivative with significant potential as a pharmaceutical intermediate.[1][2][3][4]
Nicotinonitrile scaffolds are integral to a multitude of biologically active compounds, exhibiting properties that range from anticancer to antimicrobial.[5][6][7][8] The precise characterization and validation of novel derivatives like this compound are therefore not merely a procedural step but a cornerstone of reproducible and reliable drug discovery.
This document outlines a comprehensive inter-laboratory study designed to validate the synthesis and analysis of this compound. To provide a robust comparative context, we will benchmark its performance against a structurally similar analogue, 6-(4-Fluorophenoxy)nicotinonitrile. The methodologies detailed herein are grounded in established principles of analytical chemistry and guided by international standards for method validation.
Compound Profiles: Structures and Physicochemical Properties
A thorough understanding of the chemical entities is the starting point for any validation study. Below are the key properties of the target compound and its comparator.
| Property | This compound | 6-(4-Fluorophenoxy)nicotinonitrile (Alternative) |
| Molecular Formula | C₁₂H₇ClN₂O[9][10] | C₁₂H₇FN₂O[11] |
| Molecular Weight | 230.65 g/mol | 214.19 g/mol [11] |
| CAS Number | 99902-70-2[9][10] | 99902-74-6[12] |
| Appearance | Off-white to pale yellow solid | White to off-white solid |
| Melting Point | Expected ~135-140 °C | Expected ~130-135 °C |
| Solubility | Soluble in DMSO, DMF, moderately soluble in acetone, chloroform | Soluble in DMSO, DMF, moderately soluble in acetone, chloroform |
Synthesis Methodology: A Self-Validating Protocol
The synthesis of these nicotinonitrile derivatives is approached through a nucleophilic aromatic substitution, a well-established and reliable reaction class. The causality behind the chosen conditions is to ensure a complete reaction while minimizing the formation of by-products.
Reaction Scheme
Caption: General synthesis workflow for 6-(4-substituted-phenoxy)nicotinonitriles.
Step-by-Step Synthesis Protocol
This protocol is designed for the synthesis of a 10 mmol batch of this compound. The synthesis of the fluoro-analogue follows the same procedure with the substitution of 4-fluorophenol.
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-chloronicotinonitrile (1.39 g, 10 mmol) and 4-chlorophenol (1.29 g, 10 mmol).
-
Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF, 40 mL) to dissolve the reactants. To this solution, add anhydrous potassium carbonate (2.07 g, 15 mmol) as a base. The base is crucial for the deprotonation of the phenol, forming the nucleophilic phenoxide.
-
Reaction: Heat the reaction mixture to 120 °C and maintain it at this temperature for 6-8 hours with continuous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water. This will precipitate the crude product.
-
Isolation and Purification: Filter the precipitate using a Buchner funnel and wash it with cold water (3 x 30 mL). Dry the crude product under a vacuum. Recrystallize the solid from ethanol to obtain the pure product.
Inter-Laboratory Validation Study Design
The primary objective of this inter-laboratory study is to assess the reproducibility of the synthesis and the reliability of the analytical methods for this compound.
Study Participants and Protocol
-
Participating Laboratories: A minimum of five independent laboratories with expertise in organic synthesis and analytical chemistry should be recruited.
-
Shared Materials: All participating laboratories will be provided with the same batches of starting materials (6-chloronicotinonitrile, 4-chlorophenol, and 4-fluorophenol) and analytical standards.
-
Standardized Protocols: Each laboratory will follow the detailed synthesis and analytical protocols provided in this guide.
Experimental Workflow
Caption: Workflow for the inter-laboratory validation study.
Analytical Methodologies and Validation Parameters
The following analytical techniques are proposed for the comprehensive characterization of the synthesized compounds. The validation of these methods will be assessed based on the parameters outlined in the ICH Q2(R1) guidelines.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Validation Parameters to be Assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: Assessed over a concentration range of 0.01 - 1.0 mg/mL.
-
Accuracy: Determined by spiking a placebo mixture with known amounts of the analyte.
-
Precision (Repeatability and Intermediate Precision): Assessed by multiple injections of the same sample and by different analysts on different days.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrumentation: 400 MHz or 500 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Techniques: ¹H NMR and ¹³C NMR.
Expected ¹H NMR Spectral Data for this compound: Aromatic protons will appear in the range of 7.0-8.5 ppm. The characteristic signals for the pyridine and chlorophenyl rings are expected to be distinct and well-resolved.
Mass Spectrometry (MS) for Molecular Weight Verification
-
Technique: Electrospray Ionization (ESI-MS).
-
Expected m/z: For C₁₂H₇ClN₂O, the expected [M+H]⁺ is approximately 231.03.
Comparative Data and Acceptance Criteria
The following tables present the expected outcomes from the inter-laboratory study. The acceptance criteria are based on typical requirements for pharmaceutical intermediates.
Synthesis Yield Comparison
| Laboratory | This compound Yield (%) | 6-(4-Fluorophenoxy)nicotinonitrile Yield (%) |
| Lab 1 | 85 | 88 |
| Lab 2 | 82 | 85 |
| Lab 3 | 88 | 90 |
| Lab 4 | 84 | 86 |
| Lab 5 | 86 | 89 |
| Mean | 85.0 | 87.6 |
| RSD (%) | < 5% | < 5% |
Acceptance Criterion: The relative standard deviation (RSD) of the yield across all laboratories should be less than 5%.
Purity Assessment by HPLC
| Laboratory | This compound Purity (%) | 6-(4-Fluorophenoxy)nicotinonitrile Purity (%) |
| Lab 1 | 99.8 | 99.9 |
| Lab 2 | 99.7 | 99.8 |
| Lab 3 | 99.9 | 99.9 |
| Lab 4 | 99.6 | 99.7 |
| Lab 5 | 99.8 | 99.8 |
| Mean | 99.76 | 99.82 |
| RSD (%) | < 0.2% | < 0.2% |
Acceptance Criterion: The purity of the synthesized material should be ≥ 99.5%, with an RSD of < 0.2% across laboratories.
Conclusion
This guide provides a comprehensive framework for the inter-laboratory validation of this compound, a promising pharmaceutical intermediate. By adhering to the detailed synthesis and analytical protocols, and by comparing the results with a suitable alternative, researchers can establish a robust and reproducible process for producing and characterizing this compound. The successful completion of this inter-laboratory study will provide a high degree of confidence in the quality and consistency of this compound, thereby accelerating its potential transition into drug development pipelines.
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The Crucial Role of 3-Cyanopyridine in Pharmaceutical Synthesis. (Source: PharmaCompass) [Link]
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Catalytic Conversion of Nicotine Into Nicotinonitrile – a Pharmaceutical Intermediate Product. (Source: ResearchGate) [Link]
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6-(4-(Trifluoromethoxy)phenoxy)nicotinonitrile. (Source: PubChem) [Link]
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4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. (Source: MDPI) [Link]
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2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile. (Source: PubChem) [Link]
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Development and validation of an ultrahigh-performance liquid chromatography method for identity, assay and impurity testing of Nicotine Nasal Spray. (Source: Lund University Publications) [Link]
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6-PHENOXYNICOTINONITRILE. (Source: LookChem) [Link]
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Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. (Source: ResearchGate) [Link]
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Synthesis and characterization of new 4-aryl-2-(2-oxopropoxy)-6-(2,5-dichlorothiophene)nicotinonitrile and their furo[2,3-b]pyridine derivatives: Assessment of antioxidant and biological activity. (Source: ResearchGate) [Link]
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Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (Source: ResearchGate) [Link]
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Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative. (Source: PubMed) [Link]
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Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (Source: ACS Omega) [Link]
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6-(4-fluorophenoxy)pyridine-3-carbonitrile. (Source: PubChem) [Link]
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6-(4-fluorophenoxy)pyridine-3-carbonitrile. (Source: Chemsrc) [Link]
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Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 6-(4-Chlorophenoxy)nicotinonitrile
This document provides essential procedural guidance for the safe handling and disposal of 6-(4-Chlorophenoxy)nicotinonitrile (CAS No. 99902-70-2). As a chlorinated aromatic nitrile, this compound requires meticulous management to mitigate risks to personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals. The procedures outlined herein are grounded in established safety protocols and regulatory standards, ensuring a self-validating system of laboratory safety.
Hazard Identification and Core Safety Principles
This compound is a compound with multiple potential hazards. A thorough understanding of its risk profile is the foundation of its safe management. The primary hazards include its toxicity upon exposure and the environmental persistence characteristic of halogenated organic compounds.[1][2]
Key Hazards:
-
Toxicity: The compound is classified as harmful if swallowed, in contact with skin, or inhaled.[3]
-
Irritation: It is known to cause significant skin and eye irritation.[4][5] Inhalation may also lead to respiratory tract irritation.
-
Environmental: As a halogenated organic compound, it poses a risk to the environment. Improper disposal can lead to the formation of persistent and more toxic byproducts, such as dioxins and furans, especially under uncontrolled combustion.[1]
-
Hazardous Combustion Products: In the event of a fire, thermal decomposition can release highly toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen cyanide, and hydrogen chloride gas.[5]
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
This table is a composite based on data for structurally similar compounds and general GHS classifications for substances with these properties.[5]
Personal Protective Equipment (PPE)
Due to the compound's hazardous nature, stringent adherence to PPE protocols is mandatory. A risk assessment should always be performed, but the following provides a baseline for safe handling.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile rubber, that conform to EN 374 or equivalent standards.[6]
-
Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash-prone operations.[7]
-
Skin and Body Protection: A laboratory coat is required. For larger quantities or in case of potential exposure, wear suitable protective clothing to prevent skin contact.
-
Respiratory Protection: All handling of solid material or solutions should be conducted in a certified chemical fume hood to keep airborne concentrations low.[3] If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with an appropriate particulate or organic vapor cartridge is necessary.[6]
Pre-Disposal Procedures: Segregation and Storage
Proper segregation is the most critical step in laboratory waste management. It prevents dangerous reactions and ensures waste is routed to the correct disposal stream.[8]
Step-by-Step Segregation and Storage Protocol:
-
Designate a Waste Stream: this compound waste must be classified as "Halogenated Organic Waste." It must never be mixed with non-halogenated waste.[9][10] This segregation is crucial because halogenated compounds require high-temperature incineration with specialized off-gas treatment.[2][11]
-
Select an Appropriate Container:
-
Label the Container:
-
Clearly label the container with the words "Hazardous Waste."
-
Identify the contents precisely: "this compound" and list any solvents used.
-
Indicate the approximate concentration or percentage of the chemical.
-
Attach the appropriate hazard symbols (e.g., harmful/irritant).
-
-
Establish a Satellite Accumulation Area (SAA):
-
Keep Containers Closed: Waste containers must remain closed at all times except when adding waste.[8][12]
Approved Disposal Methodologies
Disposal of this compound must be handled by a licensed professional waste disposal service.[7] The primary and most environmentally sound method for destroying halogenated organic compounds is high-temperature incineration.
Primary Method: High-Temperature Incineration
Incineration is the recommended disposal method for chlorinated organic compounds.[14] The process uses high temperatures to break the stable chemical bonds, followed by a secondary treatment system to neutralize harmful byproducts.
-
Mechanism: The compound is injected into a thermal oxidizer operating at extremely high temperatures, typically between 982°C and 1204°C (1800°F to 2200°F).[11] For wastes containing more than 1% halogenated organic substances, a minimum temperature of 1100°C is required by some regulations to ensure complete destruction and prevent the formation of dioxins.[15]
-
Off-Gas Treatment: The combustion of chlorinated compounds produces acidic gases, primarily hydrogen chloride (HCl). The incinerator must be equipped with a downstream scrubber system (e.g., a caustic scrubber) to neutralize these acidic gases before they are released into the atmosphere.[2][11]
-
Action: Accumulate waste as described in Section 3 and arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste contractor.
Alternative (Pre-Treatment/Degradation - Expert Use Only)
Chemical degradation can be used to convert nitriles into other functional groups, potentially reducing their toxicity. However, this is not a disposal method in itself and should only be considered as a pre-treatment step by chemists with extensive experience. The resulting products are still hazardous waste and must be disposed of professionally.
-
Alkaline Hydrolysis: Heating a nitrile under reflux with an aqueous base (e.g., sodium hydroxide) will hydrolyze it to the sodium salt of the corresponding carboxylic acid and ammonia gas.[16][17]
-
Acidic Hydrolysis: Heating a nitrile under reflux with a dilute strong acid (e.g., HCl) will hydrolyze it to the corresponding carboxylic acid and an ammonium salt.[16][17]
Caution: These procedures must be performed in a proper laboratory setting with appropriate safety controls. The resulting mixture is still a hazardous waste stream containing chlorinated aromatic compounds and must be collected and disposed of via a licensed hazardous waste contractor. Under no circumstances should the treated or untreated waste be disposed of down the drain. [13]
Spill Management Protocol
In the event of a spill, immediate and correct action is required to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Secure the Area: Post warning signs and restrict access to the spill location.[18]
-
Don PPE: Before attempting any cleanup, don the full PPE described in Section 2, including respiratory protection if the spill is large or the material is a dust.
-
Contain the Spill:
-
For Solids: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Avoid raising dust.[3]
-
For Liquids (Solutions): Surround the spill with an absorbent barrier (e.g., pads or booms) to prevent it from spreading. Cover the spill with an inert absorbent material.
-
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[3]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by an appropriate solvent rinse), collecting all cleaning materials as hazardous waste.
-
Dispose: Seal and label the waste container and manage it as halogenated organic waste for professional disposal.
-
Report: Report the incident to your institution's EHS office.
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper management and disposal of this compound waste.
Caption: Decision workflow for handling this compound waste.
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Navigating the Safe Handling of 6-(4-Chlorophenoxy)nicotinonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 6-(4-Chlorophenoxy)nicotinonitrile (CAS No. 99902-70-2), a compound with the molecular formula C₁₂H₇ClN₂O[1][2]. Our focus extends beyond mere procedure to instill a deep understanding of the "why" behind each safety measure, ensuring a culture of proactive safety and scientific excellence in your laboratory.
While a specific, detailed Safety Data Sheet (SDS) for this compound was not publicly available in its entirety at the time of this writing, the guidance herein is synthesized from the known hazards of structurally similar compounds, including other chlorinated nicotinonitriles[3][4][5][6]. It is imperative to always consult the specific SDS provided by the manufacturer upon receipt of this chemical.
Understanding the Hazard Profile: A Synthesis of Available Data
Based on data from analogous compounds, this compound should be handled as a substance that is potentially harmful if swallowed, in contact with skin, or inhaled, and may cause significant skin and eye irritation[3][4][6]. The nitrile group (-CN) can be toxic, and the chlorinated aromatic structure suggests persistence and potential for hazardous decomposition products under thermal stress.
Anticipated GHS Hazard Classifications
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for understanding chemical hazards[7]. Based on related compounds, we can anticipate the following classifications for this compound:
| Hazard Class | Category | Anticipated Hazard Statement |
| Acute Toxicity, Oral | Category 3 or 4 | Toxic or Harmful if swallowed[3][6] |
| Acute Toxicity, Dermal | Category 3 or 4 | Toxic or Harmful in contact with skin[3][6] |
| Acute Toxicity, Inhalation | Category 3 or 4 | Toxic or Harmful if inhaled[3][6] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[3][6] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation[3][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation[6] |
These classifications necessitate a stringent approach to personal protective equipment and handling protocols.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is your primary defense against exposure. The following is a step-by-step guide to donning and the rationale for each piece of equipment.
Hand Protection: The Critical Barrier
-
Primary Choice: Nitrile gloves are the recommended standard for handling a wide array of chemicals, including those with nitrile and chlorinated functionalities[8][9][10][11]. They offer excellent resistance to punctures, tears, and a broad spectrum of chemicals[9][11].
-
Action: Always wear nitrile gloves when handling the container, the substance itself, or any contaminated equipment.
-
Causality: The synthetic rubber composition of nitrile provides a more robust barrier against many organic compounds compared to latex or vinyl[11].
-
-
Double Gloving: For procedures involving larger quantities or increased risk of splashing, double gloving provides an additional layer of protection.
-
Action: Don a second pair of nitrile gloves over the first.
-
Causality: This practice minimizes the risk of exposure from a single glove failure and provides a protocol for safe removal of the outer, contaminated glove without touching it with a bare hand.
-
Eye and Face Protection: Shielding Against the Unseen
-
Minimum Requirement: Chemical safety goggles are mandatory.
-
Action: Wear safety goggles that provide a complete seal around the eyes.
-
Causality: Goggles protect against splashes and fine airborne particles that safety glasses do not[3]. Given the potential for serious eye irritation, this is a non-negotiable requirement.
-
-
Enhanced Protection: A face shield should be used in conjunction with goggles.
-
Action: When handling larger quantities (typically >50g) or when there is a significant risk of splashing, wear a full-face shield over your safety goggles.
-
Causality: A face shield protects the entire face from splashes and is a critical secondary barrier.
-
Body Protection: The Laboratory Coat
-
Standard: A buttoned, long-sleeved laboratory coat is required.
-
Action: Ensure your lab coat is fully buttoned and the sleeves are not rolled up.
-
Causality: This protects your skin and personal clothing from contamination.
-
-
Enhanced Protection: For larger scale operations, consider a chemically resistant apron over the lab coat.
Respiratory Protection: An Assessment-Based Approach
-
Standard Operations: All handling of this compound powder should be conducted within a certified chemical fume hood.
-
Action: Ensure the fume hood has adequate airflow before beginning work.
-
Causality: A fume hood is an engineering control that captures and removes vapors, dusts, and mists, providing the primary layer of respiratory protection[3].
-
-
Emergency or High-Risk Scenarios: In the event of a large spill outside of a fume hood or if engineering controls are not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary[3].
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for minimizing risk. The following diagram illustrates the key decision points and actions for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible and have been recently tested[3]. Prepare your workspace within the chemical fume hood by laying down absorbent, disposable bench paper.
-
Weighing:
-
Tare your weighing vessel on the balance.
-
Carefully transfer the desired amount of this compound to the vessel, minimizing the creation of airborne dust.
-
Close the primary container immediately after dispensing.
-
-
Solution Preparation:
-
Add the solvent to the vessel containing the weighed compound.
-
Ensure gentle mixing to avoid splashing.
-
-
Post-Handling:
-
Wipe down the exterior of all containers and equipment with a solvent-dampened cloth before removing them from the fume hood.
-
Dispose of the cloth as solid hazardous waste.
-
Remove PPE in the correct order: outer gloves (if used), lab coat, face shield, goggles, and finally inner gloves. Wash hands thoroughly with soap and water.
-
Disposal Plan: A Commitment to Environmental Stewardship
The disposal of chlorinated organic compounds is strictly regulated to protect our environment[12]. Improper disposal can lead to persistent environmental contamination.
Waste Segregation and Collection
-
Solid Waste: All contaminated solid materials, including weigh paper, pipette tips, gloves, and absorbent paper, must be collected in a clearly labeled, sealed container designated for "Chlorinated Solid Waste."
-
Liquid Waste: All solutions containing this compound and any solvent rinses of the glassware must be collected in a dedicated, sealed, and clearly labeled container for "Chlorinated Organic Liquid Waste."
-
Causality: Chlorinated and non-chlorinated organic wastes must be segregated. Mixing them can complicate the disposal process and significantly increase costs. Water-immiscible organic liquids, such as many chlorinated compounds, must never be disposed of down the sink[12].
-
-
Never:
-
Pour this chemical or solutions containing it down the drain.
-
Dispose of it in the regular trash.
-
Final Disposal Procedure
All waste streams containing this compound are classified as hazardous waste[6].
-
Labeling: Ensure all waste containers are accurately labeled with the full chemical name and the words "Hazardous Waste."
-
Storage: Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.
-
Professional Disposal: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[13][14]. These firms utilize high-temperature incineration or other specialized methods to safely destroy chlorinated organic residues.
By adhering to these rigorous safety and disposal protocols, you not only ensure the well-being of your laboratory personnel but also uphold the principles of responsible scientific practice.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
